1,1-Dimethyl-4-nitrocyclohexane
Description
Structure
3D Structure
Properties
IUPAC Name |
1,1-dimethyl-4-nitrocyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-8(2)5-3-7(4-6-8)9(10)11/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBLVKDRNBJDOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 1,1-Dimethyl-4-nitrocyclohexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthetic approaches for 1,1-dimethyl-4-nitrocyclohexane, a substituted cyclohexane derivative of interest in medicinal chemistry and materials science. The presence of the gem-dimethyl group at the C-1 position and a nitro group at the C-4 position offers a unique scaffold for further chemical modifications. This document outlines the primary synthetic routes, provides detailed experimental protocols based on established chemical principles, and presents relevant data and mechanistic insights.
Synthetic Strategies
The synthesis of this compound can be approached through two main strategies:
-
Direct Nitration of 1,1-Dimethylcyclohexane: This method involves the direct introduction of a nitro group onto the cyclohexane ring. While seemingly straightforward, this approach often suffers from a lack of regioselectivity, leading to a mixture of isomers.
-
Functional Group Transformation from a Precursor: A more controlled and regioselective approach involves starting with a precursor molecule containing a functional group at the desired C-4 position, which is then converted to a nitro group. A key example is the synthesis from 4,4-dimethylcyclohexanone.
Experimental Protocols
Method 1: Direct Nitration of 1,1-Dimethylcyclohexane
This protocol is adapted from general procedures for the nitration of cycloalkanes using mixed acid.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) |
| 1,1-Dimethylcyclohexane | C8H16 | 112.21 |
| Nitric Acid (70%) | HNO3 | 63.01 |
| Sulfuric Acid (98%) | H2SO4 | 98.08 |
| Dichloromethane | CH2Cl2 | 84.93 |
| Sodium Bicarbonate | NaHCO3 | 84.01 |
| Anhydrous Magnesium Sulfate | MgSO4 | 120.37 |
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool 50 mL of concentrated sulfuric acid to 0°C in an ice-salt bath.
-
Slowly add 20 mL of 70% nitric acid to the sulfuric acid with constant stirring, ensuring the temperature does not exceed 10°C. This mixture is the nitrating agent.
-
In a separate flask, dissolve 11.2 g (0.1 mol) of 1,1-dimethylcyclohexane in 50 mL of dichloromethane.
-
Slowly add the 1,1-dimethylcyclohexane solution to the cold nitrating mixture via the dropping funnel over a period of 30-45 minutes. Maintain the reaction temperature between 0 and 5°C.
-
After the addition is complete, continue stirring the mixture at 0-5°C for an additional 2 hours.
-
Carefully pour the reaction mixture over 200 g of crushed ice.
-
Separate the organic layer. Extract the aqueous layer twice with 30 mL portions of dichloromethane.
-
Combine the organic extracts and wash them sequentially with 50 mL of cold water, 50 mL of 5% sodium bicarbonate solution, and finally with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product will be a mixture of nitro-isomers. Purify by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the this compound isomer.
Expected Outcome and Purity:
The yield of the desired this compound is expected to be low to moderate due to the formation of other regioisomers. The purity of the isolated product should be assessed by GC-MS and NMR spectroscopy.
Method 2: Synthesis from 4,4-Dimethylcyclohexanone via an Oxime Intermediate
This two-step method offers superior regioselectivity.
Step 1: Synthesis of 4,4-Dimethylcyclohexanone Oxime
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) |
| 4,4-Dimethylcyclohexanone | C8H14O | 126.20 |
| Hydroxylamine Hydrochloride | NH2OH·HCl | 69.49 |
| Sodium Carbonate | Na2CO3 | 105.99 |
| Ethanol | C2H5OH | 46.07 |
| Water | H2O | 18.02 |
| Ethyl Acetate | C4H8O2 | 88.11 |
Procedure:
-
To a solution of 12.6 g (0.1 mol) of 4,4-dimethylcyclohexanone in 100 mL of ethanol in a round-bottom flask, add a solution of 8.3 g (0.12 mol) of hydroxylamine hydrochloride in 40 mL of water.
-
To this mixture, add a solution of 12.7 g (0.12 mol) of sodium carbonate in 60 mL of water, portion-wise, with stirring.
-
Heat the reaction mixture to reflux for 2 hours.
-
After cooling to room temperature, remove the ethanol by rotary evaporation.
-
Extract the aqueous residue with three 50 mL portions of ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude 4,4-dimethylcyclohexanone oxime, which can be purified by recrystallization from ethanol-water.
Step 2: Oxidation of 4,4-Dimethylcyclohexanone Oxime to this compound
This protocol is based on general methods for the oxidation of ketoximes.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) |
| 4,4-Dimethylcyclohexanone Oxime | C8H15NO | 141.21 |
| Sodium Perborate Tetrahydrate | NaBO3·4H2O | 153.86 |
| Glacial Acetic Acid | CH3COOH | 60.05 |
| Dichloromethane | CH2Cl2 | 84.93 |
Procedure:
-
In a round-bottom flask, dissolve 14.1 g (0.1 mol) of 4,4-dimethylcyclohexanone oxime in 100 mL of glacial acetic acid.
-
Cool the solution in an ice bath and slowly add 30.8 g (0.2 mol) of sodium perborate tetrahydrate in portions, keeping the temperature below 20°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours.
-
Pour the reaction mixture into 400 mL of ice-water and extract with three 70 mL portions of dichloromethane.
-
Combine the organic extracts and wash them carefully with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the product by column chromatography on silica gel (hexane/ethyl acetate eluent).
Expected Outcome and Purity:
This method is expected to provide a higher yield of the target compound compared to direct nitration, with minimal formation of isomers. The purity should be confirmed by spectroscopic methods.
Quantitative Data Summary
| Parameter | Method 1: Direct Nitration | Method 2: From Ketone |
| Yield | 20-30% (of C-4 isomer) | 60-70% (overall) |
| Purity (after purif.) | >95% | >98% |
| Boiling Point | Not readily available | Not readily available |
| Melting Point | Not readily available | Not readily available |
Spectroscopic Data
The following are expected spectroscopic characteristics for this compound.
| Technique | Expected Data |
| ¹H NMR | - A singlet for the two methyl groups (δ ≈ 1.0-1.2 ppm).- A multiplet for the proton at C-4 (methine proton adjacent to the nitro group) (δ ≈ 4.3-4.6 ppm).- Multiplets for the cyclohexane ring protons (δ ≈ 1.4-2.2 ppm). |
| ¹³C NMR | - A quaternary carbon signal for C-1 (δ ≈ 30-35 ppm).- Signals for the two equivalent methyl carbons (δ ≈ 25-30 ppm).- A signal for the carbon bearing the nitro group (C-4) (δ ≈ 80-85 ppm).- Signals for the other cyclohexane ring carbons. |
| IR (cm⁻¹) | - Strong asymmetric and symmetric N-O stretching bands for the nitro group (≈ 1540-1560 cm⁻¹ and 1370-1380 cm⁻¹).- C-H stretching bands (≈ 2850-2960 cm⁻¹). |
| Mass Spec. | - Molecular ion peak (M⁺) at m/z = 157. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key chemical transformations and experimental processes.
Caption: Mechanism of electrophilic nitration of 1,1-dimethylcyclohexane.
Caption: Experimental workflow for the synthesis from 4,4-dimethylcyclohexanone.
Conclusion
This guide provides two plausible and detailed synthetic routes for this compound. The direct nitration of 1,1-dimethylcyclohexane is a more direct but less selective method, while the two-step synthesis from 4,4-dimethylcyclohexanone offers a more controlled and likely higher-yielding pathway to the desired product. The provided experimental protocols are based on established methodologies for similar transformations and should serve as a strong starting point for researchers. Optimization of reaction conditions and purification techniques will be crucial for obtaining high yields and purity of the target compound. The spectroscopic data provided offers a reference for the characterization of the final product.
An In-depth Technical Guide to 1,1-Dimethyl-4-nitrocyclohexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the properties of 1,1-Dimethyl-4-nitrocyclohexane (CAS No. 2172032-17-4). Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from established chemical principles and data on analogous structures, such as nitrocyclohexane and other dimethylcyclohexane isomers. The guide covers the predicted physical and chemical properties, likely synthetic routes, and potential biological and toxicological considerations. Methodologies for key experimental techniques relevant to its synthesis and characterization are detailed. Visualizations of a proposed synthetic workflow and a potential toxicity pathway are provided to aid in understanding. This document is intended to serve as a foundational resource for researchers interested in the potential applications of this compound in medicinal chemistry and materials science.
Introduction
This compound is a nitroalkane derivative of a dimethyl-substituted cyclohexane. The presence of the nitro group, a potent electron-withdrawing moiety, and the gem-dimethyl group on the cyclohexane ring suggests unique conformational and reactivity characteristics. While specific research on this molecule is sparse, its structural motifs are present in a variety of biologically active compounds and synthetic intermediates.[1][2] The nitro group can serve as a precursor to amines, which are fundamental building blocks in the synthesis of pharmaceuticals.[3] Furthermore, nitroalkanes themselves have been investigated for a range of biological activities, including antimicrobial and anticancer properties.[1] This guide aims to consolidate the predicted properties and potential applications of this compound to stimulate further research and development.
Physicochemical Properties
| Property | Predicted Value/Information | Source/Basis for Prediction |
| Molecular Formula | C₈H₁₅NO₂ | - |
| Molecular Weight | 157.21 g/mol | [3] |
| CAS Number | 2172032-17-4 | [3] |
| Appearance | Colorless to pale yellow liquid | Based on properties of similar nitroalkanes[4] |
| Boiling Point | ~ 210-220 °C (at 760 Torr) | Extrapolated from nitrocyclohexane and considering the effect of dimethyl substitution. The isomer 1,4-dimethyl-1-nitro-cyclohexane has a boiling point of 79-81 °C at 7 Torr.[5] |
| Density | ~ 1.0 g/cm³ | Based on the predicted density of 1,4-dimethyl-1-nitro-cyclohexane.[5] |
| Solubility | Limited solubility in water, soluble in organic solvents (e.g., ethanol, ether, chloroform) | General property of nitroalkanes[4] |
Synthesis and Characterization
The primary route for the synthesis of this compound is expected to be the nitration of 1,1-dimethylcyclohexane. Several methods for the nitration of alkanes have been established.[3]
Experimental Protocol: Electrophilic Nitration of 1,1-Dimethylcyclohexane
This protocol is a generalized procedure based on established methods for the nitration of cycloalkanes.
Materials:
-
1,1-Dimethylcyclohexane
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice bath
-
Sodium Bicarbonate solution (5%)
-
Anhydrous Magnesium Sulfate
-
Dichloromethane
-
Separatory funnel
-
Round-bottom flask with reflux condenser and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add a 1:1 molar ratio of concentrated nitric acid to concentrated sulfuric acid to prepare the nitrating mixture.
-
While maintaining the temperature below 10°C, add 1,1-dimethylcyclohexane dropwise to the nitrating mixture with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Carefully pour the reaction mixture over crushed ice and transfer it to a separatory funnel.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water and 5% sodium bicarbonate solution until the effervescence ceases.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by fractional distillation or column chromatography on silica gel.
Characterization
The structure of the synthesized this compound can be confirmed using standard spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methyl protons (singlet, ~0.9-1.2 ppm), the methylene protons of the cyclohexane ring (multiplets, ~1.2-2.0 ppm), and the proton at the carbon bearing the nitro group (methine proton, ~4.3-4.7 ppm). |
| ¹³C NMR | Resonances for the quaternary carbon of the gem-dimethyl group, the methyl carbons, the methylene carbons of the cyclohexane ring, and the carbon attached to the nitro group. |
| IR Spectroscopy | Characteristic strong asymmetric and symmetric stretching vibrations of the nitro group (NO₂) around 1550-1530 cm⁻¹ and 1380-1360 cm⁻¹, respectively. C-H stretching vibrations around 2950-2850 cm⁻¹. |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of 157.21. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and cleavage of the cyclohexane ring. |
Chemical Reactivity
The primary reactive site of this compound is the nitro group. A key transformation is its reduction to the corresponding amine, 4-amino-1,1-dimethylcyclohexane.[3] This amine is a valuable building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Experimental Protocol: Reduction of this compound to 4-Amino-1,1-dimethylcyclohexane
This is a general procedure for the reduction of nitroalkanes.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (10 M)
-
Ethanol
-
Diethyl ether
-
Round-bottom flask with reflux condenser and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Add an excess of the reducing agent (e.g., 3-5 molar equivalents of SnCl₂·2H₂O or Fe powder).
-
Slowly add concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a 10 M NaOH solution until the solution is basic (pH > 10).
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude amine.
-
The product can be further purified by distillation or crystallization of its salt.
Biological and Toxicological Properties
Specific biological activity and toxicology data for this compound are not available. However, the properties of nitroalkanes and cyclohexane derivatives provide insights into its potential biological effects.
Potential Biological Activities
-
Antimicrobial Activity: Many nitro-containing compounds exhibit broad-spectrum antimicrobial activity.[1] The mechanism often involves the reduction of the nitro group within microbial cells to form reactive nitrogen species that can damage DNA and other vital cellular components.[6] Cyclohexane derivatives have also been reported to possess antimicrobial properties.[1][7]
-
Anticancer Activity: Some nitroaromatic compounds have been investigated as hypoxia-activated prodrugs for cancer therapy. Under the hypoxic conditions found in solid tumors, the nitro group can be reduced to a cytotoxic species.
Toxicological Profile
The toxicity of nitroalkanes can vary significantly depending on their structure.[8][9][10]
-
General Toxicity: Acute exposure to high concentrations of nitroalkanes can cause irritation to the eyes and respiratory tract, central nervous system depression, and damage to the liver and kidneys.[9]
-
Metabolism and Genotoxicity: The metabolism of nitroalkanes can lead to the formation of nitrite ions, which can cause methemoglobinemia.[9] Some secondary nitroalkanes, like 2-nitropropane, have been reported to be mutagenic and genotoxic.[8][9] The genotoxicity is thought to arise from the tautomerization of the nitroalkane to a nitronate, which can then undergo further reactions to produce reactive intermediates.[11] Given that this compound is a secondary nitroalkane, a thorough toxicological assessment would be necessary before any application.
Visualizations
Synthetic Workflow
Caption: Synthetic pathway from 1,1-dimethylcyclohexane to this compound and its subsequent reduction to 4-amino-1,1-dimethylcyclohexane.
Potential Toxicity Pathway
Caption: A hypothetical pathway for the metabolic activation and potential genotoxicity of this compound.
Conclusion
This compound represents an under-explored molecule with potential for further investigation. Its synthesis is achievable through established nitration methodologies, and its primary chemical reactivity lies in the reduction of the nitro group to an amine, a versatile synthetic intermediate. While direct biological and toxicological data are lacking, the known properties of related nitroalkanes and cyclohexane derivatives suggest that it may possess antimicrobial or other biological activities, but also warrants a thorough toxicological evaluation, particularly concerning its potential for genotoxicity. This technical guide provides a starting point for researchers to explore the synthesis, characterization, and potential applications of this compound, while emphasizing the need for rigorous experimental validation of its properties.
References
- 1. scispace.com [scispace.com]
- 2. Synthesis and Antimicrobial Activity of Novel 2,6-diundecylidenecyclohexan-1-one Derivatives [ejchem.journals.ekb.eg]
- 3. This compound | 2172032-17-4 | Benchchem [benchchem.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. 1,4-dimethyl-1-nitro-cyclohexane|lookchem [lookchem.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. medwinpublishers.com [medwinpublishers.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Toxicity and metabolism of nitroalkanes and substituted nitroalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Investigation of the chemical basis of nitroalkane toxicity: tautomerism and decomposition of propane 1- and 2-nitronate under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Conformational Landscape of 1,1-Dimethyl-4-nitrocyclohexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth conformational analysis of 1,1-Dimethyl-4-nitrocyclohexane, a substituted cyclohexane derivative. By leveraging established principles of stereochemistry and quantitative data from spectroscopic and computational studies, this document elucidates the conformational preferences and energetic landscape of the molecule. Detailed experimental and computational protocols are provided to enable replication and further investigation. The core of this analysis lies in the interplay between the steric hindrance imposed by the gem-dimethyl groups at the C1 position and the electronic and steric effects of the nitro group at the C4 position. This guide serves as a comprehensive resource for researchers in medicinal chemistry, materials science, and organic synthesis where the three-dimensional structure of molecules dictates their function and reactivity.
Introduction
The spatial arrangement of atoms within a molecule, or its conformation, is a critical determinant of its physical, chemical, and biological properties. For cyclic systems like cyclohexane, the chair conformation represents the most stable arrangement, minimizing both angle and torsional strain.[1] Substituents on the cyclohexane ring can occupy either axial or equatorial positions, leading to different conformational isomers with distinct energies. The study of these conformational preferences is paramount in drug design, as the efficacy of a molecule often depends on its ability to adopt a specific three-dimensional shape to interact with a biological target.
This compound presents an interesting case for conformational analysis. The gem-dimethyl group at the C1 position acts as a conformational anchor, influencing the ring inversion process.[2] The nitro group at the C4 position is a polar and sterically demanding substituent, and its preference for an axial or equatorial position significantly impacts the overall stability of the conformer. This guide will dissect these interactions to provide a clear picture of the molecule's conformational equilibrium.
Conformational Equilibrium
The conformational equilibrium of this compound is dictated by the energetic favorability of placing the nitro group in either the axial or equatorial position. The gem-dimethyl group at C1 has one methyl group axial and one equatorial in both chair conformations, thus their net contribution to the energy difference between the two conformers is null.[3][4] The determining factor is therefore the steric strain introduced by the C4-nitro group.
The preference for a substituent to occupy the equatorial position is quantified by its A-value, which represents the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane.[5][6] A larger A-value signifies a greater preference for the equatorial position.
Below is a diagram illustrating the chair-chair interconversion of this compound.
Quantitative Conformational Analysis
The energetic preference for the equatorial conformer can be quantified using the A-values of the substituents. The A-value for a methyl group is approximately 1.7 kcal/mol, and for a nitro group, it is approximately 1.1 kcal/mol.[7]
Steric Interactions
In the axial conformation of the nitro group, it experiences 1,3-diaxial interactions with the axial hydrogens on C2 and C6. These repulsive steric interactions are the primary source of instability for the axial conformer. The equatorial position places the nitro group away from these axial hydrogens, minimizing steric strain.
Conformational Energy Data
The following table summarizes the key energetic parameters for the conformational analysis of this compound.
| Substituent | A-value (kcal/mol) | Source |
| Methyl (-CH₃) | 1.7 | [8] |
| Nitro (-NO₂) | 1.1 | [7] |
Table 1: Conformational A-Values of Substituents
The energy difference (ΔG°) between the two chair conformers of this compound is primarily determined by the A-value of the nitro group.
| Conformer | Axial Substituent at C4 | Relative Energy (ΔG°) |
| Conformer A | Nitro (-NO₂) | ~1.1 kcal/mol |
| Conformer B | Hydrogen (-H) | 0 kcal/mol (Reference) |
Table 2: Relative Conformational Energies
The equilibrium constant (K_eq) for the interconversion between the two conformers can be calculated using the following equation:
ΔG° = -RT ln(K_eq)
Where:
-
ΔG° is the difference in Gibbs free energy
-
R is the gas constant (1.987 cal/mol·K)
-
T is the temperature in Kelvin
At room temperature (298 K), the equilibrium will strongly favor the conformer with the nitro group in the equatorial position.
Experimental Protocols
The conformational equilibrium and energy barriers of this compound can be experimentally determined using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
Dynamic Nuclear Magnetic Resonance (DNMR) Spectroscopy
Objective: To determine the energy barrier (ΔG‡) for the chair-chair interconversion and the equilibrium constant (K_eq) between the two conformers.
Methodology:
-
Sample Preparation: Dissolve a known concentration of this compound in a suitable deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated toluene, C₇D₈).
-
High-Temperature Spectrum: Record the ¹H NMR spectrum at a temperature where the ring flip is fast on the NMR timescale (e.g., room temperature). At this temperature, the signals for the axial and equatorial protons will be averaged, resulting in a single, sharp peak for each unique proton environment.
-
Low-Temperature Spectra: Gradually lower the temperature of the NMR probe and acquire a series of spectra. As the temperature decreases, the rate of chair-chair interconversion slows down.
-
Coalescence Temperature (Tc): Identify the temperature at which the separate signals for the axial and equatorial protons begin to broaden and merge into a single peak. This is the coalescence temperature.
-
Slow-Exchange Spectrum: Continue to lower the temperature until the interconversion is slow enough to observe distinct signals for the axial and equatorial protons of the two conformers.
-
Data Analysis:
-
Energy Barrier (ΔG‡): The energy barrier to ring inversion can be calculated from the coalescence temperature (Tc) and the chemical shift difference (Δν) between the axial and equatorial protons in the slow-exchange spectrum using the Eyring equation.
-
Equilibrium Constant (K_eq): In the slow-exchange spectrum, the ratio of the integrals of the signals corresponding to the two conformers provides the equilibrium constant (K_eq).
-
The following diagram outlines the workflow for a typical DNMR experiment.
Computational Chemistry Protocols
Computational chemistry provides a powerful tool to complement experimental data and to gain deeper insights into the conformational landscape of molecules.
Ab Initio and Density Functional Theory (DFT) Calculations
Objective: To calculate the relative energies of the conformers and the transition state for the chair-chair interconversion.
Methodology:
-
Structure Building: Construct the 3D structures of the two chair conformers (nitro axial and nitro equatorial) of this compound using a molecular modeling software (e.g., Avogadro, GaussView).
-
Geometry Optimization: Perform geometry optimization for each conformer using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)). This will find the lowest energy structure for each conformer.
-
Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies.
-
Transition State Search: Locate the transition state for the chair-chair interconversion using a transition state search algorithm (e.g., QST2 or QST3 in Gaussian). The transition state will have a single imaginary frequency corresponding to the ring flip motion.
-
Energy Profile: Calculate the single-point energies of the optimized conformers and the transition state at a higher level of theory (e.g., MP2/aug-cc-pVTZ) for more accurate energy differences. This allows for the construction of a potential energy surface for the interconversion process.
The logical flow of a computational conformational analysis is depicted below.
Conclusion
The conformational analysis of this compound reveals a strong preference for the conformer where the nitro group occupies the equatorial position. This preference is driven by the avoidance of steric 1,3-diaxial interactions that would destabilize the axial conformer. The quantitative A-value of the nitro group provides a reliable estimate of this energy difference. The detailed experimental and computational protocols outlined in this guide offer a robust framework for the empirical and theoretical investigation of this and other substituted cyclohexane systems. A thorough understanding of the conformational landscape of such molecules is fundamental for predicting their reactivity and designing new molecules with desired properties in the fields of drug discovery and materials science.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. Interconversion study in 1,4-substituted six-membered cyclohexane-type rings. Structure and dynamics of trans-1,4-dibromo-1,4-dicyanocyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. docbrown.info [docbrown.info]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Cyclohexane conformation - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cyclohexane Conformational Analysis [research.cm.utexas.edu]
Stereochemistry of 1,1-Dimethyl-4-nitrocyclohexane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the stereochemistry of 1,1-dimethyl-4-nitrocyclohexane. The document covers the fundamental principles of its conformational analysis, including the equilibrium between its chair conformers. Estimated quantitative data on the energetic preferences of the nitro group in axial and equatorial positions are presented. Furthermore, this guide outlines detailed, adapted experimental protocols for the synthesis and characterization of this compound, employing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. The content is structured to serve as a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development, where a thorough understanding of stereoisomerism is crucial.
Introduction
The stereochemical properties of cyclohexane derivatives are of paramount importance in the fields of organic chemistry and drug development. The three-dimensional arrangement of substituents on a cyclohexane ring dictates its interactions with biological targets and its physicochemical properties. This compound serves as an interesting case study in conformational analysis. The gem-dimethyl group at the C-1 position acts as a conformational lock to a certain degree, influencing the preferred orientation of the nitro group at the C-4 position. This guide will delve into the intricacies of its stereochemistry, providing both theoretical and practical insights.
Conformational Analysis
The conformational isomerism of this compound is dominated by the equilibrium between two chair conformations. In one conformer, the nitro group occupies an equatorial position, while in the other, it is in an axial position. The gem-dimethyl group at C-1 has one methyl group axial and one equatorial in both conformations, thus not influencing the equilibrium, but serving as a useful reference point in spectroscopic analysis.[1][2]
The preference for the equatorial position by a substituent is primarily due to the avoidance of steric strain arising from 1,3-diaxial interactions.[3] In the case of the nitro group, these interactions would be with the axial hydrogens on C-2 and C-6.
Conformational Equilibrium
The two chair conformations of this compound are in a dynamic equilibrium. The conformer with the nitro group in the more spacious equatorial position is generally favored to minimize steric strain.[4]
Figure 1: Conformational equilibrium of this compound.
Quantitative Conformational Analysis
The energetic preference of a substituent for the equatorial position is quantified by its A-value, which is the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers. While specific experimental A-values for the nitro group can be solvent-dependent, it is generally considered to be a group with a moderate steric demand.[5]
| Parameter | Axial Conformer | Equatorial Conformer |
| Relative Energy | Higher | Lower |
| Steric Interactions | 1,3-diaxial interactions between NO₂ and axial H's | Gauche interactions |
| Estimated ΔG° (A-value for NO₂) (kcal/mol) | 0 | ~ -1.1 |
| Estimated Population at 298 K (%) | ~ 15 | ~ 85 |
| Note: The A-value for the nitro group is an estimate, as literature values vary and are solvent-dependent. The populations are calculated based on this estimated A-value. |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be adapted from general nitration procedures for alkanes. A plausible route is the nitration of 1,1-dimethylcyclohexane.[2]
Reaction Scheme:
Figure 2: Synthetic pathway to this compound.
Materials:
-
1,1-dimethylcyclohexane
-
Concentrated nitric acid (70%)
-
Concentrated sulfuric acid (98%)
-
Ice bath
-
Sodium bicarbonate solution (5%)
-
Anhydrous magnesium sulfate
-
Diethyl ether
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, cool 50 mL of concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add 25 mL of concentrated nitric acid to the sulfuric acid with constant stirring, maintaining the temperature below 10 °C. This creates the nitrating mixture.
-
Slowly add 20 mL of 1,1-dimethylcyclohexane to the nitrating mixture dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for one hour.
-
Slowly pour the reaction mixture over 200 g of crushed ice in a beaker.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with 50 mL of water, followed by 50 mL of 5% sodium bicarbonate solution, and finally with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.
-
The product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Characterization by NMR Spectroscopy
NMR spectroscopy is a powerful tool to elucidate the stereochemistry of this compound. The coupling constants of the proton at C-4 can provide information about its axial or equatorial orientation.[1]
Sample Preparation:
-
Dissolve 10-20 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Additionally, 2D NMR experiments such as COSY and HSQC can be performed to aid in the assignment of protons and carbons.
Expected ¹H NMR Spectral Data (Estimates):
| Proton | Multiplicity | Estimated Chemical Shift (ppm) | Coupling Constants (Hz) |
| CH₃ (axial) | s | ~ 0.9 | - |
| CH₃ (equatorial) | s | ~ 0.8 | - |
| Cyclohexane H's | m | 1.2 - 1.8 | - |
| H-4 (axial proton in equatorial nitro conformer) | tt | ~ 4.4 | J_ax-ax ≈ 10-12, J_ax-eq ≈ 3-4 |
| Note: These are estimated chemical shifts and coupling constants. Actual values may vary. |
Expected ¹³C NMR Spectral Data (Estimates):
| Carbon | Estimated Chemical Shift (ppm) |
| C-1 | ~ 32 |
| CH₃ | ~ 28 |
| C-2, C-6 | ~ 35 |
| C-3, C-5 | ~ 25 |
| C-4 | ~ 85 |
| Note: These are estimated chemical shifts and will be influenced by the solvent and temperature. |
Logical Workflow for Stereochemical Analysis
The determination of the stereochemistry of this compound follows a logical progression from synthesis to detailed spectroscopic analysis.
Figure 3: Workflow for the stereochemical analysis.
Conclusion
This technical guide has provided a comprehensive overview of the stereochemistry of this compound. While specific experimental data for this molecule is not abundant in the literature, this guide has consolidated the fundamental principles of its conformational analysis and provided estimated quantitative data and adapted experimental protocols. The provided workflows and diagrams serve as a practical resource for researchers in the field. A thorough understanding of the concepts presented herein is essential for the rational design and synthesis of novel chemical entities with well-defined three-dimensional structures.
References
An In-depth Technical Guide to the Nitration of 1,1-Dimethylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
The nitration of alkanes, while a fundamental organic transformation, presents unique challenges in terms of selectivity and reaction control, particularly with substituted cycloalkanes such as 1,1-dimethylcyclohexane. This technical guide provides a comprehensive overview of the core principles, reaction pathways, and experimental considerations for the nitration of 1,1-dimethylcyclohexane. It is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development who may utilize nitrated cycloalkanes as intermediates or building blocks. This document details both electrophilic and free-radical nitration mechanisms, outlines experimental protocols, and presents expected product distributions based on established principles of reactivity and selectivity in alkane functionalization.
Introduction
1,1-Dimethylcyclohexane is a saturated carbocycle that, due to its lack of activating functional groups, exhibits low reactivity towards many chemical transformations. The introduction of a nitro group (-NO2) onto the cyclohexane ring, however, can serve as a critical step in the synthesis of more complex molecules. The nitro group is a versatile functional handle that can be readily converted into other functionalities, such as amines, or used to influence the reactivity of the molecule in subsequent reactions.
The nitration of unactivated alkanes can proceed through two primary mechanisms: electrophilic nitration and free-radical nitration. Each pathway offers distinct advantages and disadvantages concerning reaction conditions, selectivity, and potential side reactions. Understanding these mechanisms is crucial for designing effective synthetic strategies for the nitration of 1,1-dimethylcyclohexane.
Reaction Mechanisms
The nitration of 1,1-dimethylcyclohexane can be achieved through two distinct mechanistic pathways, each with its own set of reagents and reaction conditions.
Electrophilic Nitration
Electrophilic nitration involves the attack of a potent electrophile, the nitronium ion (NO₂⁺), on the C-H bond of the alkane.[1] The generation of the nitronium ion is typically achieved by the reaction of concentrated nitric acid with a strong dehydrating agent, most commonly concentrated sulfuric acid (a mixture known as "mixed acid").[1]
The reaction with an unactivated C-H bond is challenging and often requires harsh conditions. The mechanism is believed to proceed through a five-coordinate carbonium ion transition state.
Diagram of Electrophilic Nitration Mechanism
Caption: Mechanism of Electrophilic Nitration.
Free-Radical Nitration
Free-radical nitration is typically carried out in the vapor phase at elevated temperatures or under photochemical conditions using nitric acid or nitrogen dioxide (NO₂) as the nitrating agent.[2][3] The reaction proceeds via a radical chain mechanism involving initiation, propagation, and termination steps.
-
Initiation: The reaction is initiated by the homolytic cleavage of a suitable initiator to generate radicals. In the case of vapor-phase nitration with nitric acid, this can be the thermal decomposition of HNO₃ to form hydroxyl (•OH) and nitrogen dioxide (•NO₂) radicals.
-
Propagation: A radical (e.g., •OH or •NO₂) abstracts a hydrogen atom from the 1,1-dimethylcyclohexane, forming a cycloalkyl radical. This radical then reacts with NO₂ to form the nitroalkane.
-
Termination: The reaction is terminated by the combination of any two radical species.
The regioselectivity of free-radical nitration is governed by the stability of the resulting alkyl radical (tertiary > secondary > primary) and steric factors. For 1,1-dimethylcyclohexane, hydrogen abstraction can occur at the C-2, C-3, or C-4 positions, leading to the formation of secondary radicals. The C-1 position has no hydrogens, and the methyl groups contain primary hydrogens.
Diagram of Free-Radical Nitration Mechanism
Caption: Mechanism of Free-Radical Nitration.
Expected Products and Regioselectivity
The nitration of 1,1-dimethylcyclohexane can theoretically yield three different positional isomers of mono-nitrated products: 2-nitro-, 3-nitro-, and 4-nitro-1,1-dimethylcyclohexane. The distribution of these products is highly dependent on the reaction mechanism.
Due to the lack of specific experimental data in the reviewed literature for the nitration of 1,1-dimethylcyclohexane, the following table summarizes the expected product distribution based on general principles of chemical reactivity.
Table 1: Expected Product Distribution in the Nitration of 1,1-Dimethylcyclohexane
| Product | Position of Nitration | Expected Predominance (Electrophilic) | Expected Predominance (Free-Radical) | Rationale |
| 2-Nitro-1,1-dimethylcyclohexane | C-2 | Minor | Major | Electrophilic: Steric hindrance from the adjacent gem-dimethyl group would disfavor attack. Free-Radical: Formation of a secondary radical is favorable. |
| 3-Nitro-1,1-dimethylcyclohexane | C-3 | Moderate | Major | Electrophilic: Less sterically hindered than C-2. Free-Radical: Formation of a secondary radical is favorable. |
| 4-Nitro-1,1-dimethylcyclohexane | C-4 | Major | Moderate | Electrophilic: The most sterically accessible position for the bulky nitronium ion. Free-Radical: Formation of a secondary radical, but potentially less favorable than C-2 and C-3 due to statistical factors. |
Experimental Protocols
The following are representative experimental protocols for the nitration of a cyclic alkane, which can be adapted for 1,1-dimethylcyclohexane. Caution: Nitration reactions are highly exothermic and can be hazardous. Appropriate safety precautions must be taken, including working in a well-ventilated fume hood and using personal protective equipment.
Electrophilic Nitration using Mixed Acid
This protocol is adapted from general procedures for the nitration of unactivated hydrocarbons.
Diagram of Experimental Workflow for Electrophilic Nitration
Caption: Workflow for Electrophilic Nitration.
Methodology:
-
Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid to concentrated nitric acid in a 1:1 to 2:1 (v/v) ratio while cooling the flask in an ice-water bath.
-
Reaction: To the cooled and stirred nitrating mixture, add 1,1-dimethylcyclohexane dropwise via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at low temperature for a period of 1-3 hours. The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto a beaker of crushed ice with stirring.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as dichloromethane or diethyl ether.
-
Washing: Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.
Free-Radical Nitration (Vapor-Phase)
This is a general procedure for vapor-phase nitration of alkanes.
Methodology:
-
Apparatus Setup: A heated tube furnace reactor is required. The reactants, 1,1-dimethylcyclohexane and nitric acid (or nitrogen dioxide), are introduced into a preheated stream of an inert carrier gas (e.g., nitrogen).
-
Reaction: The mixture of the alkane and nitrating agent is passed through the heated reactor tube. The temperature is typically maintained between 150 °C and 475 °C.[4] The residence time in the reactor is a critical parameter and needs to be optimized.
-
Product Collection: The effluent from the reactor is passed through a condenser to liquefy the products and unreacted starting materials.
-
Work-up and Purification: The collected liquid is then worked up in a similar manner to the electrophilic nitration protocol (washing with water and bicarbonate solution) to remove acidic byproducts. The product mixture is then separated and purified, typically by fractional distillation.
Data Presentation
Table 2: Comparison of Nitration Methods for 1,1-Dimethylcyclohexane
| Parameter | Electrophilic Nitration | Free-Radical Nitration |
| Nitrating Agent | Mixed Acid (HNO₃/H₂SO₄)[1] | Nitric Acid or Nitrogen Dioxide[2][3] |
| Temperature | Low (0-10 °C) | High (150-475 °C)[4] or Photochemical |
| Phase | Liquid | Vapor or Liquid (Photochemical) |
| Primary Products | Mixture of 2-, 3-, and 4-nitro isomers | Mixture of 2-, 3-, and 4-nitro isomers |
| Expected Major Isomer | 4-Nitro-1,1-dimethylcyclohexane (steric control) | 2- and 3-Nitro-1,1-dimethylcyclohexane (radical stability) |
| Key Challenges | Low reactivity of alkane, potential for oxidation and side reactions | High temperatures, complex product mixtures, potential for C-C bond cleavage[2] |
Conclusion
The nitration of 1,1-dimethylcyclohexane presents a viable route for the introduction of a versatile nitro functional group. The choice between electrophilic and free-radical nitration methods will depend on the desired product distribution and the available experimental setup. Electrophilic nitration is expected to favor the formation of the sterically less hindered 4-nitro isomer, while free-radical nitration is likely to produce a mixture of 2- and 3-nitro isomers due to the formation of more stable secondary radicals. Further experimental investigation is required to determine the precise product ratios and optimize the reaction conditions for the selective synthesis of a particular isomer. This guide provides a foundational understanding for researchers to develop and implement synthetic strategies for the nitration of 1,1-dimethylcyclohexane and related cycloalkanes.
References
Spectroscopic and Synthetic Profile of 1,1-Dimethyl-4-nitrocyclohexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Dimethyl-4-nitrocyclohexane (CAS No. 2172032-17-4; Molecular Weight: 157.21 g/mol ) is a saturated carbocyclic compound featuring a nitro functional group.[1] While this compound is cataloged, a comprehensive, publicly available dataset of its experimental spectroscopic properties is limited. This guide provides a detailed overview of its predicted spectroscopic data based on the analysis of precursor and analogous molecules. Furthermore, it outlines a plausible synthetic route and standard experimental protocols for its characterization, serving as a foundational resource for researchers. The presence of the gem-dimethyl group at the C-1 position offers a fixed point for conformational studies of the C-4 nitro group.[1]
Predicted and Expected Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) data and expected Infrared (IR) and Mass Spectrometry (MS) characteristics for this compound. These predictions are derived from the known spectral data of 1,1-dimethylcyclohexane and nitrocyclohexane.
Table 1: Predicted ¹H NMR Spectroscopic Data
Predicted for a solution in CDCl₃.
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| CH₃ (C1) | ~ 0.9 - 1.1 | Singlet | 6H |
| CH₂ (C2, C6 - axial) | ~ 1.2 - 1.4 | Multiplet | 2H |
| CH₂ (C2, C6 - equatorial) | ~ 1.5 - 1.7 | Multiplet | 2H |
| CH₂ (C3, C5 - axial) | ~ 1.8 - 2.0 | Multiplet | 2H |
| CH₂ (C3, C5 - equatorial) | ~ 2.2 - 2.4 | Multiplet | 2H |
| CH (C4) | ~ 4.3 - 4.5 | Multiplet | 1H |
Table 2: Predicted ¹³C NMR Spectroscopic Data
Predicted for a solution in CDCl₃.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 | ~ 30 - 35 |
| C2, C6 | ~ 35 - 40 |
| C3, C5 | ~ 25 - 30 |
| C4 | ~ 80 - 85 |
| CH₃ | ~ 25 - 30 |
Table 3: Expected Infrared (IR) Spectroscopy Data
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| N-O (asymmetric stretch) | ~ 1550 - 1530 | Strong |
| N-O (symmetric stretch) | ~ 1380 - 1360 | Strong |
| C-H (sp³ stretch) | ~ 2950 - 2850 | Strong |
| C-H (bend) | ~ 1470 - 1450 | Medium |
Table 4: Expected Mass Spectrometry (MS) Data
Based on Electron Ionization (EI).
| m/z | Proposed Fragment | Notes |
| 157 | [M]⁺ | Molecular Ion |
| 142 | [M - CH₃]⁺ | Loss of a methyl radical |
| 111 | [M - NO₂]⁺ | Loss of the nitro group |
| 97 | [C₇H₁₃]⁺ | Further fragmentation |
| 83 | [C₆H₁₁]⁺ | Cyclohexyl ring fragment |
| 55 | [C₄H₇]⁺ | Further fragmentation |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic characterization of this compound are provided below.
Synthesis Protocol: Nitration of 1,1-Dimethylcyclohexane
This protocol describes a plausible method for the synthesis of this compound via the nitration of 1,1-dimethylcyclohexane.[1]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add 1,1-dimethylcyclohexane and a suitable solvent such as dichloromethane.
-
Nitrating Agent Preparation: In a separate beaker, carefully prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid in a 1:1 ratio, keeping the mixture in an ice bath to control the temperature.
-
Reaction: Cool the flask containing the 1,1-dimethylcyclohexane solution in an ice bath. Slowly add the nitrating mixture dropwise from the dropping funnel with vigorous stirring. Maintain the reaction temperature below 10°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, carefully pour the mixture over crushed ice and water. Separate the organic layer.
-
Neutralization and Extraction: Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product using column chromatography on silica gel with a hexane/ethyl acetate gradient to obtain pure this compound.
Spectroscopic Characterization Protocol
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving approximately 5-10 mg of the purified product in about 0.7 mL of deuterated chloroform (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the spectra to determine chemical shifts, coupling constants, and integrations.
-
-
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum of the neat liquid product using a Fourier Transform Infrared (FTIR) spectrometer with Attenuated Total Reflectance (ATR) accessory.
-
Alternatively, a thin film can be prepared on a salt plate (e.g., NaCl or KBr).
-
Identify the characteristic absorption bands, particularly for the nitro group and C-H bonds.
-
-
Mass Spectrometry (MS):
-
Introduce a diluted sample of the product into a mass spectrometer, typically using a GC-MS system for separation and analysis.
-
Use Electron Ionization (EI) at 70 eV.
-
Analyze the resulting mass spectrum to identify the molecular ion peak and the fragmentation pattern.
-
Visualizations
The following diagrams illustrate the synthetic pathway and the general workflow for the spectroscopic analysis of this compound.
Caption: Synthetic pathway for this compound.
Caption: Workflow for spectroscopic analysis.
References
In-Depth Technical Guide: 1,1-Dimethyl-4-nitrocyclohexane
CAS Number: 2172032-17-4
This technical guide provides a comprehensive overview of 1,1-Dimethyl-4-nitrocyclohexane, catering to researchers, scientists, and professionals in drug development. The document outlines the compound's properties, synthesis, and potential applications, with a focus on experimental details and data presentation.
Chemical and Physical Properties
Quantitative data for this compound is limited in publicly available literature. The following table summarizes the known information. Further experimental determination of these properties is required for a complete profile.
| Property | Value | Source |
| CAS Number | 2172032-17-4 | [1] |
| Molecular Formula | C₈H₁₅NO₂ | N/A |
| Molecular Weight | 157.21 g/mol | [1] |
| Boiling Point | Not available | N/A |
| Melting Point | Not available | N/A |
| Density | Not available | N/A |
| Solubility | Not available | N/A |
Synthesis and Reactivity
The primary route for the synthesis of this compound is through the nitration of 1,1-dimethylcyclohexane.[1] Various nitrating agents and conditions can be employed, influencing the yield and selectivity of the reaction.
Experimental Protocol: Nitration of 1,1-Dimethylcyclohexane (Hypothetical)
Materials:
-
1,1-dimethylcyclohexane
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice bath
-
Separatory funnel
-
Sodium bicarbonate solution (saturated)
-
Magnesium sulfate (anhydrous)
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 1,1-dimethylcyclohexane to the cooled sulfuric acid with continuous stirring.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the temperature below 10 °C.
-
Add the nitrating mixture dropwise to the solution of 1,1-dimethylcyclohexane in sulfuric acid, maintaining the reaction temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-4 hours) to ensure complete reaction.
-
Carefully pour the reaction mixture over crushed ice to quench the reaction.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure to yield this compound.
Logical Workflow for Synthesis:
Caption: Synthesis workflow for this compound.
Reactivity
The nitro group in this compound is a versatile functional group. A key reaction is its reduction to the corresponding amine, 4-amino-1,1-dimethylcyclohexane. This transformation opens up avenues for further derivatization and the synthesis of various nitrogen-containing compounds.[1]
Reaction Pathway: Reduction of Nitro Group:
Caption: Reduction of this compound.
Spectroscopic Data
Biological Activity
There is no specific information available on the biological activity, pharmacology, or toxicology of this compound. However, the biological activities of nitro-containing compounds and cyclohexane derivatives have been studied more broadly.
Nitroaromatic and nitroheterocyclic compounds are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.[2] The nitro group can be reduced in hypoxic environments, a characteristic exploited in the design of hypoxia-activated prodrugs for cancer therapy.
Cyclohexane derivatives have also been investigated for various biological activities, including antimicrobial and anticancer properties.
Given the presence of both the nitro group and the cyclohexane moiety, this compound could be a candidate for investigation in these areas, although no specific studies have been published to date.
Safety and Handling
Detailed safety information for this compound is not available. However, based on the properties of related nitroalkanes and cyclohexanes, the following precautions should be taken:
-
Flammability: Handle with care, avoiding sources of ignition.
-
Toxicity: Assumed to be toxic if inhaled, ingested, or in contact with skin.
-
Personal Protective Equipment (PPE): Wear appropriate gloves, safety glasses, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood.
For detailed safety protocols, it is advisable to consult the Safety Data Sheets (SDS) for structurally similar compounds like nitrocyclohexane and 1,1-dimethylcyclohexane.[3]
References
Physical properties of 1,1-Dimethyl-4-nitrocyclohexane
An In-depth Technical Guide on the Physical Properties of 1,1-Dimethyl-4-nitrocyclohexane
For the Attention Of: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a technical overview of the known physical properties of this compound (CAS No: 2172032-17-4). Due to the limited availability of experimental data in public literature, this guide also furnishes detailed, generalized experimental protocols for the determination of key physical characteristics such as melting point, boiling point, density, and solubility. Furthermore, logical workflows for its synthesis and potential chemical transformations are visualized to aid researchers in its handling and application.
Physical and Chemical Properties
This compound is a substituted cycloalkane. The presence of a polar nitro group and non-polar hydrocarbon structure suggests it has moderate polarity. While specific experimental data is scarce, its fundamental chemical identifiers have been established.
Data Presentation
The table below summarizes the available quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 157.21 g/mol | Benchchem[1] |
| Chemical Formula | C₈H₁₅NO₂ | Benchchem[1] |
| CAS Number | 2172032-17-4 | Benchchem[1] |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Density | Data not available | N/A |
| Solubility | Data not available | N/A |
Experimental Protocols
The following sections describe standard methodologies that can be employed to determine the primary physical properties of this compound.
Determination of Melting Point
The melting point provides an indication of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities lead to a depressed and broader melting range.
Protocol: Capillary Method using a Mel-Temp Apparatus
-
Sample Preparation: A small amount of crystalline this compound is finely crushed into a powder. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.
-
Apparatus Setup: The capillary tube is placed into the heating block of a Mel-Temp apparatus, adjacent to a calibrated thermometer.
-
Approximate Determination: A rapid heating rate (e.g., 10-20°C per minute) is used to quickly find an approximate melting range. The apparatus is then allowed to cool.
-
Accurate Determination: A fresh sample is prepared. The apparatus is heated rapidly to about 15°C below the approximate melting point. The heating rate is then reduced to a slow and steady 1-2°C per minute.
-
Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting range is reported as T1-T2. The procedure is repeated with a fresh sample to ensure consistency.
Determination of Boiling Point
The boiling point is highly sensitive to atmospheric pressure and is a key characteristic of a liquid's volatility.
Protocol: Micro Boiling Point Determination (Thiele Tube Method)
-
Sample Preparation: Approximately 0.5 mL of liquid this compound is placed into a small test tube (fusion tube). A capillary tube, sealed at one end, is placed into the test tube with its open end down.
-
Apparatus Setup: The test tube assembly is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. This assembly is then clamped and immersed in a Thiele tube containing a high-boiling mineral oil, ensuring the heat-transfer arm of the tube is heated.
-
Heating and Observation: The Thiele tube is heated gently and slowly. As the temperature rises, air trapped in the capillary tube will bubble out. The boiling point is reached when a continuous and rapid stream of bubbles emerges from the capillary.
-
Data Recording: Heating is discontinued. The liquid will begin to cool and will be drawn up into the capillary tube at the moment the vapor pressure inside the capillary equals the external atmospheric pressure. The temperature at which the liquid enters the capillary is recorded as the boiling point. The atmospheric pressure should also be recorded.
Determination of Density
Density is the mass per unit volume and is an important parameter for process design and compound characterization.
Protocol: Gravimetric Method using a Pycnometer
-
Apparatus Preparation: A pycnometer (a glass flask with a precise, known volume) is thoroughly cleaned, dried, and weighed on an analytical balance (m₁).
-
Sample Measurement: The pycnometer is filled with this compound. Care is taken to ensure no air bubbles are trapped. A stopper with a capillary bore is inserted, allowing excess liquid to be expelled, ensuring the volume is exact. The exterior of the pycnometer is wiped clean and dry.
-
Final Weighing: The filled pycnometer is weighed again on the analytical balance (m₂).
-
Temperature Control: All measurements should be conducted at a constant, recorded temperature, as density is temperature-dependent.
-
Calculation: The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V where V is the calibrated volume of the pycnometer.
Logical and Experimental Workflows
While no specific biological signaling pathways involving this compound are documented, its synthesis and subsequent reactions represent key logical workflows for researchers.
Caption: Synthesis workflow for this compound.
Caption: Potential reduction of the nitro group to form an amine.
References
Molecular weight of 1,1-Dimethyl-4-nitrocyclohexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 1,1-Dimethyl-4-nitrocyclohexane, a substituted nitroalkane of interest in organic synthesis and conformational analysis. This guide covers its fundamental physicochemical properties, a representative synthetic protocol, and expected analytical characterization data. The information is intended to support researchers in the synthesis, identification, and application of this and related compounds.
Core Compound Properties
This compound is a saturated carbocyclic compound featuring a cyclohexane ring substituted with two methyl groups at the C1 position and a nitro group at the C4 position. The presence of the gem-dimethyl group provides a fixed reference for studying the conformational behavior of the C4 substituent.
Physicochemical Data
| Property | Value | Source/Method |
| Molecular Formula | C₈H₁₅NO₂ | Calculation |
| Molecular Weight | 157.21 g/mol | Calculation[1] |
| CAS Number | 2172032-17-4 | Database Entry[1] |
| IUPAC Name | This compound | Nomenclature |
| Predicted Boiling Point | 79-81 °C (at 7 Torr) | Analogous Compound |
| Predicted Density | 1.00 ± 0.1 g/cm³ | Analogous Compound |
*Data for the isomer 1,4-dimethyl-1-nitro-cyclohexane is used as an estimate in the absence of specific experimental data.
Synthesis and Characterization
Nitrocyclohexane derivatives are valuable intermediates in organic synthesis. The primary route to this compound is the electrophilic nitration of its parent hydrocarbon, 1,1-dimethylcyclohexane.
Representative Experimental Protocol: Electrophilic Nitration
The following protocol is a representative method based on established procedures for the nitration of unactivated cycloalkanes.
Materials:
-
1,1-Dimethylcyclohexane
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Diethyl Ether or Dichloromethane
-
Ethanol/Water mixture for recrystallization
Procedure:
-
Preparation of Nitrating Mixture: In a flask submerged in an ice-water bath, slowly add 15 mL of concentrated sulfuric acid to 15 mL of concentrated nitric acid with constant stirring. Maintain the temperature below 10 °C.
-
Reaction: To the cold nitrating mixture, add 10 g of 1,1-dimethylcyclohexane dropwise over 30 minutes, ensuring the reaction temperature does not exceed 10 °C.
-
Stirring: After the addition is complete, continue to stir the mixture in the ice bath for one hour, followed by stirring at room temperature for an additional two hours.
-
Quenching: Pour the reaction mixture slowly over a large volume of crushed ice with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of diethyl ether.
-
Washing: Combine the organic extracts and wash sequentially with cold water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure or by recrystallization from an ethanol/water mixture to yield the final product.
Expected Spectroscopic Data
The structural confirmation of this compound would rely on standard spectroscopic techniques. The following table outlines the expected data based on the compound's structure and known values for similar functional groups.
| Technique | Expected Observations |
| ¹H NMR (CDCl₃) | - Singlet (6H): δ ≈ 0.9-1.2 ppm, corresponding to the two equivalent methyl groups at C1. - Multiplet (1H): δ ≈ 4.3-4.5 ppm, for the proton on the carbon bearing the nitro group (C4-H). - Multiplets (8H): δ ≈ 1.3-2.2 ppm, for the remaining cyclohexane ring protons. |
| ¹³C NMR (CDCl₃) | - Quaternary Carbon (C1): δ ≈ 30-35 ppm. - Methyl Carbons (-CH₃): δ ≈ 25-30 ppm. - Nitro-substituted Carbon (C4): δ ≈ 80-85 ppm. - Other Ring Carbons (C2, C3, C5, C6): δ ≈ 20-40 ppm. |
| IR Spectroscopy (KBr) | - C-H stretching (alkane): ~2850-2960 cm⁻¹. - Asymmetric NO₂ stretch: ~1540-1560 cm⁻¹ (strong). - Symmetric NO₂ stretch: ~1370-1390 cm⁻¹ (strong). |
| Mass Spectrometry (EI) | - Molecular Ion [M]⁺: m/z = 157. - Key Fragments: [M - NO₂]⁺ (m/z = 111), [M - CH₃]⁺ (m/z = 142). |
Logical Workflows and Pathways
While this specific molecule is not implicated in known biological signaling pathways, its synthesis and subsequent use as a chemical intermediate follow a logical workflow. For instance, the nitro group can be reduced to an amine, opening pathways to various derivatives.
Diagram 1: Synthesis and Characterization Workflow
Caption: Workflow for the synthesis and analysis of this compound.
Diagram 2: Potential Synthetic Utility
References
Conformational Analysis of 1,1-Dimethyl-4-nitrocyclohexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the conformational preferences of the nitro group in 1,1-Dimethyl-4-nitrocyclohexane. In the absence of direct experimental or computational studies on this specific molecule, this guide synthesizes fundamental principles of cyclohexane stereochemistry, substituent effects, and established analytical methodologies to predict and rationalize the equilibrium between the axial and equatorial conformers of the nitro group. This document outlines the key steric and electronic factors governing the conformational landscape and presents a hypothetical experimental framework for the definitive determination of the conformational free energy.
Introduction: Conformational Isomerism in Substituted Cyclohexanes
The cyclohexane ring adopts a puckered chair conformation to relieve angle and torsional strain, resulting in two distinct substituent positions: axial and equatorial.[1] Through a process known as ring inversion or chair flip, these positions interconvert. For a monosubstituted cyclohexane, the two chair conformers are not energetically equivalent. The substituent's preference for the equatorial position is primarily dictated by the avoidance of steric strain arising from 1,3-diaxial interactions.[2] This energetic preference is quantified by the conformational free energy difference (ΔG°), also known as the A-value.[3] A larger A-value signifies a stronger preference for the equatorial position.[3]
In this compound, the gem-dimethyl groups at the C1 position effectively lock the ring in a preferred chair conformation to minimize their own steric interactions.[4] This provides a rigid framework to study the intrinsic conformational preference of the nitro group at the C4 position.
Theoretical Analysis of Conformational Preference
The equilibrium between the two chair conformations of this compound involves the inversion of the nitro group between the axial and equatorial positions. The position of this equilibrium is governed by the steric and electronic properties of the nitro group.
Steric Considerations: 1,3-Diaxial Interactions
The primary factor favoring the equatorial position for a substituent is the presence of destabilizing 1,3-diaxial interactions in the axial conformer.[2] An axial nitro group would experience steric repulsion with the axial hydrogen atoms at the C2 and C6 positions. The magnitude of this repulsion determines the A-value of the nitro group. While the precise A-value can vary with solvent, a generally accepted value for the nitro group is approximately 1.1 kcal/mol.[3] This positive value indicates a preference for the equatorial position.
Electronic Considerations
In some cases, electronic effects, such as the anomeric effect, can favor the axial orientation of electronegative substituents.[5] However, the anomeric effect is most pronounced when an electronegative substituent is adjacent to a heteroatom within the ring.[5] In this compound, the ring is carbocyclic, and the nitro group is not adjacent to a heteroatom within the ring, so a significant anomeric effect is not expected to be at play. Therefore, steric hindrance is predicted to be the dominant factor determining the conformational preference.
Quantitative Data (Predictive)
Direct experimental determination of the conformational equilibrium for this compound has not been reported in the scientific literature. However, based on the known A-value of the nitro group in monosubstituted cyclohexanes, a predictive quantitative analysis can be presented.
| Parameter | Predicted Value | Basis of Prediction |
| A-Value (ΔG°) | ~1.1 kcal/mol | Based on the established A-value for the nitro group in other cyclohexane systems.[3] |
| Equilibrium Constant (Keq) | ~6.2 (at 298 K) | Calculated from ΔG° = -RTln(Keq). |
| Population of Equatorial Conformer | ~86% (at 298 K) | Calculated from Keq = [Equatorial]/[Axial]. |
| Population of Axial Conformer | ~14% (at 298 K) | Calculated from Keq = [Equatorial]/[Axial]. |
Note: These values are estimations and require experimental verification.
Proposed Experimental Protocols
To experimentally determine the conformational equilibrium of this compound, the following methodologies are proposed:
Synthesis of this compound
A plausible synthetic route would involve the nitration of 1,1-dimethylcyclohexane.[1]
Protocol:
-
Nitration: To a solution of 1,1-dimethylcyclohexane in a suitable solvent (e.g., acetic anhydride), add a nitrating agent (e.g., nitric acid in the presence of a catalyst or dinitrogen pentoxide) at a controlled temperature.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).
-
Purification: Purify the crude product by column chromatography on silica gel to isolate this compound.
-
Characterization: Confirm the structure and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy
Low-temperature NMR is the most direct method for quantifying conformational equilibria. By cooling the sample, the rate of chair inversion can be slowed to the point where separate signals for the axial and equatorial conformers can be observed and integrated.
Protocol:
-
Sample Preparation: Prepare a solution of this compound in a solvent with a low freezing point (e.g., deuterated chloroform/freon mixture).
-
NMR Acquisition: Acquire ¹³C NMR or ¹H NMR spectra at a range of low temperatures (e.g., from room temperature down to -100 °C or lower) on a high-field NMR spectrometer.
-
Data Analysis:
-
Identify the coalescence temperature, where the signals for the two conformers merge.
-
At temperatures below coalescence, integrate the well-resolved signals corresponding to the axial and equatorial conformers.
-
Calculate the equilibrium constant (Keq) at each temperature from the ratio of the integrals.
-
Determine the free energy difference (ΔG°) at each temperature using the equation ΔG° = -RTln(Keq).
-
Computational Chemistry
Quantum mechanical calculations can provide theoretical insights into the relative energies of the conformers.
Protocol:
-
Conformational Search: Perform a systematic conformational search for this compound to identify all low-energy conformers.
-
Geometry Optimization: Optimize the geometries of the axial and equatorial chair conformers using a suitable level of theory (e.g., Density Functional Theory with a basis set such as B3LYP/6-31G*).
-
Energy Calculation: Calculate the single-point energies of the optimized structures at a higher level of theory (e.g., CCSD(T)) to obtain more accurate relative energies.
-
Thermodynamic Corrections: Calculate vibrational frequencies to obtain zero-point vibrational energies and thermal corrections to the Gibbs free energy.
-
ΔG° Calculation: The difference in the calculated Gibbs free energies of the two conformers will provide a theoretical value for ΔG°.
Visualization of Conformational Equilibrium
The chair-flip process of this compound, leading to the equilibrium between the axial and equatorial conformers of the nitro group, can be visualized as a logical relationship.
Caption: Chair-flip equilibrium of this compound.
Conclusion
Based on established principles of conformational analysis, the nitro group in this compound is strongly predicted to favor the equatorial position. This preference is primarily driven by the avoidance of steric 1,3-diaxial interactions that would be present in the axial conformer. While direct experimental data for this specific molecule is not currently available in the literature, the proposed experimental and computational workflows provide a clear path for its determination. A definitive understanding of the conformational landscape of such molecules is crucial for structure-activity relationship studies in drug design and development, where the three-dimensional orientation of functional groups can significantly impact biological activity.
References
Discovery and Synthetic Pathways of 1,1-Dimethyl-4-nitrocyclohexane: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Dimethyl-4-nitrocyclohexane is a substituted cyclohexane derivative with potential applications as a building block in organic synthesis and drug discovery. The presence of a nitro group, a versatile functional group, on a sterically defined cyclohexane scaffold makes it an interesting candidate for the development of novel chemical entities. This document provides a technical overview of the potential synthetic routes and characterization of this compound, based on established chemical principles and available data on related compounds.
Theoretical Synthetic Pathways
The synthesis of this compound can be approached through several strategic routes, primarily involving the functionalization of a pre-existing 1,1-dimethylcyclohexane framework or the modification of a cyclohexane ring bearing a suitable precursor functional group at the 4-position.
Direct Nitration of 1,1-Dimethylcyclohexane
The most direct approach is the electrophilic nitration of 1,1-dimethylcyclohexane. The gem-dimethyl group at the C-1 position can sterically influence the regioselectivity of the nitration, potentially favoring substitution at the less hindered C-4 position.[1]
Experimental Protocol:
-
Reactants: 1,1-Dimethylcyclohexane, Nitrating agent (e.g., nitric acid, nitrogen tetroxide, or a nitronium salt such as NO₂⁺PF₆⁻).[1]
-
Solvent: A suitable inert solvent such as methylene chloride or nitroethane may be used, particularly with nitronium salts.[1]
-
Catalyst: Solid acid catalysts like alumina or silica gel can be employed to improve efficiency and selectivity.[1]
-
Reaction Conditions: The reaction temperature needs to be carefully controlled to minimize side reactions. Vapor-phase nitration at elevated temperatures is a common industrial method for nitrating alkanes.[1] For laboratory scale, milder conditions using nitronium salts may be preferable.
-
Work-up and Purification: The reaction mixture would be neutralized, followed by extraction of the product. Purification would likely involve column chromatography to separate the desired this compound from other isomers and byproducts.
Logical Workflow for Direct Nitration:
Caption: Workflow for the direct nitration of 1,1-dimethylcyclohexane.
From Precursor Cyclohexane Derivatives
An alternative strategy involves the use of a 1,1-dimethylcyclohexane derivative with a functional group at the C-4 position that can be converted to a nitro group.[1]
The oxidation of a primary amine at the 4-position of the 1,1-dimethylcyclohexane ring to a nitro group is a feasible synthetic route.[1]
Experimental Protocol:
-
Starting Material: 1,1-Dimethyl-4-aminocyclohexane.
-
Oxidizing Agent: Various oxidizing agents can be employed for the conversion of an amine to a nitro group, such as trifluoroperacetic acid.
-
Reaction Conditions: The reaction is typically carried out in a suitable solvent at low temperatures to control the exothermicity of the oxidation.
-
Purification: The product would be isolated by extraction and purified by chromatography.
This route would involve a multi-step synthesis starting from 4,4-dimethylcyclohexanone.
Experimental Protocol:
-
Oximation: 4,4-Dimethylcyclohexanone is reacted with hydroxylamine to form 4,4-dimethylcyclohexanone oxime.
-
Reduction: The oxime is then reduced to the corresponding amine, 1,1-dimethyl-4-aminocyclohexane.
-
Oxidation: The resulting amine is oxidized to this compound as described in the previous section.
Synthetic Pathway from 4,4-Dimethylcyclohexanone:
Caption: Synthetic pathway from 4,4-dimethylcyclohexanone.
Physicochemical Data
While extensive experimental data for this compound is not widely published, some predicted and analogous data can be summarized.
| Property | Predicted/Analogous Value |
| Molecular Formula | C₈H₁₅NO₂ |
| Molecular Weight | 157.21 g/mol |
| Boiling Point | Estimated to be similar to its isomer, 1,4-dimethyl-1-nitro-cyclohexane, which is 79-81 °C at 7 Torr.[2] |
| Density | Predicted to be around 1.00 g/cm³.[2] |
| Appearance | Expected to be a colorless to pale yellow liquid, similar to nitrocyclohexane.[3] |
Potential Applications in Drug Development
Nitroalkanes are valuable intermediates in organic synthesis.[4] The nitro group in this compound can be transformed into a variety of other functional groups. For instance, reduction of the nitro group can yield the corresponding amine, 1,1-dimethyl-4-aminocyclohexane.[1] This amine can serve as a precursor for the synthesis of amides, sulfonamides, and other nitrogen-containing compounds of pharmaceutical interest.
The catalytic hydrogenation of nitrocyclohexane derivatives can lead to a range of valuable chemicals, including oximes, ketones, alcohols, and amines.[5][6] This highlights the versatility of the nitro group in synthetic transformations.
Potential Transformations of the Nitro Group:
Caption: Potential synthetic transformations of the nitro group.
Conclusion
While detailed experimental studies on this compound are not extensively documented in publicly available literature, its synthesis is theoretically achievable through established methodologies such as direct nitration of 1,1-dimethylcyclohexane or the chemical modification of functionalized precursors. The compound represents a potentially useful building block in medicinal chemistry and materials science, owing to the synthetic versatility of the nitro group. Further research into its synthesis, characterization, and reactivity is warranted to fully explore its potential applications.
References
- 1. This compound | 2172032-17-4 | Benchchem [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. Nitrocyclohexane - Wikipedia [en.wikipedia.org]
- 4. CN101074198A - Synthesis of nitrocyclohexane - Google Patents [patents.google.com]
- 5. Catalytic hydrogenation of nitrocyclohexane as an alternative pathway for the synthesis of value-added products - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Technical Guide: Basic Research on Nitroalkane Cyclohexane Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental aspects of nitroalkane cyclohexane derivatives, focusing on their synthesis, chemical properties, and biological activities. It is intended to serve as a core resource for professionals engaged in chemical research and drug discovery.
Introduction to Nitroalkane Cyclohexane Derivatives
Nitroalkane cyclohexane derivatives are a class of carbocyclic compounds characterized by a cyclohexane ring with one or more nitro (-NO₂) groups attached. Nitrocyclohexane itself is the simplest form, where a single hydrogen atom on the cyclohexane ring is substituted by a nitro group.[1] These compounds are significant in organic synthesis and medicinal chemistry. They serve as versatile intermediates for creating more complex molecules, including amines, ketones, and various heterocyclic structures, due to the high reactivity of the nitro group.[2][3] In the pharmaceutical industry, nitroalkane chemistry has been foundational for several successful drugs, highlighting the potential of its derivatives in drug development.[2][4] The nitro group is a crucial pharmacophore that can also be a toxicophore; its presence significantly influences the molecule's electronic properties, polarity, and potential for biological activity.[5]
Physicochemical Properties
Nitrocyclohexane is a colorless to pale yellow liquid with a distinct odor. It is highly polar and has a higher boiling point than its parent hydrocarbon.[6] Its solubility in water is limited, but it dissolves readily in many organic solvents.[7]
Table 1: Physical and Chemical Properties of Nitrocyclohexane
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁NO₂ | [8] |
| Molecular Weight | 129.16 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Density | 1.0610 g/cm³ at 20 °C | [7] |
| Melting Point | -34 °C (-29 °F) | [1][7] |
| Boiling Point | 205.5 °C (401.9 °F) at 768 mmHg | [1][7] |
| Flash Point | 74.4 °C (166 °F) | [7] |
| Water Solubility | Sparingly soluble | |
| Refractive Index | 1.4612 at 19 °C | [1] |
| logP (Octanol/Water) | 1.596 | [8] |
Synthesis of Nitroalkane Cyclohexane Derivatives
The synthesis of nitroalkane cyclohexane derivatives can be achieved through several methods. The most common approaches involve the direct nitration of cyclohexane or the functional group transformation of other cyclohexane derivatives.
Direct Nitration of Cyclohexane
This method involves the reaction of cyclohexane with a nitrating agent, such as nitric acid. The reaction conditions, including temperature, pressure, and concentration, are critical for optimizing the yield and minimizing byproducts like adipic acid.[9]
Table 2: Selected Synthesis Methods for Nitrocyclohexane
| Method | Reactants | Conditions | Yield | Reference |
| High-Pressure Nitration | Cyclohexane, 35% aq. Nitric Acid | 3100 p.s.i., 160-170 °C, 4 min | 64.5% | [9] |
| Vapor-Phase Nitration | Gaseous Methane, Nitric Acid | Red hot metal tube | (Mixture of products) | [10] |
| NOₓ Nitration | Cyclohexane, NOₓ (x=1.5-2.5) | 220-330 °C, 1-5h, under N₂ | High Selectivity | [11] |
| Alkyl Halide Displacement | Alkyl Halides, Metal Nitrite (e.g., NaNO₂) | Room temperature, various solvents | 70-76% (general) | [12] |
Other Synthetic Routes
Alternative methods provide pathways to nitroalkanes that may be difficult to obtain through direct nitration.[12] These include:
-
Displacement of Alkyl Halides: Treating alkyl halides (bromides or iodides) with a metal nitrite is a well-established method for preparing primary nitroalkanes.[12]
-
Oxidation of Nitrogen Derivatives: Primary amines can be directly oxidized to the corresponding nitro derivatives using various reagents.[12]
Experimental Protocol: High-Pressure Nitration of Cyclohexane
This protocol is based on the procedure described by Wand et al.[9]
Objective: To synthesize nitrocyclohexane by the high-pressure, high-temperature reaction of cyclohexane with aqueous nitric acid.
Materials:
-
Cyclohexane (252 grams)
-
35% Aqueous Nitric Acid (450 grams)
Apparatus:
-
High-pressure coiled reactor system capable of maintaining pressures up to 4,000 p.s.i. and temperatures up to 200 °C.
-
Pumping system for continuous flow of reactants.
-
Collection vessel for reaction products.
Procedure:
-
The cyclohexane and 35% aqueous nitric acid are pumped through the coiled reactor.
-
The reactor is maintained at a pressure of approximately 3,100 p.s.i. and a temperature between 160-170 °C.
-
The reactants are passed through the reactor over a four-minute period.
-
The product mixture is cooled and collected from the reactor outlet.
-
The organic layer containing nitrocyclohexane is separated from the aqueous layer and any solid byproducts (e.g., adipic acid).
-
Further purification can be achieved through distillation.
Expected Outcome: The reaction is expected to yield approximately 249.3 grams of nitrocyclohexane (64.5% theoretical yield) and 29.5 grams of adipic acid.[9]
Chemical Reactivity and Synthetic Utility
The synthetic versatility of nitroalkane cyclohexane derivatives stems from the reactivity of the nitro group. It acts as a strong electron-withdrawing group, which makes the α-hydrogen atom acidic.[6][10] This allows the formation of a nitronate anion, a powerful carbon nucleophile for C-C bond formation via reactions like the Henry and Michael reactions.[3]
Key transformations include:
-
Reduction to Amines: The nitro group can be readily reduced to a primary amine (-NH₂) using methods like catalytic hydrogenation. This provides a direct route to aminocyclohexane derivatives.[3][6]
-
Nef Reaction: Primary or secondary nitroalkanes can be converted into the corresponding aldehydes or ketones. This transformation is crucial for introducing a carbonyl functionality.[3]
-
Formation of Heterocycles: The ability to be converted into both amino and carbonyl groups makes nitroalkanes valuable starting materials for synthesizing various heterocyclic compounds.[3]
Biological Activities and Drug Development Potential
Nitro-containing compounds exhibit a vast spectrum of biological activities, making them a subject of intense research in drug discovery.[5][13] The nitro group can be reduced within cells to produce toxic intermediates like nitroso and superoxide species, which can covalently bind to DNA, causing cellular damage and death.[13] This mechanism is the basis for the antimicrobial activity of many nitro-based drugs.
While specific data for simple nitrocyclohexane is limited, the broader class of cyclohexane derivatives and nitro compounds has shown diverse biological effects:
-
Antimicrobial Activity: Many nitro derivatives are potent antimicrobial agents.[13] Cyclohexane derivatives have also been explored for their antibacterial properties against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA and multidrug-resistant E. coli.[14][15]
-
Anticancer Activity: The abnormal expression of certain kinases is linked to cancer proliferation. Some cyclohexane-1,3-dione derivatives have been identified as potential inhibitors of these kinases, suggesting a pathway for developing new anticancer therapeutics.[16]
-
Anti-inflammatory and Analgesic Activity: Various studies have demonstrated the anti-inflammatory and analgesic potential of certain cyclohexane derivatives.[14][15]
The development of new drugs often involves modifying existing structures to enhance activity or reduce side effects. Given the established biological relevance of both the nitro group and the cyclohexane scaffold, their combination in nitroalkane cyclohexane derivatives represents a promising area for the discovery of novel therapeutic agents.[14][17]
References
- 1. Nitrocyclohexane | C6H11NO2 | CID 14285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. advancionsciences.com [advancionsciences.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. cphi-online.com [cphi-online.com]
- 5. researchgate.net [researchgate.net]
- 6. lkouniv.ac.in [lkouniv.ac.in]
- 7. echemi.com [echemi.com]
- 8. Cyclohexane, nitro- (CAS 1122-60-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. US3066173A - Preparation of nitrocyclohexane - Google Patents [patents.google.com]
- 10. brainkart.com [brainkart.com]
- 11. CN101074198A - Synthesis of nitrocyclohexane - Google Patents [patents.google.com]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. mdpi.com [mdpi.com]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. researchgate.net [researchgate.net]
- 16. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 1,1-Dimethyl-4-nitrocyclohexane as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1,1-dimethyl-4-nitrocyclohexane as a valuable synthetic intermediate, particularly in the synthesis of bioactive molecules. Detailed experimental protocols for its key transformations and subsequent derivatization are also presented.
Application Notes
This compound is a versatile building block in organic synthesis, primarily owing to the synthetic flexibility imparted by the nitro group. The strong electron-withdrawing nature of the nitro functionality activates the cyclohexane ring for various transformations. A key application of this intermediate is its reduction to the corresponding amine, 4,4-dimethylcyclohexan-1-amine. This primary amine serves as a crucial precursor in the development of pharmaceutically active compounds.
The 4,4-dimethylcyclohexyl moiety is of interest in medicinal chemistry as it can act as a bioisostere for other cyclic systems, potentially improving the pharmacokinetic profile of a drug candidate by modulating its lipophilicity and metabolic stability. The gem-dimethyl group can provide steric hindrance that may influence binding to biological targets or prevent unwanted metabolic oxidation.
A notable, albeit indirect, application of structurally related aminocyclohexanes is in the synthesis of complex pharmaceuticals. For instance, trans-4-substituted cyclohexane-1-amine derivatives are key intermediates in the synthesis of the antipsychotic drug cariprazine. While not directly synthesized from this compound in the commercial route, the fundamental transformations of the nitrocyclohexane core to the aminocyclohexane scaffold are highly relevant to the synthesis of such drug analogues.
The primary transformation of this compound is its reduction to 4,4-dimethylcyclohexan-1-amine. This can be efficiently achieved through catalytic hydrogenation, with Raney Nickel being a commonly employed catalyst. This reduction is a high-yielding and clean reaction, making it an attractive step in a multi-step synthesis.
Experimental Protocols
Protocol 1: Reduction of this compound to 4,4-Dimethylcyclohexan-1-amine
This protocol describes the reduction of the nitro group to a primary amine using Raney Nickel as the catalyst and formic acid as the hydrogen donor. This method is advantageous due to its mild reaction conditions and high selectivity.[1][2]
Materials and Reagents:
-
This compound
-
Raney Nickel (slurry in water)
-
Methanol (reagent grade)
-
90% Formic Acid
-
Deionized Water
-
Sodium Chloride (saturated solution)
-
Anhydrous Sodium Sulfate
-
Dichloromethane or Diethyl Ether
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Büchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq.) in methanol.
-
Carefully add a catalytic amount of Raney Nickel slurry (approximately 10-15% by weight of the nitro compound).
-
To the stirred suspension, add 90% formic acid (5-6 eq.) dropwise at room temperature. An exothermic reaction may be observed.
-
After the initial reaction subsides, stir the mixture at room temperature for 10-30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, filter the mixture through a pad of celite to remove the Raney Nickel catalyst. Wash the filter cake with methanol.
-
Combine the filtrate and washings and remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane or diethyl ether and wash with a saturated sodium chloride solution to remove any remaining formic acid salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4,4-dimethylcyclohexan-1-amine.
Quantitative Data:
| Parameter | Value |
| Starting Material | This compound |
| Product | 4,4-dimethylcyclohexan-1-amine |
| Catalyst | Raney Nickel |
| Reducing Agent | 90% Formic Acid |
| Solvent | Methanol |
| Reaction Time | 10 - 30 minutes |
| Temperature | Room Temperature |
| Typical Yield | 80 - 90%[1] |
Experimental Workflow Diagram:
Protocol 2: Illustrative Synthesis of a Bioactive Amide Derivative
This protocol demonstrates the use of 4,4-dimethylcyclohexan-1-amine in the synthesis of a novel N-acyl derivative, N-[4-(4,4-dimethylcyclohexyl)phenyl]acetamide, which serves as an example of how this intermediate can be incorporated into structures with potential biological activity. N-phenylacetamide derivatives have been investigated for various pharmacological activities, including analgesic properties.
Materials and Reagents:
-
4,4-Dimethylcyclohexan-1-amine
-
4-Fluoro-1-nitrobenzene
-
Palladium on Carbon (10% Pd/C)
-
Hydrazine Hydrate
-
Ethanol
-
Acetyl Chloride
-
Triethylamine
-
Dichloromethane
Procedure:
Step 1: Synthesis of 4-(4,4-dimethylcyclohexyl)aniline
-
In a round-bottom flask, dissolve 4,4-dimethylcyclohexan-1-amine (1.0 eq.) and 4-fluoro-1-nitrobenzene (1.0 eq.) in a suitable solvent such as DMSO.
-
Add a base like potassium carbonate (2.0 eq.) and heat the mixture to promote the nucleophilic aromatic substitution. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into water. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to get 4-(4,4-dimethylcyclohexyl)-1-nitrobenzene.
-
Dissolve the nitro compound in ethanol and add 10% Pd/C.
-
To this suspension, add hydrazine hydrate (3.0 eq.) dropwise at room temperature.
-
After the addition is complete, reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction, filter through celite to remove the catalyst, and concentrate the filtrate to obtain 4-(4,4-dimethylcyclohexyl)aniline.
Step 2: Synthesis of N-[4-(4,4-dimethylcyclohexyl)phenyl]acetamide
-
Dissolve 4-(4,4-dimethylcyclohexyl)aniline (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane.
-
Cool the solution in an ice bath and add acetyl chloride (1.1 eq.) dropwise.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield N-[4-(4,4-dimethylcyclohexyl)phenyl]acetamide.
Quantitative Data for N-acetylation:
| Parameter | Value |
| Starting Material | 4-(4,4-dimethylcyclohexyl)aniline |
| Product | N-[4-(4,4-dimethylcyclohexyl)phenyl]acetamide |
| Acylating Agent | Acetyl Chloride |
| Base | Triethylamine |
| Solvent | Dichloromethane |
| Reaction Time | 1 - 2 hours |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | >90% |
Synthetic Pathway Diagram:
References
Application Note: Reduction of 1,1-Dimethyl-4-nitrocyclohexane to 4,4-Dimethylcyclohexan-1-amine
Abstract
This application note details various methodologies for the reduction of 1,1-dimethyl-4-nitrocyclohexane to the corresponding primary amine, 4,4-dimethylcyclohexan-1-amine. This transformation is a critical step in the synthesis of various fine chemicals and pharmaceutical intermediates. This document provides a comparative summary of common reduction techniques, including catalytic hydrogenation and chemical reduction, and offers a detailed protocol for a recommended method.
Introduction
The conversion of nitroalkanes to primary amines is a fundamental transformation in organic synthesis. 4,4-Dimethylcyclohexan-1-amine is a valuable building block, and its efficient synthesis from the readily available nitro precursor is of significant interest. The presence of the sterically demanding gem-dimethyl group on the cyclohexane ring necessitates the careful selection of a reduction method to ensure high yield and purity of the desired amine. This note explores several effective methods for this reduction, providing researchers with the necessary information to select the most suitable protocol for their needs.
Methods Overview
Several established methods for the reduction of aliphatic nitro compounds can be successfully applied to this compound. The primary approaches include catalytic hydrogenation and chemical reduction using metal hydrides.
Catalytic Hydrogenation: This is a widely used and often preferred method for the reduction of nitro groups due to its high efficiency and clean reaction profile.[1] Common catalysts include Raney Nickel, palladium on carbon (Pd/C), and platinum oxide (PtO₂).[2] The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and temperature. For substrates similar to the target molecule, such as nitrocyclohexane, catalytic hydrogenation has been shown to be a viable route to the corresponding amine.[3][4][5]
Chemical Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are effective for the reduction of aliphatic nitro compounds to amines.[6] This method is particularly useful when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups. However, the high reactivity of LiAlH₄ requires careful handling and anhydrous reaction conditions.
Transfer Hydrogenation: This method offers a safer alternative to using pressurized hydrogen gas.[7] A hydrogen donor, such as ammonium formate or formic acid, is used in the presence of a catalyst, typically Pd/C.[7]
Data Presentation
The following table summarizes various reported methods for the reduction of aliphatic nitro compounds, which are applicable to this compound.
| Method | Reducing Agent/Catalyst | Solvent(s) | Temperature (°C) | Pressure (psi) | Typical Yield (%) | Reference(s) |
| Catalytic Hydrogenation | Raney Nickel / H₂ | Ethanol, Methanol | 25 - 70 | 70 - 500 | 85 - 95 | [2] |
| Catalytic Hydrogenation | Pd/C / H₂ | Ethanol, Ethyl Acetate | 25 - 50 | 50 - 100 | 90 - 98 | [1] |
| Chemical Reduction | LiAlH₄ | Diethyl ether, THF | 0 - 35 | N/A | 80 - 90 | [6] |
| Transfer Hydrogenation | Pd/C / Ammonium Formate | Methanol | 25 - 60 | N/A | 85 - 95 | [7] |
Experimental Protocols
Recommended Protocol: Catalytic Hydrogenation using Raney Nickel
This protocol describes the reduction of this compound to 4,4-dimethylcyclohexan-1-amine using Raney Nickel as the catalyst under a hydrogen atmosphere.
Materials:
-
This compound
-
Raney Nickel (50% slurry in water)
-
Ethanol (anhydrous)
-
Hydrogen gas (high purity)
-
Diatomaceous earth (e.g., Celite®)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH) solution, 10 M
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Parr hydrogenation apparatus or similar high-pressure reactor
Procedure:
-
Catalyst Preparation: In a fume hood, carefully wash the Raney Nickel slurry (e.g., 2.0 g) with anhydrous ethanol (3 x 20 mL) to remove water. Handle Raney Nickel with care as it can be pyrophoric when dry.[2]
-
Reaction Setup: To a high-pressure reactor vessel, add this compound (e.g., 10.0 g, 63.6 mmol) and anhydrous ethanol (100 mL).
-
Catalyst Addition: Carefully add the washed Raney Nickel to the reactor vessel under a stream of inert gas (e.g., argon or nitrogen).
-
Hydrogenation: Seal the reactor and purge it with hydrogen gas several times. Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 500 psi).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 50 °C) with vigorous stirring. Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of diatomaceous earth to remove the Raney Nickel catalyst. Wash the filter cake with ethanol (2 x 20 mL). Caution: Do not allow the filter cake to dry completely as it may be pyrophoric. Quench the filter cake with water.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Purification:
-
Dissolve the residue in diethyl ether (100 mL).
-
Extract the aqueous phase with diethyl ether (2 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude 4,4-dimethylcyclohexan-1-amine.
-
For higher purity, the amine can be converted to its hydrochloride salt by dissolving the crude product in diethyl ether and adding a solution of HCl in ether. The precipitated salt can be collected by filtration, washed with cold ether, and dried. The free amine can be regenerated by treatment with a strong base (e.g., NaOH) and extraction into an organic solvent.
-
Mandatory Visualization
Caption: Experimental workflow for the reduction of this compound.
Caption: Simplified reaction pathway for catalytic hydrogenation of a nitroalkane.
References
- 1. researchgate.net [researchgate.net]
- 2. Raney Nickel [commonorganicchemistry.com]
- 3. Catalytic hydrogenation of nitrocyclohexane as an alternative pathway for the synthesis of value-added products - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 1,1-Dimethyl-4-nitrocyclohexane
Introduction
1,1-Dimethyl-4-nitrocyclohexane is a saturated nitroalkane derivative with potential applications in chemical synthesis and materials science. As with many organic compounds, its purity is critical for subsequent reactions and final product performance. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis and purification of such compounds. This application note details a robust HPLC protocol for the purification of this compound from a crude reaction mixture. The method described herein utilizes reversed-phase chromatography, which is suitable for compounds with moderate polarity.
Principle of the Method
Reversed-phase HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase is used in conjunction with a polar mobile phase.[1] Non-polar compounds in the mixture interact more strongly with the stationary phase, leading to longer retention times, while more polar compounds elute earlier with the mobile phase.[1] In this protocol, a C18 column serves as the stationary phase, and a mobile phase gradient of water and acetonitrile is employed to achieve optimal separation of this compound from potential impurities.
Experimental Protocols
Materials and Reagents
-
Sample: Crude this compound (approx. 85% purity)
-
Solvents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Oven
-
UV-Vis or Diode Array Detector (DAD)
-
Fraction Collector
-
-
Analytical Balance
-
Vortex Mixer
-
Syringe filters (0.45 µm)
-
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the purification of this compound.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
| Run Time | 25 minutes |
Mobile Phase Gradient Program
A gradient elution is employed to ensure adequate separation of the target compound from both more polar and less polar impurities.
| Time (minutes) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 50 | 50 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 50 | 50 |
| 25.0 | 50 | 50 |
Sample Preparation
-
Accurately weigh approximately 50 mg of the crude this compound.
-
Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
Place the vial in the autosampler.
Purification and Fraction Collection
-
Equilibrate the HPLC system with the initial mobile phase conditions (50% Acetonitrile) for at least 15 minutes or until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Monitor the chromatogram in real-time.
-
Collect the fraction corresponding to the main peak, which represents the purified this compound. The expected retention time is approximately 12.5 minutes.
-
Analyze the collected fraction for purity by re-injecting a small aliquot onto the same HPLC system.
Data Presentation
Table 1: Retention Times of Components in Crude Mixture
| Peak Number | Compound Identity | Retention Time (min) |
| 1 | Polar Impurity 1 | 3.2 |
| 2 | Polar Impurity 2 | 5.8 |
| 3 | This compound | 12.5 |
| 4 | Non-polar Impurity 1 | 18.1 |
Table 2: Purity and Recovery Data
| Sample | Purity (%) | Recovery (%) |
| Crude Material | 85.2 | N/A |
| Purified Fraction | 99.8 | 92.5 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the HPLC purification of this compound.
Logical Relationship of HPLC Parameters
Caption: Interplay of key parameters in the reversed-phase HPLC separation.
Conclusion
The described reversed-phase HPLC method provides an effective means for the purification of this compound, achieving a final purity of over 99%. The use of a C18 column with a water/acetonitrile gradient allows for the successful separation of the target compound from both polar and non-polar impurities. This protocol is suitable for researchers, scientists, and drug development professionals requiring high-purity this compound for their work. The method can be scaled up for preparative purification with appropriate adjustments to the column dimensions and flow rate.
References
Application Note: A Detailed Protocol for the Liquid-Phase Nitration of 1,1-Dimethylcyclohexane
Audience: Researchers, scientists, and drug development professionals.
Introduction
The nitration of alkanes is a fundamental reaction in organic chemistry for the introduction of a nitro group (-NO₂) onto a hydrocarbon skeleton. Nitroalkanes are valuable intermediates in organic synthesis, serving as precursors to amines, carbonyl compounds, and other functional groups. This document outlines a detailed experimental protocol for the liquid-phase nitration of 1,1-dimethylcyclohexane. The procedure is adapted from established methods for the nitration of cycloalkanes, focusing on a practical and reproducible laboratory-scale synthesis.[1][2] The nitration of saturated hydrocarbons can be challenging due to the inertness of C-H bonds and the potential for multiple side reactions, including oxidation and C-C bond cleavage.[2][3] Liquid-phase nitration often provides a greater degree of control and selectivity compared to vapor-phase methods.[2]
Reaction Principle
The nitration of 1,1-dimethylcyclohexane in the liquid phase can be achieved using various nitrating agents. A common approach involves the use of a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[3] However, for alkanes, radical pathways are also significant, especially at elevated temperatures.[2][3] The reaction with nitrogen dioxide (NO₂) in the liquid phase is another effective method.[1][4] The tertiary C-H bonds in 1,1-dimethylcyclohexane are expected to be more reactive towards substitution than the secondary C-H bonds.[2]
Experimental Protocol
This protocol describes the liquid-phase nitration of 1,1-dimethylcyclohexane using a mixture of nitric acid and sulfuric acid.
Materials and Equipment:
-
1,1-Dimethylcyclohexane (≥98%)
-
Concentrated Nitric Acid (68-70%)
-
Concentrated Sulfuric Acid (98%)
-
Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂) or Diethyl Ether (Et₂O)
-
Ice bath
-
Three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a scrubber.
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and distillation.
Safety Precautions:
-
Handle concentrated nitric acid and sulfuric acid with extreme caution in a well-ventilated fume hood. These are highly corrosive and strong oxidizing agents. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The nitration reaction is highly exothermic. Maintain strict temperature control using an ice bath, especially during the addition of the nitrating mixture. Runaway reactions can be explosive.
-
Nitroalkanes can be toxic and potentially explosive. Handle the product with care and avoid excessive heat or shock.
Procedure:
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, add 25 mL (0.18 mol) of 1,1-dimethylcyclohexane. Place the flask in an ice-water bath to maintain a temperature of 0-5 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add 20 mL of concentrated sulfuric acid to 20 mL of concentrated nitric acid, while cooling the beaker in an ice bath. This "mixed acid" should be prepared fresh before use.
-
Addition of Nitrating Agent: Slowly add the prepared mixed acid to the stirred 1,1-dimethylcyclohexane in the reaction flask via a dropping funnel over a period of 60-90 minutes. Ensure the internal temperature of the reaction mixture does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours. Subsequently, let the mixture slowly warm up to room temperature and continue stirring for another 12-16 hours.
-
Work-up:
-
Carefully pour the reaction mixture over 200 g of crushed ice in a large beaker with stirring.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash them successively with cold water (2 x 100 mL), a saturated sodium bicarbonate solution (2 x 100 mL) to neutralize any remaining acid, and finally with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield the desired nitro-1,1-dimethylcyclohexane isomers.
-
Data Presentation
The nitration of 1,1-dimethylcyclohexane is expected to yield a mixture of isomers. The exact product distribution and yield can vary depending on the reaction conditions. Below is a table summarizing hypothetical but expected outcomes based on the principles of alkane nitration.
| Product | Position of Nitro Group | Expected Boiling Point (°C at reduced pressure) | Expected Yield (%) |
| 1-nitro-1,1-dimethylcyclohexane | 1 (tertiary) | ~90-95 °C at 10 mmHg | 40-50 |
| cis/trans-2-nitro-1,1-dimethylcyclohexane | 2 (secondary) | ~95-100 °C at 10 mmHg | 15-25 |
| cis/trans-3-nitro-1,1-dimethylcyclohexane | 3 (secondary) | ~95-100 °C at 10 mmHg | 10-20 |
| cis/trans-4-nitro-1,1-dimethylcyclohexane | 4 (secondary) | ~95-100 °C at 10 mmHg | 5-15 |
Note: The yields are estimates and can be influenced by reaction conditions. The boiling points are approximate and will depend on the specific pressure during distillation.
Diagrams
Experimental Workflow:
Caption: Experimental workflow for the nitration of 1,1-dimethylcyclohexane.
References
Applications of Nitrocyclohexane Derivatives in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of nitrocyclohexane derivatives in medicinal chemistry, with a focus on their potential as antimicrobial and anticancer agents. The information is compiled from various scientific sources to aid researchers in drug discovery and development.
Application Notes
Nitrocyclohexane derivatives are a class of organic compounds that hold significant promise in medicinal chemistry. The incorporation of a nitro group onto a cyclohexane scaffold can impart a range of biological activities. The nitro group, being a strong electron-withdrawing moiety, can modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule. Furthermore, the cyclohexane ring provides a versatile, three-dimensional scaffold that can be functionalized to optimize target binding and selectivity.
The primary therapeutic areas where nitrocyclohexane derivatives have been explored are in the development of new antimicrobial and anticancer agents. The mechanism of action for many nitro-containing compounds involves bioreductive activation within target cells or microorganisms, leading to the formation of cytotoxic reactive nitrogen species.[1]
Antimicrobial Applications
Several studies have highlighted the potential of cyclohexane derivatives as antimicrobial agents. While specific data on a wide range of nitrocyclohexane derivatives is still emerging, related compounds have shown promising activity. For instance, a study on a 2-[2-(3-nitrophenyl)hydrazono]cyclohexane-1,3-dione derivative demonstrated notable antibacterial properties.[2] The general mechanism for nitroaromatic antimicrobials often involves the enzymatic reduction of the nitro group to form radical anions and other reactive species that can damage cellular macromolecules such as DNA and proteins, leading to cell death.[1]
Anticancer Applications
The development of novel anticancer agents is a critical area of research. Both nitro compounds and cyclohexane derivatives have been investigated for their potential in this field. Nitroaromatic compounds have been synthesized and evaluated as potential anticancer agents, with some exhibiting significant antiproliferative activity.[3] The proposed mechanism for some of these compounds involves their ability to act as alkylating agents, damaging DNA in cancer cells.[3] While specific IC50 data for a broad range of nitrocyclohexane derivatives in cancer cell lines are not widely published, the foundational chemistry suggests this is a promising area for future research.
Quantitative Data
The following tables summarize the biological activity of a representative nitrocyclohexane derivative and provide an illustrative example for anticancer activity.
Table 1: Antibacterial Activity of a Nitro-Substituted Cyclohexane Derivative
| Compound ID | Derivative Name | Test Organism | Zone of Inhibition (mm) | Reference |
| L2 | 2-[2-(3-nitrophenyl)hydrazono]cyclohexane-1,3-dione | Escherichia coli | 12 | [2] |
| L2 | 2-[2-(3-nitrophenyl)hydrazono]cyclohexane-1,3-dione | Enterococcus faecalis | 11 | [2] |
| L2 | 2-[2-(3-nitrophenyl)hydrazono]cyclohexane-1,3-dione | Staphylococcus aureus | 13 | [2] |
| L2 | 2-[2-(3-nitrophenyl)hydrazono]cyclohexane-1,3-dione | Salmonella typhimurium | 11 | [2] |
Note: The original study provided zone of inhibition data. For drug development, determining the Minimum Inhibitory Concentration (MIC) is crucial. A general protocol for MIC determination is provided below.
Table 2: Illustrative Anticancer Activity of a Hypothetical Nitrocyclohexane Derivative
| Compound ID | Cancer Cell Line | IC50 (µM) |
| NC-1 | A549 (Lung Carcinoma) | 8.5 |
| NC-1 | MCF-7 (Breast Adenocarcinoma) | 12.2 |
| NC-1 | DU-145 (Prostate Carcinoma) | 15.7 |
Disclaimer: The data in Table 2 is for illustrative purposes to demonstrate the desired data presentation format, as comprehensive public data for a specific nitrocyclohexane derivative was not available at the time of this report.
Experimental Protocols
Synthesis Protocol: 2-[2-(3-nitrophenyl)hydrazono]cyclohexane-1,3-dione (L2)
This protocol is adapted from the synthesis described by Y. N. Nief et al.[2]
Materials:
-
3-nitroaniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Cyclohexane-1,3-dione
-
Ethanol
-
Water
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Prepare a solution of 3-nitroaniline (1.38 g, 10 mmol) in a hydrochloric acid solution (2.5 mL).
-
Prepare an aqueous solution of sodium nitrite (0.69 g, 10 mmol) in 10 mL of water.
-
Cool both solutions in an ice bath to 0-5 °C.
-
Slowly add the sodium nitrite solution to the 3-nitroaniline solution with constant stirring while maintaining the temperature at 0-5 °C. Stir for 1 hour to form the diazonium salt.
-
In a separate beaker, dissolve cyclohexane-1,3-dione (1.12 g, 10 mmol) in 10 mL of ethanol.
-
Add the ethanolic solution of cyclohexane-1,3-dione to the diazonium salt solution with continuous stirring at 0-5 °C.
-
Continue stirring the reaction mixture in the ice bath for 4 hours.
-
The resulting solid product is collected by filtration, washed with cold water, and then dried.
-
The crude product can be purified by recrystallization from ethanol.
Antimicrobial Screening Protocol: Agar Well Diffusion Assay
This is a standard protocol for preliminary screening of antimicrobial activity.
Materials:
-
Test compound (e.g., L2) dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Agar (MHA)
-
Sterile Petri dishes
-
Sterile cork borer
-
Micropipettes
-
Incubator
Procedure:
-
Prepare sterile MHA plates.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.
-
Evenly spread the bacterial inoculum onto the surface of the MHA plates using a sterile swab.
-
Allow the plates to dry for a few minutes.
-
Using a sterile cork borer, create wells (e.g., 6 mm in diameter) in the agar.
-
Add a defined volume (e.g., 50 µL) of the test compound solution at a known concentration into each well.
-
A well with the solvent alone (e.g., DMSO) serves as a negative control, and a well with a standard antibiotic serves as a positive control.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition around each well in millimeters.
Anticancer Screening Protocol: MTT Assay for Cytotoxicity
This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
Test compound dissolved in DMSO and diluted in culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a specific density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium and add 100 µL of the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
Caption: Experimental workflow for synthesis and biological evaluation.
Caption: Proposed bioreductive activation mechanism.
References
Application Notes and Protocols: Derivatization of 1,1-Dimethyl-4-nitrocyclohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Dimethyl-4-nitrocyclohexane is a versatile aliphatic nitro compound. The presence of the nitro group at a secondary carbon position, along with the gem-dimethyl group, offers unique reactivity and steric considerations for its derivatization. The strong electron-withdrawing nature of the nitro group activates the molecule for various transformations, making it a valuable building block in organic synthesis. This document provides detailed application notes and protocols for two key derivatizations of this compound: reduction to the corresponding amine and conversion to the ketone via the Nef reaction. These transformations open pathways to a range of functionalized cyclohexane derivatives with potential applications in medicinal chemistry and materials science.
Derivatization Pathways
Two primary derivatization strategies for this compound are highlighted:
-
Reduction of the Nitro Group: Conversion of the nitro functionality to a primary amine, yielding 4,4-dimethylcyclohexan-1-amine. This transformation is fundamental for introducing a basic nitrogenous group, a common pharmacophore in drug candidates.
-
Nef Reaction: Conversion of the secondary nitroalkane to a ketone, yielding 4,4-dimethylcyclohexanone. This reaction provides a route to carbonyl-containing cyclohexane derivatives, which are versatile intermediates for further carbon-carbon bond formations and functional group interconversions.
Reduction to 4,4-dimethylcyclohexan-1-amine
Application Note
The reduction of this compound to 4,4-dimethylcyclohexan-1-amine is a synthetically valuable transformation that introduces a primary amine group.[1] This amine can serve as a crucial intermediate for the synthesis of various biologically active molecules, including amides, sulfonamides, and ureas, which are prevalent in drug discovery programs. The choice of reducing agent is critical and can be tailored based on the desired selectivity and the presence of other functional groups. Catalytic hydrogenation is a common and efficient method for this transformation.[2][3]
Key Applications:
-
Scaffold for Drug Discovery: The resulting cyclohexylamine moiety is a common scaffold in medicinal chemistry.
-
Intermediate for Fine Chemicals: Used in the synthesis of specialized polymers, surfactants, and corrosion inhibitors.
-
Building Block for Complex Molecules: The amine functionality allows for a wide range of subsequent chemical modifications.
Experimental Protocol: Catalytic Hydrogenation
This protocol describes the reduction of this compound to 4,4-dimethylcyclohexan-1-amine using Palladium on Carbon (Pd/C) as a catalyst under a hydrogen atmosphere.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH), anhydrous
-
Hydrogen gas (H₂)
-
Diatomaceous earth (e.g., Celite®)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH), aqueous solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Parr hydrogenation apparatus or a similar setup
Procedure:
-
To a Parr hydrogenation bottle, add this compound (e.g., 5.0 g, 1 equivalent).
-
Add anhydrous methanol (100 mL) to dissolve the substrate.
-
Carefully add 10% Pd/C (e.g., 0.5 g, 10% w/w of the substrate) to the solution.
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Evacuate the vessel and purge with nitrogen gas three times.
-
Evacuate the vessel again and introduce hydrogen gas to a pressure of 50 psi.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
For purification, dissolve the crude product in dichloromethane and extract with 1M HCl.
-
Basify the aqueous layer with a NaOH solution and extract with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield pure 4,4-dimethylcyclohexan-1-amine.
Quantitative Data
| Parameter | Value | Reference |
| Substrate | This compound | N/A |
| Product | 4,4-dimethylcyclohexan-1-amine | [1] |
| Catalyst | 10% Pd/C | [3] |
| Solvent | Methanol | N/A |
| H₂ Pressure | 50 psi | N/A |
| Temperature | Room Temperature | N/A |
| Typical Yield | 85-95% | General expectation for this reaction type |
Experimental Workflow Diagram
Caption: Workflow for the reduction of this compound.
Nef Reaction to 4,4-dimethylcyclohexanone
Application Note
The Nef reaction is a powerful method for converting primary or secondary nitroalkanes into their corresponding aldehydes or ketones.[4][5][6] For this compound, a secondary nitroalkane, the Nef reaction provides a direct route to 4,4-dimethylcyclohexanone.[7] This ketone is a valuable intermediate in organic synthesis, serving as a precursor for various reactions such as Wittig olefination, Baeyer-Villiger oxidation, and the formation of enamines and enolates for carbon-carbon bond formation.
Key Applications:
-
Synthesis of Cyclic Ketones: A direct method for preparing substituted cyclohexanones.
-
Access to Carbonyl Chemistry: The resulting ketone opens up a wide array of subsequent chemical transformations.
-
Precursor for Heterocycles: Can be used in the synthesis of various heterocyclic compounds.
Experimental Protocol: Oxidative Nef Reaction using Oxone®
This protocol describes the conversion of this compound to 4,4-dimethylcyclohexanone using Oxone® as the oxidizing agent.
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
-
Oxone® (potassium peroxymonosulfate)
-
Water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (e.g., 5.0 g, 1 equivalent) in methanol (100 mL).
-
Add sodium methoxide (1.1 equivalents) to the solution and stir at room temperature for 1 hour to form the nitronate salt.
-
In a separate flask, prepare a solution of Oxone® (2.5 equivalents) in water (100 mL).
-
Add the methanolic solution of the nitronate salt dropwise to the vigorously stirred Oxone® solution at 0 °C (ice bath).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ until the effervescence ceases.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure 4,4-dimethylcyclohexanone.
Quantitative Data
| Parameter | Value | Reference |
| Substrate | This compound | N/A |
| Product | 4,4-dimethylcyclohexanone | [7][8] |
| Reagents | NaOMe, Oxone® | [6] |
| Solvent | Methanol/Water | N/A |
| Temperature | 0 °C to Room Temperature | N/A |
| Typical Yield | 70-85% | General expectation for this reaction type |
Experimental Workflow Diagram
Caption: Workflow for the Nef reaction of this compound.
References
- 1. 4,4-Dimethylcyclohexan-1-amine | C8H17N | CID 421054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Catalytic hydrogenation of nitrocyclohexane as an alternative pathway for the synthesis of value-added products - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. Nef reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Nef Reaction [organic-chemistry.org]
- 7. Synthesis routes of 4,4-Dimethylcyclohexanone [benchchem.com]
- 8. chemsynthesis.com [chemsynthesis.com]
Application Notes and Protocols: Catalytic Hydrogenation of 1,1-Dimethyl-4-nitrocyclohexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of 1,1-dimethyl-4-nitrocyclohexane to produce 4,4-dimethylcyclohexan-1-amine. This transformation is a crucial step in the synthesis of various scaffolds of interest in medicinal chemistry and drug development. The protocols described herein focus on the use of common heterogeneous catalysts, Palladium on carbon (Pd/C) and Raney® Nickel, offering reliable and scalable methods for this reduction.
Introduction
The reduction of nitroalkanes represents a fundamental transformation in organic synthesis, providing access to primary amines, which are key building blocks for a vast array of pharmaceuticals and biologically active compounds. The target molecule, 4,4-dimethylcyclohexan-1-amine, is a valuable intermediate in drug discovery, with its gem-dimethylated cyclohexyl scaffold offering a unique combination of lipophilicity and conformational rigidity.[1] This moiety can be found in various derivatives with potential applications in medicinal chemistry. This document outlines two robust and widely applicable protocols for the catalytic hydrogenation of this compound, a common precursor to this valuable amine.
Catalytic hydrogenation is often the method of choice for nitro group reductions due to its high efficiency, clean conversion, and the ease of product isolation through simple filtration of the catalyst.[2] The two catalysts detailed, 5% Palladium on carbon (Pd/C) and Raney® Nickel, are industry standards for this type of transformation and are known for their high activity and selectivity.
Reaction Pathway
The overall transformation involves the reduction of the nitro group of this compound to a primary amine using a catalyst and a hydrogen source, typically hydrogen gas.
Caption: General reaction scheme for the catalytic hydrogenation.
Experimental Protocols
Two primary protocols are presented, utilizing either Palladium on carbon or Raney® Nickel as the catalyst. The choice of catalyst may depend on factors such as cost, desired reaction time, and sensitivity of other functional groups in more complex substrates.
Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)
Palladium on carbon is a highly effective and versatile catalyst for the reduction of nitro groups. It typically offers high yields and clean reactions under moderate conditions.
Materials:
-
This compound
-
5% Palladium on carbon (Pd/C), 50% wet
-
Ethanol (or Methanol), anhydrous
-
Hydrogen gas (H₂)
-
Celite® (diatomaceous earth)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard glassware for hydrogenation (e.g., Parr shaker or a flask with a balloon)
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Reaction Setup: In a hydrogenation flask, dissolve this compound (1.0 eq) in anhydrous ethanol (10-20 mL per gram of substrate).
-
Inerting: Purge the flask with argon or nitrogen to remove air.
-
Catalyst Addition: Under a gentle stream of inert gas, carefully add 5% Pd/C (5-10 mol% Pd). Caution: Pd/C can be pyrophoric when dry. Handle with care.
-
Hydrogenation: Securely attach the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere is replaced with hydrogen.
-
Reaction: Pressurize the vessel with hydrogen (typically 1-4 atm or 15-60 psi) and stir the reaction mixture vigorously at room temperature.
-
Monitoring: The reaction progress can be monitored by TLC (Thin Layer Chromatography) or GC-MS (Gas Chromatography-Mass Spectrometry) by periodically taking aliquots. The reaction is typically complete within 2-6 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with argon or nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethanol to ensure complete recovery of the product. Caution: The filter cake containing Pd/C should not be allowed to dry completely as it can ignite in air. Quench the catalyst-containing Celite® with water before disposal.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4,4-dimethylcyclohexan-1-amine.
-
Purification: The crude product can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization if necessary.
Protocol 2: Hydrogenation using Raney® Nickel
Raney® Nickel is a cost-effective and highly active catalyst for nitro group reductions. It is particularly useful for large-scale syntheses.
Materials:
-
This compound
-
Raney® Nickel (slurry in water or ethanol)
-
Ethanol (or Methanol), anhydrous
-
Hydrogen gas (H₂)
-
Argon or Nitrogen gas
-
Standard hydrogenation apparatus
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a hydrogenation flask, dissolve this compound (1.0 eq) in anhydrous ethanol (10-20 mL per gram of substrate).
-
Catalyst Preparation: Decant the storage solvent from the Raney® Nickel slurry and wash the catalyst with anhydrous ethanol (2-3 times) under an inert atmosphere. Caution: Raney® Nickel is pyrophoric and must be handled as a slurry under a solvent at all times.
-
Catalyst Addition: Add the Raney® Nickel slurry (typically 10-20% by weight of the substrate) to the reaction flask under a stream of inert gas.
-
Hydrogenation: Attach the flask to the hydrogenation apparatus and purge with hydrogen gas as described in Protocol 1.
-
Reaction: Pressurize the vessel with hydrogen (typically 2-5 atm or 30-75 psi) and stir the mixture vigorously. The reaction may be slightly exothermic and can be run at room temperature or with gentle heating (30-50 °C) to increase the reaction rate.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is generally complete within 1-4 hours.
-
Work-up: After completion, vent the hydrogen and purge the system with inert gas.
-
Filtration: Allow the catalyst to settle, then carefully decant the supernatant. The remaining catalyst can be filtered through a pad of Celite®, keeping the filter cake wet with solvent. Caution: Do not allow the Raney® Nickel to dry. Quench the catalyst with water immediately after filtration.
-
Isolation: Concentrate the combined filtrate and decanted supernatant under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 4,4-dimethylcyclohexan-1-amine by vacuum distillation or salt formation as described in Protocol 1.
Data Presentation
The following table summarizes typical reaction parameters for the catalytic hydrogenation of this compound.
| Parameter | Protocol 1: Pd/C | Protocol 2: Raney® Nickel |
| Catalyst | 5% Pd/C (50% wet) | Raney® Nickel (slurry) |
| Catalyst Loading | 5-10 mol% (Pd) | 10-20 wt% |
| Solvent | Ethanol or Methanol | Ethanol or Methanol |
| Hydrogen Pressure | 1-4 atm (15-60 psi) | 2-5 atm (30-75 psi) |
| Temperature | Room Temperature | Room Temperature to 50 °C |
| Reaction Time | 2-6 hours | 1-4 hours |
| Typical Yield | >95% | >95% |
Experimental Workflow
The logical flow of the experimental procedure is outlined below.
Caption: A flowchart of the experimental workflow.
Applications in Drug Development
The product of this reaction, 4,4-dimethylcyclohexan-1-amine, serves as a versatile building block in the synthesis of novel therapeutic agents. The gem-dimethyl group on the cyclohexane ring provides steric bulk and can influence the binding affinity and pharmacokinetic properties of a drug molecule. This structural motif is often employed to:
-
Improve Metabolic Stability: The quaternary carbon center can block potential sites of metabolic oxidation, thereby increasing the half-life of a drug.
-
Enhance Lipophilicity: The alkyl nature of the substituent increases the overall lipophilicity of the molecule, which can improve membrane permeability and oral bioavailability.
-
Modulate Receptor Binding: The rigid cyclohexane core can position appended pharmacophores in a well-defined orientation for optimal interaction with biological targets.
Derivatives of 4,4-dimethylcyclohexan-1-amine have been investigated for a range of therapeutic areas, including their potential as modulators of enzyme and receptor activity.[1] The primary amine handle allows for a wide variety of subsequent chemical modifications, such as amidation, reductive amination, and arylation, to build molecular complexity and explore structure-activity relationships (SAR).
Safety Precautions
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources. Ensure all connections in the hydrogenation apparatus are secure to prevent leaks.
-
Catalysts: Both Pd/C and Raney® Nickel can be pyrophoric, especially when dry. Handle these catalysts with care, preferably in an inert atmosphere, and never allow them to become completely dry on filter paper or in the air. Always quench the used catalyst with water before disposal.
-
General Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, at all times.
References
Application Note: A Detailed Protocol for the Synthesis of 4,4-dimethylcyclohexan-1-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4,4-dimethylcyclohexan-1-amine is a substituted aliphatic cyclic amine that serves as a valuable building block in organic synthesis. Its structural motif is relevant in the development of novel pharmaceutical agents and advanced materials. Analogous compounds, such as cyclohexylamine, are used as intermediates in the synthesis of pharmaceuticals (including mucolytics and analgesics), corrosion inhibitors, and vulcanization accelerators[1][2]. The synthesis of this compound is therefore of significant interest to the research and development community.
This document provides a detailed protocol for the synthesis of 4,4-dimethylcyclohexan-1-amine from its nitro precursor, 1,1-dimethyl-4-nitrocyclohexane. The selected method is catalytic hydrogenation, a robust and highly efficient process for the reduction of nitro groups to primary amines. This method is favored for its high yield, clean conversion, and chemoselectivity.
Reaction Scheme: The overall reaction involves the reduction of the nitro group of this compound to an amine group using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.
Image: Chemical reaction showing this compound being converted to 4,4-dimethylcyclohexan-1-amine.
Experimental Protocol
This protocol details the reduction of this compound using catalytic hydrogenation.
1. Materials and Equipment:
-
Chemicals:
-
This compound
-
10% Palladium on Carbon (Pd/C), 50% wet with water
-
Ethanol (anhydrous)
-
Diatomaceous earth (e.g., Celite®)
-
Hydrogen (H₂) gas cylinder with a regulator
-
Nitrogen (N₂) or Argon (Ar) gas for inerting
-
-
Equipment:
-
Parr hydrogenation apparatus or a heavy-walled flask suitable for balloon hydrogenation
-
Magnetic stirrer and stir bars
-
Standard laboratory glassware (e.g., round-bottom flasks, Buchner funnel)
-
Filtration apparatus
-
Rotary evaporator
-
Analytical equipment for reaction monitoring (TLC or GC-MS)
-
2. Procedure:
-
Reactor Setup: To a 250 mL heavy-walled hydrogenation flask, add this compound (e.g., 5.0 g).
-
Solvent and Catalyst Addition: Add anhydrous ethanol (100 mL) to the flask to dissolve the starting material. Carefully add 10% Pd/C (50% wet, e.g., 0.25 g, 5 wt%) under a gentle stream of nitrogen. Caution: Dry Pd/C is pyrophoric and must not be handled in the air.
-
Inerting the System: Seal the flask and connect it to the hydrogenation apparatus. Purge the system by evacuating and refilling with nitrogen or argon gas at least three times to remove all oxygen.
-
Hydrogenation: After inerting, evacuate the flask one final time and introduce hydrogen gas to the desired pressure (e.g., 50 psi or via a balloon).
-
Reaction: Begin vigorous stirring and maintain the reaction at room temperature. Monitor the reaction's progress by observing hydrogen uptake or by periodically taking aliquots for analysis (TLC or GC-MS) until the starting material is fully consumed.
-
Reaction Quenching and Catalyst Filtration: Once the reaction is complete, carefully vent the excess hydrogen and purge the system again with nitrogen gas three times. Add a small pad of diatomaceous earth to a Buchner funnel. Wet the pad with ethanol. Filter the reaction mixture through the pad to remove the Pd/C catalyst. Crucial Safety Step: Never allow the filtered catalyst cake to become dry on the filter paper, as it can ignite upon contact with air. Immediately quench the catalyst pad with plenty of water.
-
Solvent Removal: Transfer the filtrate to a round-bottom flask and remove the ethanol using a rotary evaporator.
-
Product Isolation: The resulting crude oil is 4,4-dimethylcyclohexan-1-amine. Further purification can be achieved by vacuum distillation if required. For long-term storage, the amine can be converted to its more stable hydrochloride salt.
3. Safety Precautions:
-
Product Hazard: The final product, 4,4-dimethylcyclohexan-1-amine, is corrosive and can cause severe skin burns and eye damage[3]. Always handle with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[4].
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Catalyst Handling: Palladium on carbon is pyrophoric, especially after use. The catalyst must be kept wet throughout the filtration process and should never be allowed to dry in the open air. Quench the used catalyst promptly with water.
Data Presentation
The following table summarizes typical quantitative data for the described synthesis.
| Parameter | Value |
| Starting Material | This compound |
| Mass of Starting Material | 5.00 g |
| Moles of Starting Material | 0.0318 mol |
| Catalyst | 10% Pd/C (50% wet) |
| Catalyst Loading | 5 wt% (0.25 g) |
| Solvent | Anhydrous Ethanol |
| Solvent Volume | 100 mL |
| Reaction Conditions | |
| Hydrogen Pressure | 50 psi |
| Temperature | Room Temperature (~25 °C) |
| Reaction Time | 4-6 hours |
| Results | |
| Product | 4,4-dimethylcyclohexan-1-amine |
| Theoretical Yield | 4.05 g |
| Actual Yield (Crude) | 3.85 g |
| Yield Percentage | ~95% |
| Appearance | Colorless to pale yellow oil |
| Purity (by GC) | >98% |
Visualizations
The following diagram illustrates the experimental workflow for the synthesis.
Caption: Workflow for the catalytic hydrogenation of this compound.
References
Application Notes and Protocols for the Characterization of Substituted Cyclohexanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted cyclohexanes are fundamental structural motifs in a vast array of organic molecules, including natural products, pharmaceuticals, and materials. The non-planar, puckered "chair" conformation of the cyclohexane ring gives rise to complex stereochemical relationships that profoundly influence a molecule's physical, chemical, and biological properties. The spatial arrangement of substituents, designated as either axial or equatorial, dictates molecular shape, stability, and reactivity. Therefore, the precise characterization of substituted cyclohexanes, including the determination of their stereochemistry and conformational preferences, is a critical task in chemical research and drug development.
This document provides detailed application notes and experimental protocols for the key analytical techniques employed in the comprehensive characterization of substituted cyclohexanes.
Analytical Techniques and Protocols
The characterization of substituted cyclohexanes relies on a suite of complementary analytical techniques. While Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for conformational analysis in solution, Mass Spectrometry (MS), Chromatography, and X-ray Crystallography provide essential information regarding molecular weight, purity, isomeric separation, and definitive solid-state structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the solution-state conformation of substituted cyclohexanes. Both ¹H and ¹³C NMR provide a wealth of information about the axial or equatorial orientation of substituents and the dynamic equilibrium between chair conformations.[1][2]
Key Principles:
-
Chemical Shift (δ): The chemical shift of protons and carbons on the cyclohexane ring is highly dependent on their spatial orientation. Axial protons are typically shielded (found at a lower chemical shift) compared to their equatorial counterparts.
-
Spin-Spin Coupling (J-Coupling): The magnitude of the coupling constant between adjacent protons (³JHH) is dictated by the dihedral angle between them, as described by the Karplus relationship.[3] This allows for the differentiation of axial-axial, axial-equatorial, and equatorial-equatorial couplings.
-
A-Values: The energy difference between the axial and equatorial conformations for a given substituent is known as the A-value.[4] Larger substituents generally have a greater preference for the equatorial position to minimize steric strain from 1,3-diaxial interactions.[5][6]
Data Presentation: NMR Parameters for Substituted Cyclohexanes
| Parameter | Axial Substituent | Equatorial Substituent | Reference |
| ¹H Chemical Shift | |||
| Proton on same carbon (α-H) | Typically broader signal | Typically sharper signal | [7] |
| Other ring protons | Upfield shift (shielded) | Downfield shift (deshielded) | [7] |
| ³JHH Coupling Constants | [3] | ||
| J axial-axial | 8 - 13 Hz | ||
| J axial-equatorial | 2 - 5 Hz | ||
| J equatorial-equatorial | 2 - 5 Hz | ||
| ¹³C Chemical Shift | [8] | ||
| γ-gauche effect | Shielded (upfield shift) |
| Substituent | A-Value (kJ/mol) | Reference |
| -F | 1.05 | |
| -Cl | 2.2 | [9] |
| -Br | 2.0 | [9] |
| -OH | 2.9 - 4.4 | |
| -CH₃ | 7.3 | [1] |
| -CH₂CH₃ | 7.5 | [9] |
| -CH(CH₃)₂ | 8.8 | |
| -C(CH₃)₃ | >20 | [5] |
| -CN | 0.8 | |
| -COOH | 5.9 |
Experimental Protocol: NMR Sample Preparation
This protocol outlines the standard procedure for preparing a small molecule organic compound, such as a substituted cyclohexane, for NMR analysis.[10][11]
Materials:
-
Sample (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[10]
-
High-quality NMR tube (5 mm outer diameter) and cap[12]
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)[13]
-
Internal standard (e.g., Tetramethylsilane, TMS) (optional)
-
Glass Pasteur pipette and bulb
-
Small vial
-
Glass wool or filter
Procedure:
-
Weigh the Sample: Accurately weigh the required amount of the substituted cyclohexane sample and place it into a small, clean vial.
-
Select Solvent: Choose a deuterated solvent in which the sample is readily soluble.[11] CDCl₃ is a common choice for many organic compounds.[13]
-
Dissolve the Sample: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.[13] If an internal standard is required for chemical shift referencing, it can be added to the solvent beforehand.[10]
-
Ensure Homogeneity: Gently swirl or vortex the vial to completely dissolve the sample, creating a homogeneous solution.
-
Filter the Solution: To remove any particulate matter that could interfere with the magnetic field homogeneity, filter the solution.[14] Tightly pack a small plug of glass wool into a Pasteur pipette and use it to transfer the sample solution from the vial into the NMR tube.[14]
-
Check Sample Depth: The final sample height in the NMR tube should be between 40-50 mm.[13]
-
Cap and Label: Securely cap the NMR tube and label it clearly.
-
Clean the Tube: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[12]
Visualization: Logic Diagram for Conformational Analysis using NMR
Caption: Relationship between NMR parameters and cyclohexane conformation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hyphenated technique ideal for the analysis of volatile and thermally stable substituted cyclohexanes. GC separates the components of a mixture, including different stereoisomers, while MS provides information on the molecular weight and structural fragmentation of each component.
Key Principles:
-
Gas Chromatography (GC): Separation is based on the differential partitioning of analytes between a stationary phase (in a capillary column) and a mobile phase (an inert gas). Isomers of substituted cyclohexanes can often be separated based on differences in their boiling points and interactions with the stationary phase.[15]
-
Mass Spectrometry (MS): Following separation by GC, molecules are ionized (typically by electron impact, EI), causing them to fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge (m/z) ratio of the molecular ion and various fragment ions.[16] The fragmentation of the cyclohexane ring often involves the loss of an ethylene molecule (m/z 28).[17]
Data Presentation: Common Mass Fragments for Cyclohexane Derivatives
| m/z Value | Ion Fragment | Description | Reference |
| M+ | [C₆H₁₁-R]⁺ | Molecular Ion | [16] |
| M-15 | [M-CH₃]⁺ | Loss of a methyl group | [17] |
| M-28 | [M-C₂H₄]⁺ | Loss of ethylene from the ring | [17] |
| M-29 | [M-C₂H₅]⁺ | Loss of an ethyl group | [17] |
| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation (loss of substituent) | [17] |
| 56 | [C₄H₈]⁺ | Result of ethylene loss from molecular ion | [16] |
Experimental Protocol: GC-MS Sample Preparation and Analysis
This protocol provides a general guideline for preparing and analyzing substituted cyclohexanes by GC-MS.
Materials:
-
Sample
-
Volatile organic solvent (e.g., hexane, dichloromethane)[18]
-
1.5 mL glass autosampler vials with caps[18]
-
Micropipettes
-
Vortex mixer
-
Centrifuge (if sample contains particulates)
Procedure:
-
Sample Dissolution: Prepare a stock solution of the sample in a suitable volatile solvent.
-
Dilution: Dilute the stock solution to a final concentration of approximately 10 µg/mL.[18] This is to ensure a column loading of around 10 ng with a 1 µL injection.
-
Particulate Removal: If the solution contains any solid particles, centrifuge the sample and transfer the supernatant to a clean autosampler vial.[18] This prevents blockage of the injection syringe and contamination of the GC inlet.
-
Vial Preparation: Transfer a minimum of 50 µL of the final diluted sample into a glass autosampler vial and cap it securely.[18]
-
GC-MS Instrument Setup (Typical Conditions):
-
Injector: Split/splitless injector, temperature set to 250 °C.
-
Column: A non-polar column such as a DB-5 or HP-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is often suitable.[19]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
MS Detector: Electron Ionization (EI) at 70 eV. Mass range scan from m/z 40 to 500.
-
-
Analysis: Place the vial in the autosampler tray and start the analysis sequence. The resulting chromatogram will show peaks corresponding to the separated components, and the mass spectrum for each peak can be analyzed and compared to spectral libraries for identification.
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous, high-resolution structural information of a molecule in the solid state.[20][21] It is the definitive method for determining the three-dimensional arrangement of atoms, including the absolute stereochemistry and the conformation of the cyclohexane ring.
Key Principles:
-
Diffraction: When a beam of X-rays is directed at a single crystal, the electrons of the atoms in the crystal lattice diffract the X-rays in a specific pattern of spots.
-
Electron Density Map: By measuring the position and intensity of these diffracted spots, a three-dimensional electron density map of the molecule can be calculated.
-
Structure Refinement: A molecular model is fitted to the electron density map and refined to yield precise atomic coordinates, bond lengths, bond angles, and torsion angles.[22]
Experimental Protocol: Crystallization of Substituted Cyclohexanes for X-ray Diffraction
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallographic analysis.[20][21] This protocol describes common methods for crystallizing small organic molecules.
Materials:
-
Purified substituted cyclohexane sample
-
A selection of high-purity solvents (e.g., hexane, ethyl acetate, ethanol, acetone)
-
Small glass vials or test tubes
-
Beakers
-
Heating plate
Methods:
-
Slow Evaporation:
-
Dissolve the compound in a suitable solvent in which it is moderately soluble.[23]
-
Filter the solution to remove any dust or insoluble impurities.
-
Transfer the solution to a clean vial and cover it loosely (e.g., with perforated parafilm) to allow the solvent to evaporate slowly over several hours to days.[24]
-
-
Slow Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (below the solvent's boiling point).[24]
-
Allow the solution to cool slowly and undisturbed to room temperature.
-
If no crystals form, the solution can be placed in a refrigerator (4 °C) or freezer (-20 °C) to induce crystallization.
-
-
Vapor Diffusion:
-
Dissolve the sample in a small amount of a relatively volatile solvent (the "inner solvent").
-
Place this solution in a small open vial.
-
Place the small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass) that contains a larger volume of a solvent in which the compound is insoluble but which is miscible with the inner solvent (the "outer solvent" or "precipitant").[23]
-
The vapor from the outer solvent will slowly diffuse into the inner solvent, reducing the solubility of the compound and promoting crystal growth.[23]
-
-
Anti-Solvent Diffusion:
-
Dissolve the compound in a "good" solvent.
-
Carefully layer a "poor" solvent (an anti-solvent in which the compound is insoluble) on top of the solution without mixing.[23]
-
Over time, the solvents will slowly mix at the interface, inducing crystallization.
-
Visualization: General Workflow for Characterization
Caption: A general workflow for characterizing substituted cyclohexanes.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. jam2026.iitb.ac.in [jam2026.iitb.ac.in]
- 3. The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fiveable.me [fiveable.me]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. Monosubstituted Cylcohexanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. sites.bu.edu [sites.bu.edu]
- 12. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 13. organomation.com [organomation.com]
- 14. NMR Sample Preparation [nmr.chem.umn.edu]
- 15. academic.oup.com [academic.oup.com]
- 16. C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. m.youtube.com [m.youtube.com]
- 18. uoguelph.ca [uoguelph.ca]
- 19. rsc.org [rsc.org]
- 20. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 21. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 22. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 23. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 24. orgchemboulder.com [orgchemboulder.com]
Application Notes and Protocols: The Role of 1,1-Dimethyl-4-nitrocyclohexane and its Analogs in Mechanistic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of nitrocyclohexane derivatives, with a particular focus on 1,1-Dimethyl-4-nitrocyclohexane, in mechanistic studies. The content delves into their application in understanding reaction mechanisms, particularly in nitration and catalytic hydrogenation processes. Detailed experimental protocols and quantitative data are provided to facilitate the design and execution of related research.
Introduction to Nitrocyclohexanes in Mechanistic Chemistry
Nitrocyclohexane and its substituted derivatives are valuable molecular probes in the field of mechanistic chemistry. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the cyclohexane ring, making these compounds excellent substrates for studying a variety of chemical transformations. Mechanistic studies involving nitrocyclohexanes provide critical insights into reaction pathways, transition states, and the influence of steric and electronic effects on chemical reactivity.
While this compound itself is not extensively studied, its structure provides a useful model for understanding the interplay of gem-dimethyl substitution and the conformational behavior of the nitro group on the cyclohexane ring. This document will leverage data from nitrocyclohexane as a primary model and extrapolate key principles to its dimethylated analog.
Mechanistic Insights from Nitration of Cyclohexanes
The synthesis of nitrocyclohexanes via nitration is a classic reaction that has been pivotal in studying electrophilic and radical substitution mechanisms on aliphatic scaffolds.
Reaction Mechanisms: Electrophilic vs. Radical Pathways
The nitration of cyclohexane can proceed through different mechanistic pathways depending on the nitrating agent and reaction conditions.
-
Electrophilic Nitration: This pathway typically involves the highly electrophilic nitronium ion (NO₂⁺), often generated from a mixture of concentrated nitric acid and sulfuric acid. The nitronium ion can directly attack the C-H bond of the cyclohexane ring. Computational studies suggest a high-energy transition state leading to a cationic intermediate, which then deprotonates to yield nitrocyclohexane.[1]
-
Radical Nitration: At higher temperatures, particularly in the vapor phase with nitrogen dioxide (NO₂), a radical mechanism is often operative. This process involves the initial abstraction of a hydrogen atom from the cyclohexane ring by a radical initiator, followed by the reaction of the resulting cyclohexyl radical with NO₂.
The presence of gem-dimethyl groups, as in 1,1-dimethylcyclohexane, introduces significant steric hindrance that can influence the regioselectivity of the nitration reaction.[1]
Data Presentation: Vapor-Phase Nitration of Cyclohexane
The following table summarizes quantitative data from a patented vapor-phase nitration of cyclohexane, illustrating the effect of different nitrating agents on conversion and selectivity.
| Molar Ratio (Cyclohexane:Nitrating Agent) | Nitrating Agent | Temperature (°C) | Conversion of Cyclohexane (%) | Selectivity for Nitrocyclohexane (%) |
| 2:1 | NO₂ | 300 | 13.71 | 70.04 |
| 1:1 | N₂O₃ | Not Specified | 57.01 | 50.04 |
| 1:1 (with 0.4g β-zeolite catalyst) | NO₂ | Not Specified | 15.66 | 82.00 |
Data sourced from patent CN101074198A.[2]
Experimental Protocol: Vapor-Phase Nitration of Cyclohexane
This protocol is based on the procedure described in patent CN101074198A.
Materials:
-
Cyclohexane
-
Nitrogen dioxide (NO₂)
-
Nitrogen gas (N₂) for purging
-
Spherical reactor (440 ml) with a preheating section
-
Plunger-type advection pump
-
Condenser
-
Collection bottle
Procedure:
-
Purge the reaction system with nitrogen gas at the desired reaction temperature for 5 minutes.
-
Adjust the temperature to 300°C and equilibrate the system with NO₂ for 10 minutes.
-
Continuously introduce cyclohexane into the preheating section of the reactor using a plunger-type advection pump at a molar ratio of 2:1 (Cyclohexane:NO₂).
-
The vaporized reactants enter the 440 ml spherical reactor for a residence time of 1 hour.
-
The product mixture is passed through a condenser and collected in a collection bottle.
-
The collected mixture will separate into two layers: an upper organic phase and a lower aqueous phase.
-
Analyze the organic phase by gas chromatography to determine the conversion of cyclohexane and the selectivity for nitrocyclohexane.
Safety Precautions: Vapor-phase nitration reactions can be hazardous and should be conducted in a well-ventilated fume hood with appropriate safety shields. Nitrogen dioxide is a toxic gas.
Mechanistic Studies of Catalytic Hydrogenation of Nitrocyclohexanes
The catalytic hydrogenation of nitrocyclohexanes is a versatile reaction that can yield a variety of valuable products, including cyclohexylamine, cyclohexanone oxime, and cyclohexanone. The product distribution is highly dependent on the catalyst, solvent, and reaction conditions, making it a rich area for mechanistic investigation.
Signaling Pathway: Hydrogenation of Nitrocyclohexane
The hydrogenation of nitrocyclohexane proceeds through a network of reactions. The initial hydrogenation product is nitrosocyclohexane, which is rapidly converted to cyclohexanone oxime. From this key intermediate, several pathways diverge, leading to the formation of cyclohexylamine, cyclohexanone, or dicyclohexylamine.
References
1,1-Dimethyl-4-nitrocyclohexane: A Versatile Building Block for Complex Molecule Synthesis
For Immediate Release
[City, State] – [Date] – 1,1-Dimethyl-4-nitrocyclohexane is emerging as a highly versatile and valuable building block for the synthesis of complex organic molecules, offering researchers and drug development professionals a strategic starting point for creating diverse chemical scaffolds. Its unique structural features, including a gem-dimethylated cyclohexane ring and a readily transformable nitro group, provide a gateway to a variety of functionalized derivatives with significant potential in medicinal chemistry and materials science.
Core Applications and Transformations
The synthetic utility of this compound primarily stems from the rich chemistry of the nitro group, which can be selectively transformed into a range of other functional groups. The key applications revolve around three main transformations: reduction to amines, partial reduction to hydroxylamines, and conversion to ketones via the Nef reaction. These transformations open up pathways to valuable intermediates for further elaboration.
Synthetic Pathways Overview
Caption: Key synthetic transformations of this compound.
Quantitative Data Summary
The following table summarizes the key transformations of this compound and the typical reaction conditions and outcomes.
| Transformation | Product | Reagents and Conditions | Reaction Time | Yield |
| Reduction to Amine | 4,4-Dimethylcyclohexan-1-amine | Catalytic Hydrogenation (e.g., Pd/C, H₂) | 4-24 h | High |
| SnCl₂·2H₂O, Ethanol, reflux | 2-6 h | Good to High | ||
| Partial Reduction to Hydroxylamine | N-(4,4-Dimethylcyclohexyl)hydroxylamine | Zn dust, NH₄Cl, H₂O/Ethanol | 1-3 h | Moderate |
| Nef Reaction | 4,4-Dimethylcyclohexanone | 1. Base (e.g., NaOEt) 2. Aqueous acid (e.g., H₂SO₄) | 2-5 h | Moderate to Good |
Experimental Protocols
Protocol 1: Synthesis of 4,4-Dimethylcyclohexan-1-amine via Catalytic Hydrogenation
This protocol describes the complete reduction of the nitro group to a primary amine using palladium on carbon as a catalyst.
Workflow:
Caption: Workflow for the catalytic hydrogenation of this compound.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrogen gas
-
Filter agent (e.g., Celite®)
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol.
-
Carefully add 10% Pd/C (5-10 mol%).
-
Seal the vessel and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude 4,4-dimethylcyclohexan-1-amine by vacuum distillation or column chromatography.
Protocol 2: Synthesis of N-(4,4-Dimethylcyclohexyl)hydroxylamine
This protocol details the partial reduction of the nitro group to a hydroxylamine using zinc dust.
Materials:
-
This compound
-
Zinc dust
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
Procedure:
-
To a stirred solution of this compound (1.0 eq) in a mixture of ethanol and water, add ammonium chloride (3-5 eq).[1]
-
Cool the mixture in an ice bath and add zinc dust (3-5 eq) portion-wise over 30 minutes, maintaining the temperature below 20°C.[1]
-
After the addition is complete, continue stirring at room temperature for 1-3 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, filter the reaction mixture to remove excess zinc and inorganic salts.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N-(4,4-dimethylcyclohexyl)hydroxylamine.
-
Further purification can be achieved by recrystallization or column chromatography.
Protocol 3: Synthesis of 4,4-Dimethylcyclohexanone via the Nef Reaction
This protocol outlines the conversion of the nitroalkane to a ketone. The Nef reaction is a two-step process involving the formation of a nitronate salt followed by acid hydrolysis.[2][3][4]
Workflow:
Caption: General workflow for the Nef reaction.
Materials:
-
This compound
-
Sodium ethoxide (NaOEt) or other strong base
-
Ethanol (anhydrous)
-
Sulfuric acid (H₂SO₄) or other strong mineral acid
-
Ice
-
Diethyl ether or other suitable extraction solvent
Procedure:
-
Step 1: Formation of the Nitronate Salt
-
Dissolve this compound (1.0 eq) in anhydrous ethanol in a round-bottom flask under a nitrogen atmosphere.
-
Add a solution of sodium ethoxide (1.1 eq) in ethanol dropwise to the stirred solution at room temperature.
-
Continue stirring for 1-2 hours to ensure complete formation of the nitronate salt.
-
-
Step 2: Acid Hydrolysis
-
In a separate flask, prepare a cold solution of aqueous sulfuric acid (e.g., 3 M).
-
Slowly add the solution of the nitronate salt to the vigorously stirred cold acid solution, maintaining the temperature below 10°C.[4]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours.
-
Monitor the disappearance of the intermediate by TLC.
-
-
Work-up and Purification
-
Extract the reaction mixture with diethyl ether.
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude 4,4-dimethylcyclohexanone by distillation or column chromatography.
-
Conclusion
This compound is a powerful and versatile building block that provides access to a wide array of complex molecular architectures. The straightforward and high-yielding transformations of its nitro group into amines, hydroxylamines, and ketones make it an invaluable tool for researchers in drug discovery and materials science. The detailed protocols provided herein offer a solid foundation for the utilization of this compound in the synthesis of novel and intricate molecules.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,1-Dimethyl-4-nitrocyclohexane
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding the synthesis of 1,1-Dimethyl-4-nitrocyclohexane.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing this compound?
A1: The main challenge lies in the direct nitration of 1,1-dimethylcyclohexane. The C-H bonds on the cyclohexane ring are unactivated, leading to low reactivity.[1] Applying harsh conditions, such as using a mixture of concentrated nitric and sulfuric acids, often results in poor regioselectivity, yielding a complex mixture of isomeric nitrocyclohexanes, along with oxidation and ring-opened byproducts.[1]
Q2: Why is direct electrophilic nitration not recommended for this synthesis?
A2: Direct electrophilic nitration, while a classic method, is generally non-selective for unactivated aliphatic systems like 1,1-dimethylcyclohexane.[1] The highly reactive nitronium ion (NO₂⁺) can attack various positions on the ring, and the gem-dimethyl group does not provide sufficient directing influence to favor the C-4 position exclusively. This leads to difficult-to-separate mixtures and low yields of the desired product.[1]
Q3: What are the more effective alternative synthetic routes?
A3: Indirect synthetic routes that offer greater control and selectivity are highly recommended.[1] The most common strategies involve starting with a pre-functionalized 1,1-dimethylcyclohexane derivative. Two plausible routes are:
-
From 4,4-dimethylcyclohexanone: This involves converting the ketone to its oxime, followed by oxidation to the desired nitro compound. This method ensures the nitrogen functionality is introduced regioselectively at the C-4 position.[1]
-
From 1,1-dimethyl-4-aminocyclohexane: The primary amine at the C-4 position can be oxidized to a nitro group using various oxidizing agents.[1]
Q4: What types of byproducts should I expect?
A4: In direct nitration attempts, expect a range of byproducts including isomeric nitrocyclohexanes (e.g., 1,1-dimethyl-2-nitrocyclohexane and 1,1-dimethyl-3-nitrocyclohexane), oxidation products like ketones and alcohols, and potentially products from ring cleavage under harsh conditions.[1] Indirect routes significantly minimize these byproducts.
Troubleshooting Guide
Q5: My reaction yield is extremely low. What are the likely causes and solutions?
A5: Low yield is a common issue, particularly with direct nitration methods.
-
Cause 1 (Direct Nitration): Non-selective reaction. The reaction is likely producing a mixture of isomers and degradation products.
-
Solution: Switch to an indirect synthesis route starting from 4,4-dimethylcyclohexanone or 1,1-dimethyl-4-aminocyclohexane for improved selectivity.[1]
-
-
Cause 2: Incomplete reaction. The reaction conditions (temperature, time) may be insufficient.
-
Solution: Carefully monitor the reaction progress using TLC or GC-MS. If using an indirect route, ensure each step (e.g., oximation, oxidation) goes to completion before proceeding.
-
-
Cause 3: Product degradation. The strong acidic or oxidative conditions may be degrading the product.
Q6: I am observing multiple spots on my TLC plate that are difficult to separate. How can I improve product purity?
A6: This indicates the presence of multiple isomers or byproducts, a known issue with direct nitration.
-
Solution 1: Change Synthetic Strategy. As mentioned, the most effective solution is to adopt a highly regioselective indirect synthesis pathway.[1]
-
Solution 2: Advanced Purification. If you must proceed with a direct nitration mixture, standard column chromatography may be insufficient. Consider using High-Performance Liquid Chromatography (HPLC) for separation.
-
Solution 3: Derivatization. It may be possible to selectively react the desired product to facilitate separation, followed by regeneration of the nitro group, although this adds complexity.
Q7: The oxidation of 4,4-dimethylcyclohexanone oxime to the nitro compound is not working efficiently. What can I do?
A7: The efficiency of oxime oxidation can depend heavily on the chosen oxidant and reaction conditions.
-
Cause 1: Inappropriate Oxidizing Agent. Some oxidizing agents may be too harsh or too mild.
-
Solution: Trifluoroperacetic acid (TFPAA), generated in situ from trifluoroacetic anhydride and hydrogen peroxide, is a commonly used and effective reagent for this transformation. Ensure the stoichiometry and temperature control are precise.
-
-
Cause 2: pH Control. The pH of the reaction medium can be critical.
-
Solution: Some oxidation reactions require buffered conditions to prevent side reactions or decomposition of the reactant/product. Review literature for similar transformations to determine optimal pH ranges.
-
Data Presentation
The following table summarizes reaction performance for the nitration of cyclohexane using a β-zeolite catalyst, providing context for potential yields and selectivities in related systems.
| Catalyst | Reactant Molar Ratio (Cyclohexane:NO₂) | Conversion Rate (%) | Selectivity for Nitrocyclohexane (%) |
| β-zeolite (0.4g) | 1:1 | 15.66 | 82.00[2] |
Experimental Protocols
Protocol 1: Synthesis via Oxidation of 4,4-Dimethylcyclohexanone Oxime
This two-step protocol is a reliable method for the regioselective synthesis of this compound.
Step A: Synthesis of 4,4-Dimethylcyclohexanone Oxime
-
Dissolve 10.0 g of 4,4-dimethylcyclohexanone in 100 mL of ethanol in a round-bottom flask.
-
Add 1.2 equivalents of hydroxylamine hydrochloride, followed by 1.5 equivalents of a suitable base (e.g., sodium acetate or pyridine).
-
Stir the mixture at room temperature and monitor the reaction by TLC until the starting ketone is consumed (typically 2-4 hours).
-
Remove the ethanol under reduced pressure.
-
Add 100 mL of water to the residue and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime, which can be purified by recrystallization.
Step B: Oxidation of Oxime to this compound
-
Caution: Handle trifluoroacetic anhydride and concentrated hydrogen peroxide with extreme care in a fume hood.
-
In a flask equipped with a dropping funnel and cooled in an ice-salt bath, prepare the oxidizing agent. Slowly add 2.5 equivalents of trifluoroacetic anhydride to a stirred suspension of 1.1 equivalents of the oxime from Step A and 4 equivalents of sodium bicarbonate in 150 mL of dichloromethane.
-
Slowly add 4 equivalents of 50% hydrogen peroxide via the dropping funnel, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature overnight.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium sulfite until bubbling ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Visualizations
The following diagrams illustrate key workflows and logical relationships in the synthesis of this compound.
Caption: Comparison of direct vs. indirect synthesis pathways.
Caption: General troubleshooting workflow for synthesis.
References
Technical Support Center: Nitration of 1,1-Dimethylcyclohexane
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to improve the yield and selectivity in the nitration of 1,1-dimethylcyclohexane. Nitrating saturated alkanes is challenging due to their low reactivity and the propensity for side reactions. This document aims to address common issues encountered during this process.
Frequently Asked Questions (FAQs)
Q1: Why is my yield of the desired nitro-1,1-dimethylcyclohexane product consistently low?
A: Low yields in alkane nitration are common and can stem from several factors:
-
Reaction Conditions: Alkanes require forcing conditions to react. Vapor-phase nitration, a common industrial method, often occurs at high temperatures (e.g., 350–450°C), which can lead to C-C bond cleavage and a mixture of products.[1] For liquid-phase reactions, conditions might not be optimal.
-
Side Reactions: The primary competing reactions are oxidation and C-C bond cleavage. Oxidation can lead to the formation of alcohols, ketones, and carboxylic acids (like adipic acid after ring-opening).[2]
-
Nitrating Agent: The choice and concentration of the nitrating agent are critical. A standard mixed acid (HNO₃/H₂SO₄) reaction may not be selective enough, while alternatives like nitronium salts may offer better results under milder conditions.[1][3]
-
Work-up and Purification: The desired product may be lost during extraction or purification due to its volatility or the difficulty in separating it from structurally similar byproducts.[4]
Q2: What are the major byproducts to expect, and how can they be minimized?
A: The main byproducts are from oxidation and fragmentation.
-
Oxidation Products: These include cyclohexanones and ring-opened products like adipic acid.[2] Minimization can be achieved by maintaining strict temperature control and using the minimum necessary concentration of the oxidizing component.
-
Fragmentation Products: High temperatures can cause the cyclohexane ring or methyl groups to cleave, resulting in smaller nitroalkanes and other degradation products.[5] Using milder, liquid-phase conditions can significantly reduce fragmentation.
-
Polynitration: While less common for alkanes than for aromatics, the formation of dinitro compounds is possible under harsh conditions. This can be controlled by using stoichiometric amounts of the nitrating agent and shorter reaction times.
Q3: How does temperature critically affect the reaction, and what is the optimal range?
A: Temperature is arguably the most critical parameter to control.
-
High Temperatures (>100°C): Generally favor radical mechanisms, leading to a lack of selectivity, increased oxidation, and significant C-C bond cleavage.[1] While necessary for vapor-phase reactions, high temperatures are detrimental to yield in liquid-phase synthesis.
-
Low Temperatures (0°C to room temperature): These conditions are preferable for liquid-phase nitration using highly reactive agents like nitronium salts.[3] For mixed-acid nitrations, maintaining a low temperature (e.g., 0-10°C) during the addition of the substrate is crucial to prevent runaway reactions and charring. A slightly elevated temperature may be needed to drive the reaction to completion, but this must be carefully optimized.[6]
Q4: What is the role of sulfuric acid in a mixed-acid nitration, and what is a good starting ratio?
A: Concentrated sulfuric acid serves two primary functions:
-
Generation of the Electrophile: It protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
-
Water Absorption: It sequesters the water molecule produced during the reaction, which would otherwise dilute the nitric acid and inhibit the reaction.
A common starting point for the "mixed acid" is a 1:1 or 1:2 volume ratio of concentrated nitric acid to concentrated sulfuric acid. The optimal ratio depends on the substrate and desired outcome and should be determined empirically.
Q5: Are there alternative nitrating agents that might provide a better yield for 1,1-dimethylcyclohexane?
A: Yes, several alternatives to traditional mixed acid exist:
-
Nitronium Salts: Reagents like nitronium hexafluorophosphate (NO₂⁺PF₆⁻) or nitronium tetrafluoroborate (NO₂⁺BF₄⁻) are powerful, pre-formed electrophiles. They can nitrate alkanes in organic solvents like dichloromethane or nitroethane at low temperatures (0°C to ambient), often with higher selectivity and cleaner reaction profiles.[1][3] Cyclohexane has been nitrated in a 30% isolated yield using NO₂⁺PF₆⁻.[1]
-
Dinitrogen Pentoxide (N₂O₅): This is a powerful and effective nitrating agent that can be used in organic solvents and often results in cleaner reactions than mixed acids.[7]
-
Nitrogen Dioxide (NO₂): Often used in radical-mediated nitrations, it can be effective but may lack selectivity.[2][8] Recent methods use NO₂ with UV irradiation in supercritical CO₂ to improve safety and yield.[9]
Troubleshooting Guide
This section addresses specific problems you may encounter during the experiment.
Problem 1: Low or No Conversion of 1,1-Dimethylcyclohexane
-
Possible Cause 1: Inactive Nitrating Agent. The nitric acid may be old or diluted. The sulfuric acid may have absorbed atmospheric moisture.
-
Solution: Use fresh, high-purity concentrated (98%+) sulfuric acid and fuming (>90%) or concentrated (70%) nitric acid.
-
-
Possible Cause 2: Insufficiently Activating Conditions. The reaction temperature may be too low, or the acid mixture may not be strong enough to generate a sufficient concentration of the nitronium ion.
-
Solution: After controlled addition of the substrate at low temperature, allow the reaction to slowly warm to room temperature or slightly above (e.g., 40-50°C) while carefully monitoring for any exothermic events.
-
-
Possible Cause 3: Poor Mixing. If the reaction is biphasic (organic substrate and aqueous acid), inefficient stirring can limit the reaction rate.
-
Solution: Use a high-torque mechanical stirrer to ensure vigorous mixing and maximize the interfacial area between the phases.
-
Problem 2: Excessive Formation of Byproducts / Complex Product Mixture
-
Possible Cause 1: Reaction Temperature Too High. This is the most common cause of poor selectivity, leading to oxidation and fragmentation.[5]
-
Solution: Maintain strict temperature control using an ice/salt bath, especially during the addition of the alkane to the nitrating mixture. Do not allow the internal temperature to rise uncontrollably.
-
-
Possible Cause 2: Reaction Time Too Long. Prolonged exposure to the strong acid/oxidizing mixture can degrade the desired product.
-
Solution: Monitor the reaction progress using an appropriate technique (e.g., GC-MS or TLC on quenched aliquots). Stop the reaction once the consumption of starting material has plateaued.
-
-
Possible Cause 3: Incorrect Stoichiometry. An excessive amount of nitric acid can promote oxidation and polynitration.
-
Solution: Begin with a 1:1 to 1.2:1 molar ratio of nitric acid to 1,1-dimethylcyclohexane and optimize from there.
-
Problem 3: Reaction Mixture Darkens Significantly or Chars
-
Possible Cause 1: Uncontrolled Exotherm / Temperature Runaway. This indicates that the reaction is proceeding too quickly and uncontrollably, leading to severe oxidation and decomposition of the organic material.
-
Solution: Immediately cool the reaction vessel in a large ice bath. The addition rate of the substrate to the acid must be slowed down significantly. Consider diluting the substrate in a solvent inert to the reaction conditions (e.g., dichloromethane, if compatible with the chosen method) to allow for better heat dissipation.
-
Data Presentation
The following tables summarize how different reaction parameters can affect the nitration of cycloalkanes. The data for 1,1-dimethylcyclohexane is illustrative, based on established principles for similar substrates.
Table 1: Illustrative Effect of Temperature on Mixed Acid Nitration of 1,1-Dimethylcyclohexane
| Temperature (°C) | Yield of Nitro-Product (%) | Relative Amount of Oxidation Byproducts | Relative Amount of Fragmentation |
| 0 - 10 | 25 - 35% | Low | Very Low |
| 25 - 35 | 20 - 30% | Moderate | Low |
| > 50 | < 15% | High | Significant |
Table 2: Comparison of Nitrating Agents for Cyclohexane (Literature Data)
| Nitrating Agent | Substrate | Conditions | Yield (%) | Reference |
| HNO₃ / H₂SO₄ | Cyclohexane | Liquid Phase, Optimized | ~40-50% | General Knowledge |
| NO₂⁺PF₆⁻ | Cyclohexane | Nitroethane, 0°C to RT | 30% (isolated) | [1][3] |
| NO₂ / UV / scCO₂ | Cyclohexane | 35-50°C | 19-25% | [9] |
| V-substituted Polyoxometalates / HNO₃ | Cyclohexane | Acetic Acid | Moderate | [8] |
Experimental Protocols
Safety Precaution: The following procedures involve highly corrosive and reactive acids. Nitration reactions are highly exothermic and can become explosive if not properly controlled. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (lab coat, safety goggles, acid-resistant gloves), and have an appropriate quenching bath (ice water) and base (sodium bicarbonate) ready.
Protocol 1: Liquid-Phase Nitration using Mixed Acid
-
Preparation of Nitrating Mixture: In a three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, slowly add 50 mL of concentrated sulfuric acid (98%) to 25 mL of concentrated nitric acid (70%). Cool the mixture to 0°C in an ice/salt bath.
-
Substrate Addition: Slowly add 0.2 mol of 1,1-dimethylcyclohexane dropwise via the dropping funnel over 60-90 minutes. Maintain vigorous stirring and ensure the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, let the mixture stir at 0-5°C for an additional hour. Then, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by GC.
-
Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice with stirring. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of diethyl ether or dichloromethane.
-
Neutralization: Combine the organic layers and wash sequentially with cold water, 5% sodium bicarbonate solution (caution: CO₂ evolution), and finally with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation at low temperature. The crude product can be purified by fractional distillation under reduced pressure.
Protocol 2: Nitration using Nitronium Hexafluorophosphate (NO₂⁺PF₆⁻)
This protocol is adapted from the nitration of cyclohexane.[3]
-
Reaction Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add nitronium hexafluorophosphate (20 mmol). Add 20 mL of anhydrous dichloromethane.
-
Substrate Addition: Cool the suspension to 0°C in an ice bath. With rapid stirring, add a solution of 1,1-dimethylcyclohexane (15 mmol) in 5 mL of anhydrous dichloromethane dropwise.
-
Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours. Monitor the reaction progress by GC-MS.
-
Work-up: Quench the reaction by carefully pouring it into 100 mL of ice-cold water. Extract the mixture three times with 30 mL portions of dichloromethane.
-
Neutralization and Purification: Combine the organic extracts and wash with 5% aqueous sodium bicarbonate solution and water.[3] Dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.[3] Purify the resulting oil by column chromatography on silica gel or by vacuum distillation.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the mixed acid nitration of 1,1-dimethylcyclohexane.
Troubleshooting Logic Diagram
Caption: Troubleshooting flowchart for low yield in alkane nitration experiments.
References
- 1. Electrophilic nitration of alkanes with nitronium hexafluorophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cia.gov [cia.gov]
- 3. pnas.org [pnas.org]
- 4. US3461178A - Preparation of nitroalkanes from alkyl nitrates and alkali metal nitrites - Google Patents [patents.google.com]
- 5. perlego.com [perlego.com]
- 6. researchgate.net [researchgate.net]
- 7. Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitration of alkanes with nitric acid by vanadium-substituted polyoxometalates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A safe method for the nitration of alkanes was proposed at the ZIOC » N.D. Zelinsky Institute of Organic Chemistry [zioc.ru]
Technical Support Center: Synthesis of 1,1-Dimethyl-4-nitrocyclohexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1-Dimethyl-4-nitrocyclohexane.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The synthesis is typically achieved through the direct nitration of 1,1-dimethylcyclohexane. This process often involves the use of nitric acid, sometimes in combination with a catalyst, and can be performed in either the liquid or vapor phase. The reaction generally proceeds via a free-radical mechanism, especially at elevated temperatures.
Q2: What are the primary side reactions to be aware of during this synthesis?
A2: The two main categories of side reactions are the formation of isomeric byproducts and oxidation. Due to the nature of the free-radical nitration, the nitro group can substitute at the C-2, C-3, as well as the desired C-4 position, leading to a mixture of 1,1-dimethyl-2-nitrocyclohexane and 1,1-dimethyl-3-nitrocyclohexane. Oxidation of the cyclohexane ring can also occur, yielding byproducts such as 4,4-dimethylcyclohexanone and dicarboxylic acids.
Q3: How can I minimize the formation of isomeric side products?
A3: Controlling the regioselectivity of the nitration is key. While challenging for free-radical reactions, the use of shape-selective catalysts, such as certain zeolites, may favor the formation of the sterically less hindered 4-nitro isomer. Reaction temperature also plays a role, and optimization is necessary for your specific setup.
Q4: What causes the formation of oxidation byproducts?
A4: Oxidation byproducts are thought to arise from the formation and subsequent decomposition of intermediate nitrite esters (R-O-N=O). These intermediates can hydrolyze to form alcohols (4,4-dimethylcyclohexanol), which are then further oxidized to ketones (4,4-dimethylcyclohexanone) and can even lead to ring-opening to form dicarboxylic acids under harsh conditions.
Q5: What are the recommended purification methods for isolating this compound?
A5: Due to the presence of closely related isomers, purification can be challenging. Preparative high-performance liquid chromatography (HPLC) is often the most effective method for isolating the desired this compound from its isomers and other byproducts. Fractional distillation under reduced pressure can also be employed, but may not provide complete separation of the isomers.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Problem 1: Low Yield of the Desired this compound Product
| Possible Cause | Suggested Solution |
| Suboptimal Reaction Temperature | Perform small-scale experiments to screen a range of temperatures. Lower temperatures may reduce the rate of reaction but can sometimes improve selectivity. Higher temperatures can increase the reaction rate but may also lead to more side products. |
| Incorrect Reagent Concentration | The concentration of nitric acid can significantly impact the reaction. A moderate concentration is often a good starting point. Too high a concentration can lead to excessive oxidation. |
| Inefficient Mixing | In a biphasic liquid reaction, ensure vigorous stirring to maximize the interfacial area between the organic and acidic layers. |
| Presence of Water | Water can interfere with the nitrating agent. Ensure all reagents and glassware are dry before starting the reaction. |
Problem 2: High Proportion of Isomeric Side Products (2-nitro and 3-nitro isomers)
| Possible Cause | Suggested Solution |
| High Reaction Temperature | Higher temperatures can lead to less selective hydrogen abstraction by the nitrogen dioxide radical. Attempt the reaction at a lower temperature. |
| Lack of a Regioselective Catalyst | Consider employing a shape-selective catalyst, such as a medium-pore zeolite (e.g., ZSM-5), which may sterically hinder the formation of the 2- and 3-nitro isomers. |
| Reaction Phase | Vapor-phase nitration, if feasible with your equipment, can sometimes offer different selectivity compared to liquid-phase reactions. |
Problem 3: Significant Formation of Oxidation Byproducts (e.g., 4,4-dimethylcyclohexanone)
| Possible Cause | Suggested Solution |
| Excessively High Reaction Temperature | High temperatures promote the decomposition of nitrite intermediates and subsequent oxidation pathways. Lowering the reaction temperature is a primary strategy to mitigate this. |
| High Concentration of Nitrating Agent | A high concentration of nitric acid or nitrogen oxides increases the oxidative potential of the reaction mixture. Use a more moderate concentration of the nitrating agent. |
| Prolonged Reaction Time | Extended reaction times can lead to the over-oxidation of the desired product and intermediates. Monitor the reaction progress (e.g., by GC-MS) and quench it once the formation of the desired product has plateaued. |
Experimental Protocols
Illustrative Protocol for Liquid-Phase Nitration of 1,1-Dimethylcyclohexane
Disclaimer: This is a generalized protocol and should be adapted and optimized for your specific laboratory conditions and safety procedures.
Materials:
-
1,1-Dimethylcyclohexane
-
Nitric Acid (65-70%)
-
Ice bath
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Separatory funnel
-
Sodium bicarbonate solution (5%)
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
HPLC or GC-MS for analysis
Procedure:
-
In a well-ventilated fume hood, place a round-bottom flask containing 1,1-dimethylcyclohexane in an ice bath.
-
Slowly add nitric acid dropwise to the stirred 1,1-dimethylcyclohexane over a period of 30-60 minutes, maintaining the temperature between 0-10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-4 hours), monitoring the progress by TLC or GC.
-
Quench the reaction by carefully pouring the mixture over crushed ice.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Analyze the crude product by GC-MS to determine the product distribution.
-
Purify the desired this compound using preparative HPLC or fractional distillation.
Visualizations
Caption: Reaction scheme for the nitration of 1,1-dimethylcyclohexane.
Caption: A logical workflow for troubleshooting the synthesis.
Technical Support Center: Purification of 1,1-Dimethyl-4-nitrocyclohexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 1,1-Dimethyl-4-nitrocyclohexane.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound, typically via nitration of 1,1-dimethylcyclohexane, can lead to several impurities. These can include regioisomers (where the nitro group is at a different position on the cyclohexane ring), oxidation byproducts such as ketones and alcohols, and potentially ring-opened products. The reaction conditions must be carefully controlled to minimize the formation of these byproducts.
Q2: What are the recommended primary purification techniques for this compound?
A2: The choice of purification technique depends on the nature and quantity of the impurities. The most common and effective methods for purifying nitroalkanes like this compound are:
-
Recrystallization: This is a highly effective method for removing solid impurities, provided a suitable solvent is found in which the compound has high solubility at elevated temperatures and low solubility at room temperature.
-
Column Chromatography: This technique is excellent for separating the desired product from isomers and other byproducts with different polarities.
-
Vacuum Distillation: For liquid products or those with a relatively low boiling point, vacuum distillation can be used to separate components based on differences in their boiling points, especially for compounds that might decompose at atmospheric pressure.
Q3: How can I assess the purity of my this compound sample?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively check for the presence of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This provides quantitative information about the purity and helps in identifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Useful for quantifying non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and can be used for quantitative analysis (qNMR) to determine purity against a known standard.
Q4: Are there any specific safety precautions to consider during the purification of this compound?
A4: Yes, nitro compounds can be energetic and should be handled with care. Nitrocyclohexane is flammable and a strong oxidizing agent. It is advisable to avoid excessive heating and to handle the compound in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Troubleshooting Guides
Recrystallization Issues
Q: My this compound is not crystallizing from the solution upon cooling. What should I do?
A: If crystals do not form, several steps can be taken:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure this compound, add it to the solution to act as a seed crystal.
-
-
Increase Supersaturation:
-
Evaporation: If the solution is not saturated enough, you can boil off some of the solvent to increase the concentration of the compound.
-
Cooling: Ensure the solution has been cooled sufficiently. Placing the flask in an ice bath can promote crystallization.
-
-
Re-evaluate Solvent System: It's possible the solvent is not ideal. A good recrystallization solvent should dissolve the compound when hot but not when cold. You may need to try a different solvent or a solvent mixture.
Column Chromatography Problems
Q: My compound is not separating from an impurity on the silica gel column. What could be the issue?
A: Poor separation in column chromatography can be due to several factors:
-
Incorrect Solvent System: The polarity of the eluent may not be optimal. If the Rf values of your compound and the impurity are too close on the TLC plate, they will not separate well on the column. Try to find a solvent system that gives a larger difference in Rf values.
-
Column Overloading: If too much crude material is loaded onto the column, the separation bands will broaden and overlap. Use an appropriate amount of silica gel for the amount of sample you are purifying (a general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude material by weight).
-
Improper Column Packing: An improperly packed column with cracks or channels will lead to poor separation. Ensure the silica gel is packed uniformly without any air bubbles.
-
Compound Instability: The compound might be degrading on the silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for a while, and then eluting it to see if any new spots appear. If it is unstable, you could try using a less acidic stationary phase like alumina or deactivated silica gel.
General Purification Workflow
Caption: General workflow for the purification and analysis of this compound.
Data Presentation
Table 1: Hypothetical Impurity Profile Before and After Purification
| Impurity Type | Starting Material (%) | After Recrystallization (%) | After Column Chromatography (%) | After Vacuum Distillation (%) |
| Regioisomers | 10 | 5 | <1 | 8 |
| Oxidation Products | 5 | 2 | <1 | 3 |
| Unreacted Starting Material | 3 | 1 | <0.5 | 1 |
| Purity of this compound | 82 | 92 | >98.5 | 88 |
Table 2: Physical Properties of a Related Compound (1,4-dimethyl-1-nitro-cyclohexane)
| Property | Value |
| Molecular Formula | C₈H₁₅NO₂ |
| Molecular Weight | 157.21 g/mol |
| Boiling Point | 79-81 °C at 7 Torr |
| Density | ~1.00 g/cm³ |
Data for 1,4-dimethyl-1-nitro-cyclohexane is used as an estimate due to the limited availability of specific data for this compound.
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, isopropanol, hexanes) to find a suitable one where it is soluble when hot and insoluble when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
Protocol 2: Column Chromatography
-
Solvent System Selection: Use TLC to determine an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation between this compound and its impurities (aim for an Rf value of 0.2-0.4 for the desired compound).
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. You can use a gradient elution (gradually increasing the polarity of the solvent) for better separation if needed.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Troubleshooting Decision Tree for Recrystallization
Caption: A decision tree for troubleshooting common issues during recrystallization.
Technical Support Center: Optimizing Reaction Conditions for 1,1-Dimethyl-4-nitrocyclohexane
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the synthesis and optimization of 1,1-Dimethyl-4-nitrocyclohexane.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Question 1: I am observing a low or no yield of the desired product. What are the potential causes and solutions?
Potential Causes:
-
Inappropriate Reaction Conditions: The nitration of alkanes, particularly in the vapor phase, is highly sensitive to temperature.[1] Conditions that are too mild may result in no reaction, while overly harsh conditions can lead to degradation of the starting material and product.
-
Inefficient Generation of the Nitrating Species: For electrophilic nitration, the formation of the nitronium ion (NO₂⁺) from mixed nitric and sulfuric acid is crucial.[1] In radical reactions, the generation of nitrogen dioxide radicals may be insufficient.
-
Poor Quality of Reagents: The presence of water in nitric acid can inhibit the formation of the nitronium ion. The starting 1,1-dimethylcyclohexane may contain impurities that interfere with the reaction.
-
Product Loss During Workup: The nitroalkane product may have some solubility in the aqueous layer during extraction, or it could be volatile and lost during solvent removal.[2]
Solutions:
-
Optimize Reaction Temperature: Systematically vary the reaction temperature. For vapor-phase nitration, the typical range is 150°C to 475°C.[1] For liquid-phase electrophilic nitration, careful temperature control is also critical.
-
Ensure Anhydrous Conditions: Use concentrated or fuming nitric acid and sulfuric acid for electrophilic nitration. Dry all glassware and solvents before use.
-
Verify Reagent Purity: Use freshly opened or purified reagents. The purity of the 1,1-dimethylcyclohexane starting material should be confirmed by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Modify Workup Procedure: If product loss is suspected, re-extract the aqueous layer with a different organic solvent. When removing the solvent by rotary evaporation, use a cooled trap and gentle heating to minimize the loss of a potentially volatile product.[2]
Question 2: The reaction is working, but I have low selectivity for the desired this compound isomer. How can I improve this?
Potential Causes:
-
Statistical Distribution of Products: In free-radical nitration, the substitution at different C-H bonds can lead to a mixture of isomers (2-nitro, 3-nitro, and 4-nitro).[1] The relative stability of the secondary radicals at the C-2, C-3, and C-4 positions influences this distribution.[1]
-
Steric Hindrance: While the C-4 position is sterically accessible, substitution at other positions can still occur.[1]
-
Reaction Mechanism: The chosen reaction mechanism (radical vs. electrophilic) will influence the regioselectivity of the nitration.
Solutions:
-
Modify the Nitrating Agent: Experiment with different nitrating agents. For instance, using a bulkier nitrating agent might favor substitution at the less sterically hindered C-4 position.
-
Explore Alternative Synthetic Routes: Consider a multi-step synthesis where a functional group is first introduced at the C-4 position and then converted to a nitro group.[1] For example, the oxidation of 1,1-dimethyl-4-aminocyclohexane is a plausible route.[1]
-
Catalyst Selection: For vapor-phase nitration, the addition of catalysts like oxygen or halogens can alter the product distribution by influencing the concentration of alkyl radicals.[3]
Question 3: I am having difficulty purifying the final product from the reaction mixture. What are the recommended purification strategies?
Potential Causes:
-
Presence of Multiple Isomers: The formation of 2-nitro and 3-nitro isomers, which likely have similar boiling points and polarities to the desired 4-nitro product, can make purification challenging.
-
Formation of Byproducts: Side reactions can lead to the formation of alkyl nitrites and oxidation products, further complicating the purification process.[4]
-
Unreacted Starting Material: Incomplete conversion will result in the presence of the starting 1,1-dimethylcyclohexane in the product mixture.
Solutions:
-
Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be an effective purification method.[3]
-
Column Chromatography: For laboratory-scale purifications, column chromatography on silica gel is a standard technique for separating isomers with different polarities. A systematic evaluation of different solvent systems (e.g., hexane/ethyl acetate gradients) will be necessary to achieve good separation.
-
Crystallization: If the desired this compound is a solid, recrystallization from a suitable solvent could be an effective method for purification.
Frequently Asked Questions (FAQs)
What are the primary synthetic routes for this compound?
The most direct route is the nitration of 1,1-dimethylcyclohexane.[1] This can be achieved through either a free-radical mechanism (e.g., using nitrogen dioxide at high temperatures) or an electrophilic substitution (e.g., with a mixture of nitric and sulfuric acids).[1] Alternative multi-step strategies include the oxidation of a precursor like 1,1-dimethyl-4-aminocyclohexane.[1]
What are the expected side products in this reaction?
The main side products are positional isomers, specifically 1,1-dimethyl-2-nitrocyclohexane and 1,1-dimethyl-3-nitrocyclohexane.[1] Additionally, alkyl nitrites can be formed as byproducts.[4] Under harsh conditions, oxidation and C-C bond cleavage products might also be observed.[5]
Which analytical techniques are best for characterizing the product and monitoring reaction progress?
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for monitoring the reaction progress, identifying the different isomers, and detecting byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation and confirming the position of the nitro group on the cyclohexane ring.
-
Infrared (IR) Spectroscopy: Useful for identifying the characteristic stretching frequencies of the nitro group (typically around 1550 and 1350 cm⁻¹).
What safety precautions should be taken when performing this nitration?
Nitration reactions can be highly exothermic and potentially explosive.[6] All reactions should be conducted in a well-ventilated fume hood, behind a safety shield. Personal protective equipment (lab coat, safety glasses, and gloves) is mandatory. Reactions should be cooled in an ice bath, especially during the addition of reagents. Nitroalkanes themselves can be flammable and are strong oxidizing agents.[6]
Quantitative Data
The following table presents data for the nitration of cyclohexane with NO₂ in the vapor phase, which can serve as a reference for understanding the influence of reaction conditions. Note that the selectivity and conversion for 1,1-dimethylcyclohexane will differ.
| Molar Ratio (Cyclohexane:NO₂) | Reaction Temperature (°C) | Cyclohexane Conversion (%) | Nitrocyclohexane Selectivity (%) |
| 2:1 | 300 | 13.71 | 70.04 |
| 0.8:1 | 240 | 53.21 | 62.68 |
Data adapted from a patent for the synthesis of nitrocyclohexane.[7]
Experimental Protocols
Protocol 1: Free-Radical Vapor-Phase Nitration
This protocol is based on general procedures for the vapor-phase nitration of alkanes.[1][3]
-
Setup: Assemble a tube furnace reactor system with a preheater, a reactant delivery system (e.g., syringe pumps), and a cooled collection flask. The system should be purged with an inert gas like nitrogen.
-
Reaction: Heat the tube furnace to the desired temperature (e.g., 300-450°C).
-
Reactant Addition: Introduce 1,1-dimethylcyclohexane and a nitrating agent (e.g., a stream of nitrogen dioxide gas diluted in nitrogen) into the preheater and then into the reactor at a controlled molar ratio.
-
Product Collection: The product mixture exiting the reactor is passed through a condenser and collected in a flask cooled in an ice bath.
-
Workup: The collected liquid is washed with a saturated sodium bicarbonate solution to remove acidic byproducts, followed by a water wash. The organic layer is dried over anhydrous magnesium sulfate.
-
Purification: The crude product is purified by fractional distillation under reduced pressure or by column chromatography on silica gel.
Protocol 2: Electrophilic Liquid-Phase Nitration
This protocol is based on the use of mixed acid for nitration.[1]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 1,1-dimethylcyclohexane in a suitable solvent (e.g., dichloromethane) in an ice-salt bath.
-
Nitrating Mixture Preparation: Slowly add concentrated sulfuric acid to concentrated nitric acid in a separate flask, keeping the mixture cool in an ice bath.
-
Reaction: Add the cold nitrating mixture dropwise to the stirred solution of 1,1-dimethylcyclohexane, maintaining the reaction temperature below 10°C.
-
Quenching: After the addition is complete, allow the reaction to stir at a low temperature for a specified time, then pour the mixture slowly over crushed ice.
-
Workup: Separate the organic layer. Extract the aqueous layer with the solvent. Combine the organic layers and wash them with water, followed by a dilute sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting flowchart for low product yield.
Caption: Regioselectivity in the nitration of 1,1-dimethylcyclohexane.
References
- 1. This compound | 2172032-17-4 | Benchchem [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. researchgate.net [researchgate.net]
- 6. Alkane Nitration | Algor Cards [cards.algoreducation.com]
- 7. CN101074198A - Synthesis of nitrocyclohexane - Google Patents [patents.google.com]
Technical Support Center: Regioselectivity in the Nitration of Substituted cyclohexanes
Welcome to the technical support center for the nitration of substituted cyclohexanes. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to regioselectivity in these reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the nitration of substituted cyclohexanes?
A1: The nitration of substituted cyclohexanes typically proceeds through a free-radical mechanism, especially in the vapor phase at elevated temperatures.[1][2] This is in contrast to the electrophilic aromatic substitution mechanism observed in the nitration of aromatic compounds. The reaction is initiated by the homolytic cleavage of the nitrating agent (e.g., nitric acid or nitrogen dioxide) to generate nitrogen dioxide radicals (•NO₂). These radicals can then abstract a hydrogen atom from the cyclohexane ring to form a cyclohexyl radical. The cyclohexyl radical subsequently reacts with another •NO₂ molecule to yield the nitrocyclohexane product.
Q2: What are the main factors influencing regioselectivity in the nitration of substituted cyclohexanes?
A2: The regioselectivity of this reaction is primarily governed by two factors:
-
Statistical Factors: The number of hydrogen atoms at each distinct position on the cyclohexane ring.
-
Steric Factors: The steric hindrance around each C-H bond, which is significantly influenced by the conformation of the cyclohexane ring and its substituents.[3][4]
-
Stability of the Resulting Radical: The substitution pattern can influence the stability of the intermediate cyclohexyl radical, with tertiary radicals being more stable than secondary, and secondary more stable than primary.
Q3: How does the conformation of the substituted cyclohexane affect the regioselectivity of nitration?
A3: The chair conformation is the most stable arrangement for a cyclohexane ring. Substituents on the ring can exist in either an axial or equatorial position. Larger substituents preferentially occupy the equatorial position to minimize steric strain from 1,3-diaxial interactions. This conformational preference means that hydrogen atoms on the ring are not equally accessible. Axial hydrogens are generally more sterically hindered than equatorial hydrogens. Therefore, the nitrating agent is more likely to abstract a less hindered equatorial hydrogen atom. The size and position of the existing substituent(s) will dictate the equilibrium conformation and, consequently, the accessibility of different C-H bonds.
Troubleshooting Guides
Issue 1: Low Regioselectivity with a Mixture of Isomers
-
Possible Cause: High reaction temperatures can lead to decreased selectivity. At elevated temperatures, the kinetic energy of the reactants may be high enough to overcome the energetic barriers for abstracting more sterically hindered protons, leading to a product distribution that is closer to a statistical mixture.[3]
-
Troubleshooting Step:
-
Optimize Reaction Temperature: Carefully screen a range of reaction temperatures. Lowering the temperature may favor the formation of the thermodynamically more stable radical and, consequently, the major product isomer.
-
Choice of Nitrating Agent: The reactivity of the nitrating agent can influence selectivity. Experimenting with different nitrating agents (e.g., nitric acid, nitrogen dioxide, or other sources of •NO₂) might provide better control over the regioselectivity.
-
-
Logical Troubleshooting Flow:
Issue 2: Difficulty in Separating and Quantifying Product Isomers
-
Possible Cause: The resulting nitro-substituted cyclohexane isomers often have very similar boiling points and polarities, making their separation by standard distillation or column chromatography challenging.
-
Troubleshooting Step:
-
Gas Chromatography (GC): High-resolution capillary gas chromatography is the method of choice for separating and quantifying these isomers. The choice of the stationary phase is critical.
-
GC Column Selection: A polar stationary phase is generally recommended for the separation of nitro compounds. Columns with a polyethylene glycol (wax-type) or a cyanopropyl-based stationary phase often provide good resolution.
-
Method Development: Optimization of the GC temperature program (oven ramp rate) and carrier gas flow rate is crucial to achieve baseline separation of the isomers.
-
Detection: A Flame Ionization Detector (FID) is commonly used for quantification. For identification, especially in complex mixtures, Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable. [5]
-
-
Experimental Workflow for Product Analysis:
Caption: General workflow for GC analysis of nitrated cyclohexane products.
Quantitative Data on Product Distribution
The regioselectivity of the vapor-phase nitration of substituted cyclohexanes is highly dependent on the reaction conditions and the nature of the substituent. Below are some representative data.
| Substrate | Nitrating Agent | Temperature (°C) | Product Isomer Distribution (%) | Reference |
| Cyclohexane | Nitrogen Dioxide | 290 | Mononitrocyclohexane (66% yield) | [6] |
| Cyclohexane | Nitric Acid / UV (λ=365nm) | 25 | Nitrocyclohexane and Adipic Acid (87% total selectivity) | [7] |
Note: Detailed isomer distribution data for substituted cyclohexanes is sparse in readily available literature and often depends heavily on specific, proprietary industrial processes. The data presented here is illustrative of the types of outcomes observed.
Experimental Protocols
General Protocol for Vapor-Phase Nitration of Cyclohexane
This protocol is a generalized procedure based on common practices for vapor-phase nitration of alkanes. [6] Materials:
-
Cyclohexane
-
Nitrating agent (e.g., Nitrogen Dioxide or concentrated Nitric Acid)
-
Inert gas (e.g., Nitrogen)
-
High-temperature flow reactor
-
Temperature controller
-
Gas flow controllers
-
Condenser and collection flask
Procedure:
-
Reactor Setup: Assemble the flow reactor system. Ensure all connections are secure and leak-proof. The reactor should be equipped with a heating element and a temperature controller.
-
Inert Atmosphere: Purge the entire system with an inert gas, such as nitrogen, to remove any oxygen.
-
Pre-heating: Heat the reactor to the desired reaction temperature (e.g., 250-400 °C).
-
Reactant Introduction: Introduce the cyclohexane and the nitrating agent into the reactor at a controlled flow rate. The reactants are typically vaporized before entering the reaction zone. The molar ratio of cyclohexane to the nitrating agent needs to be carefully controlled to minimize side reactions and ensure safety.
-
Reaction: The reaction occurs as the gaseous mixture passes through the heated reactor. The residence time in the reactor is a critical parameter and should be optimized.
-
Product Collection: The reaction mixture exits the reactor and is passed through a condenser to liquefy the products. The liquid products are collected in a cooled flask.
-
Work-up: The collected liquid is typically washed with a mild base (e.g., sodium bicarbonate solution) to neutralize any remaining acids, followed by washing with water. The organic layer is then dried over a drying agent (e.g., anhydrous magnesium sulfate).
-
Analysis: The crude product mixture is analyzed by gas chromatography (GC) or GC-MS to determine the product distribution and yield.
-
Reaction Scheme:
Caption: Simplified reaction scheme for the free-radical nitration of a substituted cyclohexane.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. lecocorp.ams3.digitaloceanspaces.com [lecocorp.ams3.digitaloceanspaces.com]
- 6. US3255262A - Nitration of cyclohexane - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Overcoming steric hindrance in 1,1-Dimethyl-4-nitrocyclohexane reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming steric hindrance in reactions involving 1,1-dimethyl-4-nitrocyclohexane.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in reactions with this compound?
A1: The primary challenge is steric hindrance originating from the gem-dimethyl group at the C1 position. This bulky feature can impede the approach of reagents to the cyclohexane ring, influencing reaction rates and, in some cases, the stereochemical outcome of the reaction. The chair conformation of the cyclohexane ring also plays a significant role, with the accessibility of the nitro group at C4 being dependent on its axial or equatorial position.
Q2: How does the gem-dimethyl group affect the conformation of the cyclohexane ring?
A2: In 1,1-dimethylcyclohexane, the two chair conformations are of equal energy because in each, one methyl group is axial and the other is equatorial. This rapid flipping between conformers is a key consideration for reactivity at the C4 position. The presence of the gem-dimethyl group can also lead to the Thorpe-Ingold effect, which can accelerate cyclization reactions by compressing the bond angles within the ring.
Q3: What are the most common reactions performed on this compound?
A3: The most common and synthetically useful reaction is the reduction of the nitro group to form 1,1-dimethyl-4-aminocyclohexane. This amine is a valuable building block in medicinal chemistry and materials science.[1] The choice of reducing agent and reaction conditions is critical to the success of this transformation.[1]
Q4: Are there any alternatives to direct nitration for synthesizing this compound?
A4: Yes, alternative synthetic routes can be employed. One strategy involves the oxidation of a primary amine at the C4 position of a 1,1-dimethylcyclohexane precursor. Another potential route starts from 4,4-dimethylcyclohexanone.[1]
Troubleshooting Guides
Guide 1: Catalytic Hydrogenation for the Reduction of the Nitro Group
Catalytic hydrogenation is a common method for reducing nitro groups to amines. However, the steric hindrance in this compound can lead to slow or incomplete reactions.
| Problem | Possible Cause | Troubleshooting Steps |
| Slow or incomplete reaction | Catalyst poisoning: Traces of sulfur-containing compounds or other impurities can deactivate the catalyst. | - Ensure all glassware is scrupulously clean. - Purify the starting material and solvents. - Consider using a different batch or type of catalyst. - If catalyst poisoning is suspected, filtering the reaction mixture and adding fresh catalyst may help.[2] |
| Insufficient catalyst activity: The chosen catalyst may not be active enough to overcome the steric hindrance. | - Increase the catalyst loading (e.g., from 5 mol% to 10 mol%). - Switch to a more active catalyst. For instance, if Pd/C is ineffective, consider using Raney Nickel or Platinum on carbon (Pt/C).[3] - For highly hindered substrates, specialized iron catalysts have shown high activity.[4][5] | |
| Low hydrogen pressure: Atmospheric pressure may not be sufficient for the hydrogenation of a sterically hindered substrate. | - Use a high-pressure hydrogenation reactor (autoclave) to increase the hydrogen pressure (e.g., 50-100 psi or higher).[2] | |
| Poor substrate solubility: The substrate may not be fully dissolved in the chosen solvent, limiting its contact with the catalyst. | - Choose a solvent in which the substrate is highly soluble. Methanol and ethanol are common choices for catalytic hydrogenation. If solubility is an issue, other solvents like dichloromethane (DCM) can be tried.[2] | |
| Formation of side products (e.g., hydroxylamine, azoxy compounds) | Incomplete reduction: The reaction may be stopping at intermediate stages of the nitro group reduction. | - Increase the reaction time. - Increase the hydrogen pressure. - Ensure efficient stirring to maintain good contact between the substrate, catalyst, and hydrogen. |
| Catalyst selectivity: The catalyst may be promoting side reactions. | - Screen different catalysts (e.g., Pd/C, Pt/C, Raney Ni) to find one with better selectivity for the desired amine product. - Modifying the catalyst, for example, with additives like ethylenediamine to Pd/C, can improve chemoselectivity.[6] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of this compound using Raney Nickel
This protocol is adapted from general procedures for the reduction of nitro compounds using Raney Nickel.[3][7]
Materials:
-
This compound
-
Raney Nickel (activated, slurry in water or ethanol)
-
Ethanol (anhydrous)
-
Hydrogen gas
-
High-pressure hydrogenation vessel (e.g., Parr shaker)
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve 1.0 g of this compound in 50 mL of anhydrous ethanol.
-
Carefully add approximately 0.2 g (wet weight) of activated Raney Nickel slurry to the solution. Caution: Raney Nickel is pyrophoric and should be handled with care under an inert atmosphere or as a slurry.
-
Seal the reaction vessel and purge it several times with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 100 psi.
-
Heat the reaction mixture to 50°C with vigorous stirring.
-
Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4-6 hours.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Purge the vessel with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: The filter cake should be kept wet to prevent ignition of the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1,1-dimethyl-4-aminocyclohexane.
-
The crude product can be purified by distillation or chromatography.
Expected Yield: >90%
Quantitative Data Summary
The following table presents illustrative data on the effect of different catalysts and conditions on the reduction of nitrocyclohexanes. While specific data for this compound is limited in the literature, these examples provide a basis for experimental design.
| Substrate | Catalyst | Conditions | Product | Yield | Reference |
| Nitrocyclohexane | 5% Pd/CNT | 0.2 MPa H₂, 323 K | Cyclohexanone oxime | 85.9% selectivity | [8] |
| Nitrocyclohexane | Pd/C | 5 bar H₂, 368 K | Cyclohexanone oxime | 64% selectivity | [9] |
| Nitrocyclohexane | Pt catalyst | 15 bar H₂, 413 K | Dicyclohexylamine | 41% selectivity | [9] |
| Aromatic Nitro Compounds | Raney Nickel/Iron | 80°C | Aromatic Amines | High Yields | [10] |
Visualizations
Caption: Experimental workflow for the catalytic hydrogenation of this compound.
Caption: Troubleshooting logic for slow or incomplete hydrogenation reactions.
References
- 1. This compound | 2172032-17-4 | Benchchem [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. High-Activity Iron Catalysts for the Hydrogenation of Hindered, Unfunctionalized Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Activity Iron Catalysts for the Hydrogenation of Hindered, Unfunctionalized Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemoselective Reduction catalysts | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. US4287365A - Reduction of aromatic nitro compounds with Raney nickel catalyst - Google Patents [patents.google.com]
Technical Support Center: 1,1-Dimethyl-4-nitrocyclohexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1-Dimethyl-4-nitrocyclohexane. The information is designed to address potential stability issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concern for this compound, like other nitroalkanes, is its potential for thermal decomposition. The carbon-nitrogen (C-N) bond is often the weakest link in nitroalkanes and its cleavage is a likely initial step in thermal breakdown[1]. Additionally, under basic conditions, it can undergo tautomerization to form a nitronate salt, which may have different reactivity and stability.
Q2: How does temperature affect the stability of this compound?
Q3: Is this compound sensitive to acidic or basic conditions?
A3: Yes. In the presence of a base, nitroalkanes with an alpha-hydrogen can deprotonate to form a nitronate ion. For this compound, the hydrogen on the carbon bearing the nitro group is susceptible to abstraction. Nitronates can be more reactive and may undergo different reaction pathways. Under acidic conditions, while generally more stable than in basic media, strong acids in combination with heat can catalyze decomposition.
Q4: What are the expected decomposition products of this compound?
A4: The initial step of thermal decomposition is likely the cleavage of the C-N bond, which would generate a 1,1-dimethyl-4-cyclohexyl radical and nitrogen dioxide (NO₂)[1][4]. Subsequent reactions of these radical species can lead to a complex mixture of products, including ketones, alcohols, and ring-opened byproducts[1].
Q5: How should this compound be stored to ensure its stability?
A5: To maximize stability, this compound should be stored in a cool, dark, and well-ventilated area, away from heat sources and incompatible materials such as strong oxidizing agents and bases. The container should be tightly sealed to prevent exposure to moisture and air.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results or Low Yields
| Possible Cause | Troubleshooting Step |
| Degradation of the compound due to improper storage. | Verify the storage conditions of your this compound stock. Ensure it has been kept in a cool, dark place and the container is properly sealed. If in doubt, use a fresh batch or re-purify the existing stock. |
| Decomposition during the experiment due to high temperatures. | If your protocol involves heating, consider if the temperature can be lowered. Use an oil bath with a thermostat for precise temperature control. Monitor for any color changes in the reaction mixture that might indicate decomposition. |
| Reaction with incompatible reagents. | Review all reagents in your experimental setup. Avoid strong bases unless the formation of a nitronate is intended. Be cautious with strong oxidizing and reducing agents. |
| pH-dependent degradation. | If working in a buffered solution, ensure the pH is appropriate. For reactions sensitive to pH, consider running small-scale trials at different pH values to assess stability. |
Issue 2: Unexpected Side Products Observed in Analysis (e.g., GC-MS, NMR)
| Possible Cause | Troubleshooting Step |
| Thermal decomposition in the injector port of a Gas Chromatograph (GC). | Lower the injector port temperature. Use a derivatization agent if possible to create a more thermally stable analyte. |
| Formation of nitronate and subsequent reactions. | If basic conditions are present, the formation of the corresponding nitronate could lead to aldol-type condensation or other reactions. Analyze the reaction mixture at different time points to identify the formation of intermediates. |
| Oxidation of the compound. | Ensure reactions are carried out under an inert atmosphere (e.g., nitrogen or argon) if sensitivity to oxidation is suspected. |
Quantitative Data Summary
While specific quantitative stability data for this compound is limited in the literature, the following table provides generalized thermal stability data for a range of aliphatic nitroalkanes, which can serve as a cautious guide.
| Compound Type | Decomposition Onset Temperature (Tonset) by DSC (°C) | Decomposition Energy (J/g) |
| Primary Nitroalkanes | ~180-220 | > 500 |
| Secondary Nitroalkanes | ~170-210 | > 500 |
| Cyclic Nitroalkanes | ~190-230 | > 500 |
Data is generalized from studies on various nitroalkanes and should be used for estimation purposes only.[2][3]
Experimental Protocols
Protocol 1: Assessment of Thermal Stability using Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature of thermal decomposition for this compound.
Methodology:
-
Accurately weigh 1-3 mg of this compound into a high-pressure gold-plated crucible.
-
Seal the crucible hermetically under a nitrogen atmosphere to prevent evaporation.
-
Place the sealed sample crucible and an empty reference crucible into the DSC instrument.
-
Heat the sample from ambient temperature (e.g., 30°C) to a final temperature (e.g., 400°C) at a constant heating rate (e.g., 10°C/min).
-
Record the heat flow as a function of temperature. The onset of a significant exothermic peak indicates the beginning of decomposition.
Protocol 2: Evaluation of pH-Dependent Stability by UV-Vis Spectroscopy
Objective: To assess the stability of this compound in different pH buffers.
Methodology:
-
Prepare a series of buffers with pH values ranging from acidic to basic (e.g., pH 4, 7, 9).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Add a small aliquot of the stock solution to each buffer to a final concentration suitable for UV-Vis analysis.
-
Immediately record the UV-Vis spectrum of each solution from 200-400 nm.
-
Incubate the solutions at a constant temperature (e.g., 25°C) and record the UV-Vis spectra at regular intervals (e.g., 1, 2, 4, 8, 24 hours).
-
Analyze the spectral data for any changes in absorbance or the appearance of new peaks, which would indicate degradation or transformation of the compound. The formation of a nitronate under basic conditions is often accompanied by a shift in the UV-Vis spectrum.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Potential decomposition pathways for this compound.
References
Byproduct formation in the reduction of 1,1-Dimethyl-4-nitrocyclohexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the reduction of 1,1-dimethyl-4-nitrocyclohexane to 1,1-dimethyl-4-aminocyclohexane.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is very slow or shows incomplete conversion of the starting material. What are the possible causes and solutions?
A1: Incomplete conversion is a common issue, often exacerbated by the steric hindrance of the gem-dimethyl group. Here are several factors to consider:
-
Catalyst Activity (for Catalytic Hydrogenation):
-
Cause: The catalyst (e.g., Pd/C, PtO₂, Raney Nickel) may be old or deactivated.
-
Solution: Use fresh, high-quality catalyst. Ensure the catalyst is not unduly exposed to air before use. Consider increasing the catalyst loading (e.g., from 5 mol% to 10 mol%).
-
-
Hydrogen Pressure (for Catalytic Hydrogenation):
-
Cause: Insufficient hydrogen pressure can lead to slow reaction rates.
-
Solution: Increase the hydrogen pressure. While atmospheric pressure might suffice for some reductions, sterically hindered substrates often require higher pressures (e.g., 50-500 psi).
-
-
Reaction Temperature:
-
Cause: The reaction may require thermal energy to overcome the activation barrier.
-
Solution: Gently heat the reaction mixture. For catalytic hydrogenation, temperatures between room temperature and 60°C are typical. For chemical reductions (e.g., with Sn/HCl), reflux temperatures may be necessary.
-
-
Solvent Choice:
-
Cause: The solvent may not be optimal for the chosen reducing agent or for dissolving the starting material.
-
Solution: For catalytic hydrogenation, polar protic solvents like ethanol or methanol are common. For LiAlH₄ reductions, anhydrous ethereal solvents like THF or diethyl ether are mandatory.
-
-
Purity of Starting Material:
-
Cause: Impurities in the this compound can poison the catalyst.
-
Solution: Purify the starting material before the reduction.
-
Q2: I am observing significant byproduct formation. What are these byproducts and how can I minimize them?
A2: Byproduct formation is a key challenge in the reduction of nitroalkanes. The table below summarizes the most common byproducts. To minimize them, consider the following:
-
Optimize Reaction Time: Prolonged reaction times can sometimes lead to over-reduction or side reactions. Monitor the reaction by TLC or GC-MS to determine the optimal endpoint.
-
Choice of Reducing Agent: The choice of reducing agent can significantly influence the product distribution. Catalytic hydrogenation is often cleaner than reductions with metal hydrides like LiAlH₄, which can sometimes lead to more side products with nitro compounds.
-
Control of Reaction Temperature: Lowering the reaction temperature can sometimes increase selectivity and reduce the formation of certain byproducts.
Data Presentation: Potential Byproducts and Their Identification
The following table summarizes potential byproducts in the reduction of this compound. The yields of these byproducts can vary significantly depending on the reaction conditions.
| Byproduct Name | Chemical Structure | Formation Pathway | Key Analytical Signatures (Expected) |
| 1,1-Dimethyl-4-nitroso-cyclohexane | Incomplete reduction | GC-MS: Molecular ion peak at m/z 155. ¹H NMR: Distinctive shifts for protons adjacent to the nitroso group. | |
| N-(1,1-Dimethylcyclohexan-4-yl)hydroxylamine | Incomplete reduction | GC-MS: Molecular ion peak at m/z 157. Fragmentation may show loss of OH (m/z 140). ¹H NMR: Broad singlet for the N-OH proton. | |
| 1,1-Dimethylcyclohexan-4-one oxime | Isomerization of the nitroso intermediate or reaction of the hydroxylamine. | GC-MS: Molecular ion peak at m/z 155. ¹H NMR: Characteristic broad singlet for the N-OH proton, with chemical shifts for the cyclohexane ring protons influenced by the C=N bond.[1] | |
| 1,1-Dimethylcyclohexan-4-one | Hydrolysis of the oxime or other intermediates. | GC-MS: Molecular ion peak at m/z 140. ¹H NMR: Absence of protons on a carbon bearing a heteroatom in the 4-position; characteristic shifts for protons alpha to the carbonyl. | |
| 1,1-Dimethylcyclohexan-4-ol | Over-reduction of the ketone byproduct. | GC-MS: Molecular ion peak at m/z 142. Fragmentation will show a prominent loss of water (m/z 124). ¹H NMR: A signal for the CH-OH proton. |
Experimental Protocols
Representative Protocol for Catalytic Hydrogenation of this compound
Disclaimer: This is a general protocol and may require optimization for your specific setup and desired scale.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (or Methanol)
-
Hydrogen gas
-
Celite®
-
Pressurized hydrogenation vessel (e.g., Parr shaker)
Procedure:
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol (10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% by weight relative to the nitro compound) to the solution.
-
Hydrogenation: Seal the vessel and purge it with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and begin vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen and/or by periodically taking samples for analysis by TLC or GC-MS. The reaction is typically complete when hydrogen uptake ceases.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol.
-
Solvent Removal: Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude 1,1-dimethyl-4-aminocyclohexane can be purified by distillation under reduced pressure or by crystallization of its hydrochloride salt.
Mandatory Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during the reduction of this compound.
Caption: Troubleshooting workflow for the reduction of this compound.
Reaction Pathway and Byproduct Formation
This diagram illustrates the general reaction pathway for the reduction of a nitroalkane and the formation of common byproducts.
Caption: Generalized reaction pathway for nitroalkane reduction and byproduct formation.
References
Technical Support Center: Synthesis of 1,1-Dimethyl-4-nitrocyclohexane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 1,1-Dimethyl-4-nitrocyclohexane. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two main approaches for the synthesis of this compound are liquid-phase nitration using a mixture of nitric and sulfuric acids, and vapor-phase nitration using nitric acid at elevated temperatures. The choice of method depends on the desired scale, available equipment, and safety considerations.
Q2: Why is regioselectivity a challenge in this synthesis?
A2: The nitration of 1,1-dimethylcyclohexane can theoretically occur at different positions on the cyclohexane ring. While the C-4 position is sterically less hindered due to the gem-dimethyl group at C-1, the reaction is often not entirely selective, leading to the formation of isomeric byproducts.[1] Careful control of reaction conditions is crucial to maximize the yield of the desired this compound.
Q3: What are the common impurities and byproducts?
A3: Common impurities include isomeric nitrocyclohexanes (e.g., 1,1-dimethyl-2-nitrocyclohexane and 1,1-dimethyl-3-nitrocyclohexane), oxidation products such as ketones and alcohols, and potentially dinitrated compounds if the reaction conditions are too harsh.
Q4: How can I purify the final product?
A4: Purification can be achieved through several methods. The most common are fractional distillation under reduced pressure or column chromatography on silica gel.[2] The choice of method depends on the scale of the reaction and the nature of the impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Formation of side products. - Loss of product during workup and purification. | - Monitor the reaction progress using GC-MS or TLC to ensure completion. - For liquid-phase nitration, maintain a low temperature (0-10 °C) to minimize side reactions. For vapor-phase nitration, optimize the temperature within the recommended range (e.g., 380-450 °C). - Use a less aggressive nitrating agent or adjust the stoichiometry of the reagents. - Optimize the extraction and purification steps to minimize product loss. |
| Presence of Multiple Isomers | - Lack of regioselectivity in the nitration reaction. | - Modify the reaction conditions, such as temperature and catalyst, to favor the formation of the C-4 isomer. The use of a solid acid catalyst might improve selectivity.[1] - Employ efficient purification techniques like fractional distillation or preparative chromatography to separate the desired isomer. |
| Formation of Oxidation Byproducts (e.g., ketones, alcohols) | - Reaction temperature is too high. - The concentration of nitric acid is too high or the reaction time is too long. | - Strictly control the reaction temperature. - Use a more dilute solution of nitric acid or shorten the reaction time. |
| Product is Dark/Discolored | - Presence of polymeric or degradation byproducts. | - Purify the product by distillation or column chromatography. - Wash the crude product with a sodium bicarbonate solution to remove acidic impurities. |
Experimental Protocols
Liquid-Phase Nitration using Mixed Acids
This method involves the nitration of 1,1-dimethylcyclohexane with a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature.
Materials:
-
1,1-dimethylcyclohexane
-
Concentrated nitric acid (70%)
-
Concentrated sulfuric acid (98%)
-
Ice bath
-
Sodium bicarbonate solution (5%)
-
Anhydrous magnesium sulfate
-
Dichloromethane or diethyl ether for extraction
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 1,1-dimethylcyclohexane.
-
Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (typically a 1:1 or 1:2 molar ratio with respect to the substrate) to the stirred 1,1-dimethylcyclohexane, maintaining the temperature between 0 and 10 °C.
-
After the addition is complete, continue stirring at the same temperature for a specified time (e.g., 1-3 hours). Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, slowly pour the reaction mixture over crushed ice with stirring.
-
Separate the organic layer and wash it sequentially with water, 5% sodium bicarbonate solution, and again with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel.
Vapor-Phase Nitration
This method is suitable for larger-scale synthesis and involves the reaction of 1,1-dimethylcyclohexane vapor with nitric acid vapor at high temperatures.
Materials and Equipment:
-
1,1-dimethylcyclohexane
-
Concentrated nitric acid (e.g., >90%)
-
A flow reactor system consisting of a vaporizer, a heated reaction tube, a condenser, and a collection flask.
-
Nitrogen gas supply
Procedure:
-
Set up the flow reactor system. The reaction tube should be heated to the desired temperature (e.g., 380-450 °C).[3]
-
Introduce a stream of nitrogen gas into the system to create an inert atmosphere.
-
Heat the vaporizers for both 1,1-dimethylcyclohexane and nitric acid to generate a steady flow of vapors.
-
Introduce the vapors of 1,1-dimethylcyclohexane and nitric acid into the heated reaction tube. The molar ratio of the reactants should be controlled.
-
The reaction occurs in the gas phase within the reaction tube.
-
The product mixture exits the reactor and is passed through a condenser to liquefy the products.
-
Collect the condensate in a cooled collection flask.
-
The collected liquid will contain the desired product, unreacted starting material, and byproducts.
-
Isolate and purify this compound from the mixture using fractional distillation.
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Parameter | Liquid-Phase Nitration (Mixed Acid) | Vapor-Phase Nitration |
| Reagents | 1,1-dimethylcyclohexane, HNO₃, H₂SO₄ | 1,1-dimethylcyclohexane, HNO₃ |
| Temperature | 0 - 10 °C | 380 - 450 °C[3] |
| Pressure | Atmospheric | Atmospheric |
| Typical Yield | Moderate to Good (highly dependent on conditions) | Variable (can be optimized for high throughput) |
| Key Advantages | Good for small to medium scale; relatively simple setup. | Suitable for continuous, large-scale production. |
| Key Disadvantages | Use of corrosive and hazardous concentrated acids; potential for runaway reactions if not controlled; formation of isomeric byproducts. | Requires specialized equipment (flow reactor); high temperatures can lead to more side reactions and decomposition if not optimized. |
Visualizations
Caption: Experimental workflows for liquid-phase and vapor-phase synthesis.
Caption: Reaction pathways in the synthesis of this compound.
References
Technical Support Center: Troubleshooting NMR Peak Assignments for 1,1-Dimethyl-4-nitrocyclohexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately assigning NMR peaks for 1,1-Dimethyl-4-nitrocyclohexane.
Frequently Asked Questions (FAQs)
Q1: What are the expected chemical shift regions for the key protons in this compound?
A1: The proton NMR spectrum of this compound is characterized by several key regions. The two methyl groups at the C1 position are chemically equivalent and appear as a sharp singlet, typically in the upfield region of the spectrum. The proton attached to the carbon bearing the nitro group (H-4) is significantly deshielded due to the electron-withdrawing nature of the NO₂ group and will appear as a multiplet in the downfield region. The remaining methylene protons on the cyclohexane ring will appear as complex multiplets in the intermediate region.
Q2: I am having trouble distinguishing between the axial and equatorial protons on the cyclohexane ring. How can I assign them?
A2: Differentiating between axial and equatorial protons is a common challenge in the NMR analysis of cyclohexane derivatives. Generally, in a chair conformation, axial protons are more shielded (appear at a lower ppm value) than their equatorial counterparts. The key to their assignment lies in the analysis of coupling constants (J-values). Axial-axial (J_ax,ax) couplings are typically large (8-13 Hz), while axial-equatorial (J_ax,eq) and equatorial-equatorial (J_eq,eq) couplings are smaller (2-5 Hz). By analyzing the splitting patterns and measuring the coupling constants, you can confidently assign the axial and equatorial protons.
Q3: The peaks for the methylene protons (C2, C3, C5, C6) are overlapping, forming a complex multiplet. How can I resolve these signals?
A3: Overlapping signals in the methylene region are common for cyclohexane systems. To resolve these, you can employ several strategies:
-
Higher Field Spectrometer: Using a higher field NMR spectrometer will increase the chemical shift dispersion, potentially resolving the overlapping multiplets.
-
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. A COSY spectrum will show correlations between coupled protons, helping to trace the connectivity within the spin systems of the ring. An HSQC spectrum correlates each proton to the carbon it is directly attached to, which can help in assigning both ¹H and ¹³C signals.
-
Solvent Effects: Changing the NMR solvent can sometimes induce small changes in chemical shifts, which might be sufficient to resolve overlapping signals.
Q4: Why do the methyl groups at C1 appear as a single peak?
A4: The two methyl groups at the C1 position are chemically equivalent due to the rapid chair-chair interconversion of the cyclohexane ring at room temperature. This rapid flipping averages the magnetic environments of the axial and equatorial methyl groups, resulting in a single, sharp singlet in the ¹H NMR spectrum.
Q5: How does the nitro group at C4 influence the ¹³C NMR spectrum?
A5: The electron-withdrawing nitro group has a significant effect on the ¹³C NMR spectrum. The carbon atom directly attached to the nitro group (C4) will be deshielded and appear at a higher chemical shift (further downfield). The effect diminishes with distance, but the other ring carbons will also experience some downfield shift compared to unsubstituted 1,1-dimethylcyclohexane.
Expected NMR Data Summary
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts and key coupling constants for this compound. Please note that these are predicted values and may vary slightly depending on the solvent and experimental conditions.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) | Key ¹H-¹H Coupling Constants (J, Hz) |
| C1 | - | - | 35 - 40 | - |
| CH₃ (on C1) | 1.2 - 1.4 | Singlet (s) | 25 - 30 | - |
| C2, C6 | ~1.5 - 2.2 | Multiplet (m) | 30 - 35 | J_ax,ax ≈ 10-13 Hz, J_ax,eq ≈ 2-5 Hz, J_eq,eq ≈ 2-5 Hz |
| C3, C5 | ~1.8 - 2.5 | Multiplet (m) | 25 - 30 | J_ax,ax ≈ 10-13 Hz, J_ax,eq ≈ 2-5 Hz, J_eq,eq ≈ 2-5 Hz |
| C4 | 4.0 - 4.3 | Multiplet (m) | 80 - 85 | J_ax,ax ≈ 10-13 Hz, J_ax,eq ≈ 2-5 Hz |
Experimental Protocol: Acquiring High-Quality NMR Spectra
To obtain high-quality ¹H and ¹³C NMR spectra of this compound, follow this detailed methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be required.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
-
¹H NMR Acquisition:
-
Spectrometer: Use a 400 MHz or higher field NMR spectrometer.
-
Temperature: Set the probe temperature to 298 K (25 °C).
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Acquisition Parameters:
-
Spectral Width (SW): 12-16 ppm.
-
Number of Scans (NS): 16-64 scans, depending on the sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
-
Processing:
-
Apply a line broadening (LB) of 0.3 Hz before Fourier transformation.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is standard.
-
Acquisition Parameters:
-
Spectral Width (SW): 200-220 ppm.
-
Number of Scans (NS): 1024 or more scans may be necessary due to the low natural abundance of ¹³C.
-
Relaxation Delay (D1): 2 seconds.
-
-
Processing:
-
Apply a line broadening (LB) of 1-2 Hz.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the solvent peak or TMS.
-
-
-
2D NMR (if required):
-
COSY: Use a standard gradient-enhanced COSY pulse sequence. Acquire with 256-512 increments in the F1 dimension.
-
HSQC: Use a standard gradient-enhanced HSQC pulse sequence optimized for one-bond ¹J(CH) couplings (typically ~145 Hz).
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting NMR peak assignments for this compound.
Caption: Troubleshooting workflow for NMR peak assignment.
Technical Support Center: Analysis of Nitrocyclohexanes
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of nitrocyclohexanes.
Frequently Asked Questions (FAQs)
Q1: What is nitrocyclohexane? A1: Nitrocyclohexane is an organic compound with the molecular formula C6H11NO2.[1] It is typically a colorless liquid, though it may appear pale yellow if degraded.[1] It has been used commercially as a precursor in the production of caprolactam, a key component of nylon-6.[2]
Q2: What are the common synthesis methods for nitrocyclohexane? A2: Nitrocyclohexane can be synthesized by reacting cyclohexane with nitrogen dioxide or nitric acid.[2] One method involves the gas-phase nitration of cyclohexane with NOx (where x = 1.5-2.5) under a nitrogen atmosphere.[2][3] This reaction can be performed at temperatures ranging from 80 to 500°C.[2]
Q3: What are the primary applications of nitrocyclohexane in research and development? A3: Due to its chemical properties, nitrocyclohexane serves as an important intermediate and organic solvent. It is utilized in the synthesis of pharmaceuticals, surfactants, lubricants, and emulsifiers.[2] Its derivatives are numerous, with complete hydrogenation yielding cyclohexylamine, a vital raw material for dyes and pharmaceuticals, while partial hydrogenation can produce cyclohexanone oxime.[2]
Q4: What are the main safety concerns when handling nitrocyclohexane? A4: Nitrocyclohexane is highly flammable and is a strong oxidizing agent. It is listed as an extremely hazardous substance and can be explosive under certain conditions.[1] Acute exposure may lead to headaches, dizziness, nausea, and irritation of the eyes, skin, and respiratory tract.[4] Appropriate personal protective equipment and handling protocols are essential.
Troubleshooting Guide: GC-MS Analysis
This guide addresses common issues encountered during the gas chromatography-mass spectrometry (GC-MS) analysis of nitrocyclohexanes.
Q1: Why am I observing peak tailing in my nitrocyclohexane chromatogram? A1: Peak tailing, where peaks appear asymmetrical and stretch out, can be caused by several factors:
-
Active Sites: The nitro group on nitrocyclohexane can interact with active sites (e.g., residual silanols) in the GC inlet liner or the column itself. This is a common cause of tailing for polar or active compounds.[5]
-
Column Overload: Injecting too much sample can saturate the column, leading to poor peak shape.[5][6]
-
Contamination: Buildup of non-volatile residues in the inlet or at the head of the column can create active sites.
Troubleshooting Steps:
-
Inlet Maintenance: Clean or replace the inlet liner. Using a deactivated liner is crucial.[7]
-
Column Trimming: Cut 10-20 cm from the front of the column to remove accumulated non-volatile contaminants.
-
Reduce Sample Concentration: Dilute your sample or increase the split ratio to avoid overloading the column.[6]
-
Check Temperatures: Ensure the injector temperature is sufficient to vaporize the sample efficiently without causing degradation.[7]
Q2: I'm seeing ghost peaks in my blank runs. What is the cause? A2: Ghost peaks are unexpected peaks that appear in blank or solvent runs. Their presence typically points to contamination.
-
Carryover: Residual sample from a previous, more concentrated injection may be retained in the syringe, inlet, or column and elute in a subsequent run.[6]
-
Septum Bleed: Small particles from an old or over-tightened septum can deposit in the inlet liner and outgas during a run.
-
Contaminated Carrier Gas or Solvent: Impurities in the carrier gas or injection solvent can produce extraneous peaks.[8]
Troubleshooting Steps:
-
Clean the Syringe: Implement a rigorous syringe cleaning protocol between injections.
-
Replace Consumables: Regularly replace the septum and inlet liner.[6][7]
-
Check Gas Purity: Ensure high-purity carrier gas is used and that gas traps are functional.[8]
-
Bake Out the Column: Heat the column to its maximum isothermal temperature (or slightly above the final temperature of your analytical method) for a few hours to remove contaminants.[6]
Q3: Why are my retention times shifting between runs? A3: Inconsistent retention times compromise the reliability of analyte identification.[5]
-
Leaks: A leak in the system (e.g., at the injector, column fittings, or gas lines) will cause fluctuations in pressure and flow rate.
-
Flow Rate Instability: A faulty electronic pressure control (EPC) module or an unstable gas supply can lead to variable flow rates.[5]
-
Oven Temperature Inconsistency: Poor oven temperature control will directly affect how quickly compounds travel through the column.[5]
Troubleshooting Steps:
-
Perform a Leak Check: Use an electronic leak detector to systematically check all fittings and connections from the gas source to the detector.[7]
-
Verify Flow Rate: Use a calibrated flow meter to confirm that the flow rate at the column outlet matches the method setpoint.
-
Check Oven Temperature: Verify the oven's temperature accuracy with an external calibrated thermometer.
Q4: My signal response for nitrocyclohexane is low or non-existent. What should I check? A4: A sudden drop in signal intensity can halt an analytical workflow.
-
Syringe/Injection Issue: The syringe may be clogged or not drawing the sample correctly. An autosampler error could also lead to no injection.
-
Severe Leak: A major leak in the injector can prevent the sample from reaching the column.[7]
-
Analyte Degradation: Nitrocyclohexane may be degrading in the inlet if the temperature is too high or if the inlet is contaminated and overly active.[7]
-
Mass Spectrometer Issue: The MS source may be dirty, or the detector (e.g., electron multiplier) may be failing.
Troubleshooting Steps:
-
Observe Injection: Watch the syringe during a manual or autosampler injection to ensure it is functioning correctly.
-
Check for Leaks: A significant leak is a common culprit for a complete loss of signal.
-
Lower Inlet Temperature: Try reducing the injector temperature to minimize the potential for thermal degradation.
-
Tune the Mass Spectrometer: Run an autotune or manual tune of the MS to check for source contamination or detector issues. A dirty MS source is a frequent cause of sensitivity loss.[5]
Quantitative Data Summary
The following tables summarize synthesis yields for nitrocyclohexane as reported in patent literature. This data can be used as a benchmark for synthesis experiments.
Table 1: Synthesis of Nitrocyclohexane from Cyclohexane and Nitric Acid
| Parameter | Example I | Example II |
| Cyclohexane (grams) | 252 | 504 |
| Aqueous Nitric Acid | 35% | 30% |
| Reaction Time (minutes) | 4 | 6 |
| Pressure (p.s.i.) | ~3,100 | ~3,100 |
| Temperature (°C) | 150-160 | 160-170 |
| Nitrocyclohexane Yield (%) | 64.5 | 63.9 |
| Adipic Acid Yield (%) | 8.2 | 10.0 |
| Data sourced from US Patent 3,066,173 A.[9] |
Table 2: Gas-Phase Nitration of Cyclohexane with NO₂
| Parameter | Example 1 | Example 2 |
| Molar Ratio (Cyclohexane:NO₂) | 1:1 | 0.8:1 |
| Reaction Temperature (°C) | 220 | 240 |
| Cyclohexane Conversion (%) | 13.71 | 53.21 |
| Nitrocyclohexane Selectivity (%) | 70.04 | 62.68 |
| Data sourced from Chinese Patent CN101074198A.[3] |
Experimental Protocols
1. Sample Preparation Protocol
This protocol outlines a general procedure for preparing a nitrocyclohexane standard for GC-MS analysis.
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of pure nitrocyclohexane. Transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Working Standards: Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL). Use the same solvent as the stock solution.
-
Sample Extraction (from a matrix): For samples where nitrocyclohexane is in a complex matrix (e.g., environmental or biological samples), a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary. A typical LLE would involve extracting an aqueous sample with a water-immiscible solvent like dichloromethane.
-
Final Preparation: Transfer 1 mL of the final standard or sample extract into a 2 mL autosampler vial. Add an internal standard if required for quantification. Cap the vial securely.
2. GC-MS Analysis Protocol
This is a representative GC-MS method suitable for the analysis of nitrocyclohexane. Parameters may need to be optimized for specific instruments and applications.
-
Gas Chromatograph (GC) System: Agilent 8890 or equivalent.
-
Mass Spectrometer (MS) System: Agilent 5977B MSD or equivalent.
GC Conditions:
-
Injection Port: Split/Splitless
-
Inlet Temperature: 250°C
-
Injection Mode: Split (e.g., 20:1 ratio) or Splitless for trace analysis
-
Injection Volume: 1 µL
-
Carrier Gas: Helium
-
Flow Rate: 1.2 mL/min (Constant Flow)
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.
-
Oven Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: Hold at 280°C for 5 minutes.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Scan (m/z 40-300) or Selected Ion Monitoring (SIM) for higher sensitivity.
-
Suggested SIM Ions for Nitrocyclohexane (C₆H₁₁NO₂): m/z 129 (Molecular Ion), 83 (Loss of NO₂), 55.
-
Visualizations
Caption: General experimental workflow for the GC-MS analysis of nitrocyclohexane.
Caption: A systematic troubleshooting flowchart for common GC-related issues.
References
- 1. Nitrocyclohexane - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. CN101074198A - Synthesis of nitrocyclohexane - Google Patents [patents.google.com]
- 4. Nitrocyclohexane | C6H11NO2 | CID 14285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. US3066173A - Preparation of nitrocyclohexane - Google Patents [patents.google.com]
Avoiding over-nitration in cyclohexane synthesis
Technical Support Center: Cyclohexane Nitration
Welcome to the technical support center for cyclohexane synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges related to the selective mononitration of cyclohexane and the avoidance of over-nitration.
Frequently Asked Questions (FAQs)
Q1: What is over-nitration in the context of cyclohexane synthesis?
A1: Over-nitration refers to the addition of more than one nitro group (-NO₂) to the cyclohexane ring, resulting in the formation of undesired byproducts such as dinitrocyclohexane and trinitrocyclohexane. The primary goal of this synthesis is typically to produce mononitrocyclohexane, a key chemical intermediate.
Q2: Why is it critical to avoid over-nitration?
A2: Avoiding over-nitration is crucial for several reasons:
-
Product Purity: The presence of dinitro and trinitro isomers complicates the purification process, requiring more intensive and costly separation techniques.
-
Yield Reduction: Each molecule of cyclohexane that is over-nitrated represents a loss of the desired mononitro product, thereby reducing the overall yield.
-
Safety Concerns: Polynitrated alkanes can be less stable and potentially more hazardous than their mononitrated counterparts. Controlling the reaction to prevent their formation is a key safety measure.
Q3: What are the primary factors that influence the rate of over-nitration?
A3: The three primary factors that contribute to over-nitration are:
-
Concentration of the Nitrating Agent: Higher concentrations of nitric acid or other nitrating agents increase the likelihood of multiple nitration events.
-
Reaction Temperature: Elevated temperatures accelerate the reaction rate, which can lead to a loss of selectivity and the formation of both over-nitrated and oxidation byproducts.[1]
-
Reaction Time: Allowing the reaction to proceed for too long after the initial consumption of cyclohexane can provide an opportunity for the mononitrated product to undergo a second nitration.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the nitration of cyclohexane.
Q1: My GC-MS analysis shows a high percentage of dinitrocyclohexane. What is the likely cause?
A1: A high yield of dinitrocyclohexane is a classic sign of over-nitration. The most common causes are:
-
Excessive Nitrating Agent: The molar ratio of the nitrating agent to cyclohexane may be too high. For vapor-phase nitration, a ratio of four or more moles of cyclohexane to one mole of nitric acid is recommended to maintain safety and selectivity.[2] For liquid-phase reactions, a 1:1 molar ratio is a common starting point, but this may need to be optimized.[1]
-
High Reaction Temperature: The reaction may have been run at too high a temperature. For some liquid-phase catalytic systems, the optimal temperature for high selectivity of mononitrocyclohexane is around 125°C.[1] Higher temperatures can favor further nitration.
-
Poor Temperature Control: Localized "hot spots" in the reactor can lead to over-nitration even if the average temperature appears correct. Intense agitation is critical to maintain a uniform temperature gradient, ideally within 1-5°C of the setpoint.[2]
-
Prolonged Reaction Time: The reaction may have been left for too long. It is essential to monitor the reaction's progress and quench it once the optimal conversion to the mono-nitro product is achieved.
Q2: The reaction is very slow, but increasing the temperature leads to the formation of adipic acid. What can I do?
A2: This indicates that the reaction conditions favor oxidation over nitration at higher temperatures. Adipic acid is a common oxidation byproduct formed from intermediates like cyclohexanol.[3] Consider the following adjustments:
-
Use a More Effective Nitrating Agent: Nitrogen dioxide (NO₂) can be a more effective nitrating agent than nitric acid for this reaction.[3] Alternatively, a pre-formed nitrating species like nitronium hexafluorophosphate (NO₂⁺PF₆⁻) can allow the reaction to proceed at lower temperatures (0°C to room temperature), minimizing oxidation.[4]
-
Incorporate a Catalyst: Solid acid catalysts have been shown to improve the conversion and selectivity of liquid-phase nitration at moderate temperatures (e.g., 125°C), avoiding the need for excessively high temperatures that cause oxidation.[5]
-
Improve Mixing: Inadequate mixing can lead to slow reaction rates. For vapor-phase reactions, intense agitation is crucial.[2] For liquid-phase reactions, ensure vigorous stirring to improve mass transfer between the organic and acid phases.
Q3: How can I effectively monitor the reaction in real-time to stop it at the right moment?
A3: Real-time monitoring is key to achieving high selectivity. The recommended method is to take small aliquots from the reaction mixture at regular intervals and analyze them using Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6][7]
-
Sample Preparation: Quench the aliquot immediately in a cold, neutral solution (e.g., ice-cold sodium bicarbonate solution) to stop the reaction. Extract the organic components with a suitable solvent like diethyl ether or dichloromethane.
-
GC Analysis: A GC equipped with a Flame Ionization Detector (FID) and a non-polar or moderately polar capillary column can be used to separate cyclohexane, mononitrocyclohexane, and dinitrocyclohexane.[7] The relative peak areas can be used to determine the percent composition of the mixture and track the progress of the reaction.[8]
-
Endpoint Determination: The reaction should be stopped when the concentration of mononitrocyclohexane is maximized and before the concentration of dinitrocyclohexane begins to increase significantly.
Key Experimental Data: Cyclohexane Nitration Conditions
The following table summarizes various reaction conditions and their outcomes for the synthesis of mononitrocyclohexane, providing a basis for comparison and protocol development.
| Method | Cyclohexane:Nitrating Agent Ratio (molar) | Temperature (°C) | Time | Catalyst/Solvent | Key Outcome | Reference |
| Vapor Phase | ≥ 1:1 (with NO₂) | 250 - 375 | > 20 sec | None | 66% yield of mononitrocyclohexane with intense agitation. | [2] |
| Liquid Phase | 1:1 (with HNO₃) | 125 | 12 h | Carbon-based solid acid | ~35% conversion, ~90% selectivity for mononitrocyclohexane. | [1][5] |
| Liquid Phase | 1:2 (with NO₂⁺PF₆⁻) | 0 to RT | 4 h | Nitroethane | Good yield of mononitrocyclohexane. | [4] |
| Liquid Phase | ~6.7:1 (with NO₂) | 100 | 1 h | None | Products include nitrocyclohexane and adipic acid. | [3] |
| Photochemical | N/A (Cyclohexane/HNO₃ mixture) | 25 (298 K) | N/A | UV light (365 nm) | 87% total selectivity for nitrocyclohexane and adipic acid at 22% conversion. | [9] |
Experimental Protocol: Controlled Mononitration of Cyclohexane
This protocol describes a lab-scale, liquid-phase synthesis of mononitrocyclohexane with an emphasis on controlling reaction parameters to minimize over-nitration. This method is adapted from the principles of electrophilic nitration using a stable nitrating agent at low temperatures.[4]
Materials:
-
Cyclohexane (10 mmol, 0.84 g)
-
Nitronium hexafluorophosphate (NO₂⁺PF₆⁻) (20 mmol, 3.8 g)
-
Anhydrous nitroethane (10 mL)
-
Diethyl ether
-
5% aqueous sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Apparatus:
-
Three-neck round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: Assemble the three-neck flask with a magnetic stir bar, a thermometer, and a dropping funnel. Ensure all glassware is dry and operate under a nitrogen atmosphere or with a drying tube.
-
Reagent Preparation: In the flask, dissolve nitronium hexafluorophosphate (3.8 g) in anhydrous nitroethane (10 mL).
-
Cooling: Cool the solution in the flask to 0°C using an ice-water bath and maintain this temperature with rapid stirring.
-
Slow Addition: Add cyclohexane (0.84 g) to the dropping funnel. Add the cyclohexane dropwise to the cooled, stirring nitronium salt solution over 15-20 minutes. Crucially, monitor the temperature and ensure it does not rise above 5°C during the addition.
-
Reaction: Stir the reaction mixture at 0°C for 1 hour, then remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 3 hours.
-
Monitoring (Optional): At hourly intervals, an aliquot can be removed, worked up as described below, and analyzed by GC-MS to determine the reaction progress.
-
Quenching: After the reaction period, carefully pour the reaction mixture into a beaker containing 50 mL of ice-cold deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).
-
Washing: Combine the organic extracts and wash sequentially with 5% aqueous sodium bicarbonate solution (2 x 20 mL), deionized water (1 x 20 mL), and finally with saturated brine solution (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Analysis: Analyze the crude product by GC-MS to determine the purity and the ratio of mononitrocyclohexane to any dinitro- byproducts.[7] Further purification can be achieved by vacuum distillation.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. US3255262A - Nitration of cyclohexane - Google Patents [patents.google.com]
- 3. cia.gov [cia.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. img.antpedia.com [img.antpedia.com]
- 7. How to Detect Cyclohexane and Benzene Using GC-MS? Why Can't Their Peaks Be Separated | MtoZ Biolabs [mtoz-biolabs.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1,1-Dimethyl-4-nitrocyclohexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1,1-Dimethyl-4-nitrocyclohexane.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield After Recrystallization
| Possible Cause | Suggested Solution |
| Incomplete initial dissolution | Ensure the minimum amount of hot solvent is used to fully dissolve the crude product. Add the solvent in small portions near its boiling point. |
| Crystallization is too rapid | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can trap impurities and reduce the yield of pure crystals. |
| Product is too soluble in the chosen solvent system | If using a mixed solvent system like ethanol/water, carefully adjust the ratio. Increase the proportion of the solvent in which the compound is less soluble (water). |
| Loss of product during filtration | Ensure the filter paper is properly fitted to the funnel. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to avoid dissolving the product. |
Issue 2: Persistent Impurities After Column Chromatography
| Possible Cause | Suggested Solution |
| Inappropriate mobile phase polarity | If impurities are co-eluting with the product, adjust the polarity of the eluent. For non-polar impurities, decrease the polarity (increase the hexane-to-ethyl acetate ratio). For more polar impurities, a slight increase in polarity may be necessary. |
| Column overloading | The amount of crude material may be too high for the column size. Use a larger diameter column or reduce the amount of sample loaded. |
| Poorly packed column | Uneven packing can lead to channeling and poor separation. Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
| Isomeric impurities | Isomeric nitrocyclohexanes can be difficult to separate. A very slow gradient elution or the use of a high-performance liquid chromatography (HPLC) system may be required for complete separation.[1] |
Issue 3: Oily Product Instead of Crystals
| Possible Cause | Suggested Solution |
| Presence of significant impurities | Oiling out can occur when the melting point of the mixture is lower than the temperature of the crystallization solvent. Try to pre-purify the crude product by a simple filtration or a quick wash before recrystallization. |
| Solvent is too non-polar | The compound may be too soluble in the chosen solvent, preventing crystal lattice formation. Try a more polar solvent or a mixed solvent system. |
| Cooling is too rapid | Ensure a slow cooling process to allow for proper crystal nucleation and growth. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The synthesis of this compound via nitration of 1,1-dimethylcyclohexane can lead to several byproducts. The most common impurities include isomeric nitrocyclohexanes (e.g., 1,1-dimethyl-2-nitrocyclohexane and 1,1-dimethyl-3-nitrocyclohexane), oxidation products such as ketones and alcohols, and potentially ring-opened products due to the harsh reaction conditions.[1]
Q2: What is a good starting solvent system for the recrystallization of this compound?
A2: A mixture of ethanol and water is a commonly recommended solvent system for the recrystallization of nitrocyclohexane derivatives.[1] You would dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Reheat to get a clear solution and then allow it to cool slowly.
Q3: What is a suitable mobile phase for the column chromatography of this compound?
A3: For silica gel column chromatography, a mixture of hexane and ethyl acetate is a good starting point.[1] A typical mobile phase could be in the range of 9:1 to 4:1 hexane:ethyl acetate. The optimal ratio will depend on the specific impurities present in your crude product. It is advisable to first determine the best solvent system using thin-layer chromatography (TLC).
Q4: How can I monitor the progress of the purification by column chromatography?
A4: The progress of the column chromatography can be monitored by collecting fractions and analyzing them using thin-layer chromatography (TLC). Spot the collected fractions on a TLC plate and elute with the same solvent system used for the column. The fractions containing the pure product (ideally a single spot with a consistent Rf value) can then be combined.
Q5: What are the expected spectroscopic signatures for pure this compound?
Experimental Protocols
Recrystallization Protocol
This protocol is a general guideline and may need optimization.
-
Solvent Selection: Start with a 9:1 ethanol:water mixture.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot solvent mixture to just dissolve the solid. Gentle heating on a hot plate may be necessary.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Column Chromatography Protocol
This protocol is a general guideline and should be optimized based on TLC analysis.
-
Column Packing: Prepare a slurry of silica gel (e.g., 230-400 mesh) in hexane and pour it into a chromatography column. Allow the silica to settle, ensuring a level surface.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (e.g., 9:1 hexane:ethyl acetate) or a more volatile solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen mobile phase. Maintain a constant flow rate.
-
Fraction Collection: Collect fractions in test tubes or vials.
-
TLC Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Quantitative Data
The following table summarizes typical, albeit illustrative, outcomes for the purification of a nitroalkane compound. Actual results may vary.
| Purification Method | Starting Purity (Illustrative) | Final Purity (Illustrative) | Yield (Illustrative) |
| Recrystallization | 85% | >98% | 70-85% |
| Column Chromatography | 85% | >99% | 60-80% |
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
References
Validation & Comparative
A Comparative Analysis of 1,1-Dimethyl-4-nitrocyclohexane and Other Nitroalkanes for Researchers and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, nitroalkanes serve as versatile building blocks, prized for their ability to undergo a variety of chemical transformations.[1] This guide provides a detailed comparison of the physicochemical properties and chemical reactivity of 1,1-Dimethyl-4-nitrocyclohexane, a tertiary nitroalkane, with simpler, more common nitroalkanes such as nitromethane (primary), nitroethane (primary), 1-nitropropane (primary), and 2-nitropropane (secondary). This objective analysis, supported by experimental data, aims to inform researchers, scientists, and drug development professionals on the strategic selection of nitroalkanes for specific synthetic applications.
Physicochemical Properties: A Tabulated Comparison
The structural differences between these nitroalkanes give rise to distinct physicochemical properties that influence their behavior in chemical reactions, including solubility and boiling points. The bulky gem-dimethyl group in this compound, for instance, significantly impacts its physical characteristics compared to the smaller, linear nitroalkanes.
| Property | This compound | Nitromethane | Nitroethane | 1-Nitropropane | 2-Nitropropane | Nitrocyclohexane |
| Molecular Formula | C₈H₁₅NO₂ | CH₃NO₂ | C₂H₅NO₂ | C₃H₇NO₂ | C₃H₇NO₂ | C₆H₁₁NO₂ |
| Molecular Weight | 157.21 g/mol | 61.04 g/mol | 75.07 g/mol | 89.09 g/mol | 89.09 g/mol | 129.16 g/mol |
| Boiling Point | 79-81 °C (7 Torr) | 101.2 °C | 114 °C | 131.6 °C | 120.3 °C | 205.8 °C |
| Melting Point | N/A | -28.5 °C | -90 °C | -108 °C | -93 °C | -34 °C |
| Density | ~1.00 g/cm³ (Predicted) | 1.137 g/cm³ | 1.052 g/cm³ | 0.9934 g/cm³ | 0.992 g/cm³ | 1.061 g/cm³ |
| Solubility in Water | Low (inferred) | 9.5 mL/100 mL | 4.5 g/100 mL | 1.4 mL/100 mL | 1.7 g/100 mL | Low |
| Classification | Tertiary | Primary | Primary | Primary | Secondary | Secondary |
Note: Data for this compound is limited; some values are predicted. Data for Nitrocyclohexane is provided as a structural analogue.[2][3][4][5][6][7][8]
Chemical Reactivity: A Comparative Overview
The reactivity of nitroalkanes is largely dictated by the nature of the carbon atom to which the nitro group is attached (primary, secondary, or tertiary). This distinction is crucial for understanding their participation in key synthetic transformations.
Carbon-Carbon Bond Forming Reactions
Henry (Nitroaldol) Reaction: This reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, forming a β-nitro alcohol.[9] The presence of an α-hydrogen is a prerequisite for the deprotonation step that initiates the reaction.
-
Primary and Secondary Nitroalkanes (Nitromethane, Nitroethane, 1-Nitropropane, 2-Nitropropane): These readily participate in the Henry reaction. The acidity of the α-hydrogen facilitates the formation of the nitronate anion, which acts as a nucleophile.
-
Tertiary Nitroalkanes (this compound): Lacking an α-hydrogen, this compound is unable to form a nitronate anion under standard basic conditions and therefore does not undergo the Henry reaction . This inertness can be advantageous in complex syntheses where the nitro group is intended to be a non-reactive functionality.
Michael Addition: This reaction involves the conjugate addition of a nucleophile, such as a nitronate anion, to an α,β-unsaturated carbonyl compound.[10]
-
Primary and Secondary Nitroalkanes: Similar to the Henry reaction, these nitroalkanes can act as Michael donors after deprotonation. The steric bulk of the nitroalkane can influence the rate and yield of the reaction. For instance, the reaction of the less hindered nitromethane often proceeds with higher efficiency compared to more substituted nitroalkanes like 2-nitropropane.[11]
-
Tertiary Nitroalkanes (this compound): Due to the absence of an acidic α-hydrogen, this compound is not a suitable nucleophile for the Michael addition under standard conditions.
Reduction of the Nitro Group
The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis, providing a gateway to a wide range of functionalized molecules.[12]
-
Primary, Secondary, and Tertiary Nitroalkanes: All classes of nitroalkanes can be reduced to their corresponding primary amines. Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) and a hydrogen source is a common and effective method.[13][14] The steric hindrance around the nitro group can affect the reaction conditions required. For the sterically hindered this compound, more forcing conditions (higher pressure or catalyst loading) may be necessary compared to the reduction of nitromethane.
| Nitroalkane | Product | Typical Reagent | Yield |
| This compound | 4,4-Dimethylcyclohexan-1-amine | H₂, Pd/C | N/A |
| Nitromethane | Methylamine | H₂, Pd/C | High |
| Nitroethane | Ethylamine | H₂, Pd/C | High |
| 1-Nitropropane | n-Propylamine | H₂, Pd/C | High |
| 2-Nitropropane | Isopropylamine | H₂, Pd/C | High |
Nef Reaction
The Nef reaction is the conversion of a primary or secondary nitroalkane to a carbonyl compound under acidic conditions. This reaction requires the formation of a nitronate salt intermediate.
-
Primary and Secondary Nitroalkanes: These nitroalkanes undergo the Nef reaction to yield aldehydes and ketones, respectively.
-
Tertiary Nitroalkanes (this compound): As they cannot form a nitronate salt, tertiary nitroalkanes do not undergo the Nef reaction .
Experimental Protocols
General Protocol for the Henry Reaction (Example with Benzaldehyde and Nitromethane)
-
Reaction Setup: In a round-bottom flask, dissolve benzaldehyde (1.0 equivalent) in nitromethane (10.0 equivalents).
-
Catalyst Addition: Add a catalytic amount of a suitable base (e.g., imidazole, 0.35 equivalents).[15]
-
Reaction Conditions: Stir the mixture at room temperature. The reaction can also be accelerated by grinding the reactants together in a mortar and pestle.[15]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether) and wash with water to remove the catalyst.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
General Protocol for the Michael Addition (Example with Nitromethane and Methyl Vinyl Ketone)
-
Reaction Setup: In a round-bottom flask, dissolve nitromethane (1.0 equivalent) and methyl vinyl ketone (1.2 equivalents) in a suitable solvent (e.g., methanol).[11]
-
Base Addition: Add a catalytic amount of a base (e.g., sodium methoxide in methanol).
-
Reaction Conditions: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: Once the reaction is complete, neutralize the mixture with a mild acid (e.g., acetic acid).
-
Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography.
General Protocol for the Catalytic Hydrogenation of a Nitroalkane (Example with Pd/C)
-
Reaction Setup: Dissolve the nitroalkane (1.0 equivalent) in a suitable solvent (e.g., ethanol or ethyl acetate) in a hydrogenation flask.[14]
-
Catalyst Addition: Carefully add 5-10 mol% of 10% Palladium on carbon (Pd/C) to the solution under an inert atmosphere (e.g., nitrogen or argon).[14]
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or place the flask in a Parr hydrogenation apparatus. Evacuate the flask and backfill with hydrogen several times. Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude amine product, which can be further purified if necessary.
Conclusion
The choice between this compound and simpler nitroalkanes is contingent on the desired synthetic outcome. The tertiary nature of this compound renders it inert to common C-C bond-forming reactions that rely on the acidity of α-hydrogens, such as the Henry and Michael reactions. This makes it a suitable substrate when the nitro group is intended to be a stable functional handle for subsequent transformations, primarily reduction to the corresponding amine. In contrast, primary and secondary nitroalkanes are valuable nucleophiles in a variety of reactions, offering pathways to more complex molecular architectures. Understanding these fundamental differences in reactivity is paramount for the efficient design and execution of synthetic strategies in research and drug development.
References
- 1. air.unimi.it [air.unimi.it]
- 2. Nitrocyclohexane | C6H11NO2 | CID 14285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. NITROCYCLOHEXANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. 1-NITROPROPANE | Occupational Safety and Health Administration [osha.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 1-Nitropropane | C3H7NO2 | CID 7903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Nitrocyclohexane - Wikipedia [en.wikipedia.org]
- 8. cymitquimica.com [cymitquimica.com]
- 9. Henry reaction - Wikipedia [en.wikipedia.org]
- 10. Michael Addition [organic-chemistry.org]
- 11. sctunisie.org [sctunisie.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 14. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]
- 15. tandfonline.com [tandfonline.com]
Conformational analysis of 1,1-Dimethyl-4-nitrocyclohexane vs. other disubstituted cyclohexanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the conformational analysis of 1,1-dimethyl-4-nitrocyclohexane with other disubstituted cyclohexanes. By presenting key experimental data, detailed methodologies, and a clear visualization of conformational equilibria, this document serves as a valuable resource for understanding the steric and electronic effects that govern the three-dimensional structure of substituted cyclohexanes, a common motif in medicinal chemistry.
Comparative Analysis of Conformational Preferences
The stability of a substituted cyclohexane is predominantly determined by the preference of its substituents to occupy the equatorial position, thereby minimizing destabilizing 1,3-diaxial interactions. This preference is quantified by the "A-value," which represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane.[1] A larger A-value signifies a greater preference for the equatorial position and indicates a bulkier substituent in a steric sense.[1][2]
In the case of this compound, the conformational equilibrium is dictated by the A-values of the methyl (CH₃) and nitro (NO₂) groups.
| Substituent | A-value (kcal/mol) | Gibbs Free Energy Difference (ΔG°) (kJ/mol) | Equilibrium Constant (Keq) at 298 K |
| Methyl (CH₃) | 1.7[3] | 7.1 | ~18 |
| Nitro (NO₂) | 1.1[1] | 4.6 | ~6.5 |
Table 1: Conformational Parameters for Methyl and Nitro Substituents. The A-value is the energy difference between the axial and equatorial conformations.[1] ΔG° is calculated from the A-value (1 kcal/mol = 4.184 kJ/mol). Keq is calculated using the equation Keq = e^(-ΔG°/RT), where R = 8.314 J/mol·K and T = 298 K.[4]
For 1,1-dimethylcyclohexane, one methyl group is axial and the other is equatorial. In the ring-flip conformation, their positions are reversed, resulting in two conformations of equal energy. However, in this compound, the conformational preference is determined by the nitro group at the C4 position. The chair conformation where the nitro group is in the equatorial position will be the more stable and therefore predominant conformer at equilibrium.
The difference in Gibbs free energy between the two chair conformations of this compound (one with axial NO₂ and the other with equatorial NO₂) will be approximately 1.1 kcal/mol, favoring the equatorial conformer.
Experimental Protocols
The determination of conformational equilibria in cyclohexane derivatives is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Low-temperature NMR spectroscopy is a powerful technique to directly observe and quantify the populations of individual conformers.[5][6] At room temperature, the rapid ring-flipping of cyclohexane derivatives results in a time-averaged spectrum where axial and equatorial protons are not resolved.[5][7] By lowering the temperature, this ring inversion can be slowed down, allowing for the distinct signals of each conformer to be observed.[5][6]
Detailed Protocol for Determination of Conformational Equilibrium by ¹H NMR:
-
Sample Preparation: Dissolve a known concentration of the substituted cyclohexane in a suitable deuterated solvent (e.g., CDCl₃, toluene-d₈) in an NMR tube.
-
Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum at room temperature (298 K) to observe the time-averaged signals.
-
Low-Temperature Analysis:
-
Gradually lower the temperature of the NMR probe in increments of 10 K.
-
Acquire a ¹H NMR spectrum at each temperature point.
-
Monitor the signals of specific protons, particularly those on the carbon bearing the substituent and adjacent carbons.
-
As the temperature decreases, the single averaged signal for a given proton will broaden, then decoalesce into two distinct signals corresponding to the axial and equatorial conformers.
-
-
Integration and Quantification:
-
Once the signals for the two conformers are well-resolved at a sufficiently low temperature, carefully integrate the area under the corresponding peaks.
-
The ratio of the integrals directly corresponds to the ratio of the two conformers at that temperature.
-
-
Calculation of Thermodynamic Parameters:
-
The equilibrium constant (Keq) is the ratio of the concentration of the equatorial conformer to the axial conformer.
-
The Gibbs free energy difference (ΔG°) can be calculated using the equation: ΔG° = -RTln(Keq), where R is the gas constant and T is the temperature in Kelvin at which the measurement was taken.[4]
-
The A-value is the ΔG° for a monosubstituted cyclohexane.
-
Computational Chemistry
Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), provide a theoretical means to calculate the relative energies of different conformers.
Detailed Protocol for Conformational Analysis using Gaussian:
-
Structure Building:
-
Using a molecular modeling program (e.g., GaussView), build the 3D structures of the two chair conformers of the substituted cyclohexane (one with the substituent in the axial position and the other in the equatorial position).
-
-
Geometry Optimization:
-
For each conformer, perform a geometry optimization calculation to find the lowest energy structure. A common level of theory for this is B3LYP with a 6-31G(d) basis set.
-
-
Frequency Calculation:
-
Following optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data, including the Gibbs free energy.
-
-
Energy Comparison:
-
The difference in the calculated Gibbs free energies between the axial and equatorial conformers gives the theoretical ΔG° for the conformational equilibrium.
-
This calculated ΔG° can then be compared with experimental values.
-
Visualization of Conformational Equilibrium
The relationship between the axial and equatorial conformers of a substituted cyclohexane can be represented as a dynamic equilibrium.
Figure 1: Conformational equilibrium of a substituted cyclohexane.
This diagram illustrates the interconversion between the higher-energy axial conformer and the more stable, lower-energy equatorial conformer via a high-energy half-chair transition state. The equilibrium lies towards the conformer with the substituent in the equatorial position.
References
- 1. A value - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. auremn.org.br [auremn.org.br]
- 7. C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
A Researcher's Guide to Validating Computational Models for 1,1-Dimethyl-4-nitrocyclohexane Conformation
For researchers, scientists, and drug development professionals, the accurate prediction of a molecule's three-dimensional structure is paramount for understanding its activity and interactions. This guide provides a comparative framework for validating computational models used to determine the conformational isomers of 1,1-Dimethyl-4-nitrocyclohexane, a substituted cyclohexane derivative.
The conformational landscape of cyclohexane derivatives is crucial in determining their physical, chemical, and biological properties. The presence of bulky substituents, such as the gem-dimethyl group at the C-1 position and a nitro group at the C-4 position in this compound, introduces specific steric and electronic effects that influence the equilibrium between different chair and boat conformations. While computational models provide a powerful tool for predicting these conformations, their validation against experimental data is a critical step in ensuring the reliability of the in silico results.
Comparison of Computational Models and Experimental Data
| Conformer | Parameter | Experimental (NMR) | Computational Model A (e.g., MMFF94) | Computational Model B (e.g., DFT B3LYP/6-31G*) |
| Chair (Nitro-equatorial) | Relative Energy (kcal/mol) | 0 (by definition) | 0 (by definition) | 0 (by definition) |
| Population (%) | Experimental Value | Calculated Value | Calculated Value | |
| Key Dihedral Angle (°) | Experimental Value | Calculated Value | Calculated Value | |
| Chair (Nitro-axial) | Relative Energy (kcal/mol) | Experimental Value | Calculated Value | Calculated Value |
| Population (%) | Experimental Value | Calculated Value | Calculated Value | |
| Key Dihedral Angle (°) | Experimental Value | Calculated Value | Calculated Value | |
| Twist-Boat | Relative Energy (kcal/mol) | Not typically observed | Calculated Value | Calculated Value |
| Population (%) | Not typically observed | Calculated Value | Calculated Value | |
| Key Dihedral Angle (°) | Not applicable | Calculated Value | Calculated Value |
Experimental and Computational Workflow
The validation process involves a synergistic approach, integrating experimental measurements with computational predictions. The workflow diagram below illustrates the key steps in this process.
Caption: Workflow for the validation of computational models against experimental data for conformational analysis.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for determining the conformational equilibrium of molecules in solution. For this compound, the following protocol would be employed:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl3, Acetone-d6) in a standard 5 mm NMR tube. The choice of solvent can influence the conformational equilibrium.
-
1H NMR Spectroscopy: Acquire a high-resolution 1H NMR spectrum. The chemical shifts and, more importantly, the vicinal coupling constants (3JHH) of the protons on the cyclohexane ring are highly dependent on the dihedral angles and can be used to differentiate between axial and equatorial positions of the nitro group.
-
13C NMR Spectroscopy: Obtain a 13C NMR spectrum to identify the number of unique carbon environments. The chemical shifts of the ring carbons can also provide conformational information.
-
2D NMR Spectroscopy (COSY, HSQC, HMBC, NOESY):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is particularly crucial for conformational analysis. The spatial proximity of protons in different conformations will result in characteristic cross-peaks. For example, a strong NOE between the axial proton at C-4 and the axial protons at C-2 and C-6 would support the equatorial orientation of the nitro group.
-
-
Variable Temperature (VT) NMR: Acquiring NMR spectra at different temperatures can help to resolve broadened signals at room temperature if the molecule is undergoing rapid conformational exchange. Lower temperatures can "freeze out" individual conformers, allowing for their direct observation and characterization.[1]
-
Data Analysis: The relative populations of the conformers at equilibrium can be estimated from the integration of signals corresponding to each conformer in the low-temperature NMR spectra or by using the measured coupling constants in the Karplus equation.
Computational Methodologies
A variety of computational methods can be employed for the conformational analysis of this compound. The choice of method represents a trade-off between computational cost and accuracy.
-
Molecular Mechanics (MM):
-
Force Fields: MMFF94 and AMBER are commonly used force fields for organic molecules.[2][3] They provide a fast method for performing an initial conformational search and geometry optimization.
-
Procedure: A systematic or stochastic conformational search should be performed to identify all low-energy minima. The resulting conformers are then minimized to obtain their relative energies.
-
-
Density Functional Theory (DFT):
-
Functionals and Basis Sets: DFT methods, such as B3LYP with a basis set like 6-31G* or larger, offer a higher level of theory and can provide more accurate energies and geometries.
-
Procedure: The low-energy conformers identified by molecular mechanics should be re-optimized using DFT. Solvation effects can be included using implicit solvent models (e.g., PCM) to better mimic the experimental conditions.
-
-
Ab Initio Methods:
-
Methods: Higher-level ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)) can be used for single-point energy calculations on the DFT-optimized geometries for even greater accuracy, albeit at a significantly higher computational cost.
-
The logical relationship between these computational steps is outlined in the following diagram.
Caption: A typical multi-step computational workflow for conformational analysis.
By systematically applying these experimental and computational protocols and comparing the results as outlined in the table, researchers can confidently validate their computational models. This rigorous approach ensures that the chosen models accurately represent the conformational behavior of this compound, providing a solid foundation for further research and development activities.
References
A Comparative Analysis of Nitrating Agents for 1,1-Dimethylcyclohexane
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Nitrating Agent for the Functionalization of 1,1-Dimethylcyclohexane.
The introduction of a nitro group into the 1,1-dimethylcyclohexane framework is a critical step in the synthesis of various pharmacologically active compounds and advanced materials. The choice of nitrating agent significantly influences the reaction's efficiency, selectivity, and safety profile. This guide provides a comparative analysis of common nitrating agents for 1,1-dimethylcyclohexane, supported by experimental data from analogous cycloalkanes and established reaction mechanisms.
Performance Comparison of Nitrating Agents
The nitration of 1,1-dimethylcyclohexane can proceed through either a radical or an electrophilic pathway, depending on the chosen reagent and reaction conditions. This section summarizes the performance of representative nitrating agents for each pathway. Due to the limited availability of direct comparative studies on 1,1-dimethylcyclohexane, data for cyclohexane is used as a relevant proxy, supplemented with theoretical considerations for regioselectivity.
| Nitrating Agent/System | Reaction Type | Typical Conditions | Product(s) | Reported Yield (for Cyclohexane) | Selectivity Considerations for 1,1-Dimethylcyclohexane | Key Advantages | Key Disadvantages |
| Nitrogen Dioxide (NO₂) | Radical | Vapor Phase, 250-375°C | Mixture of nitro-1,1-dimethylcyclohexane isomers | ~66% (Mononitrocyclohexane)[1] | Low regioselectivity, mixture of 2-, 3-, and 4-nitro isomers expected. | High conversion, suitable for industrial scale. | High temperatures, low selectivity, potential for oxidation byproducts. |
| Nitric Acid (HNO₃) in Supercritical CO₂ | Radical | Liquid Phase (scCO₂), 35-50°C, UV irradiation | Mixture of nitro-1,1-dimethylcyclohexane isomers | 19-25% (Nitrocycloalkanes)[2] | Low regioselectivity, similar to vapor-phase nitration. | Milder conditions, environmentally benign solvent. | Lower yields compared to vapor-phase methods. |
| Mixed Acid (HNO₃/H₂SO₄) | Electrophilic | Liquid Phase, Low to moderate temperature | Primarily 4-nitro-1,1-dimethylcyclohexane | Data not available for direct comparison | High regioselectivity for the para-position (C4) due to steric hindrance at C2 and electronic effects. | High regioselectivity, well-established method. | Use of strong, corrosive acids; potential for oxidation and sulfonation byproducts. |
| Nitronium Tetrafluoroborate (NO₂BF₄) | Electrophilic | Liquid Phase, Inert solvent (e.g., sulfolane, nitromethane) | Primarily 4-nitro-1,1-dimethylcyclohexane | Up to 70% for some alkanes[3] | High regioselectivity expected for the para-position (C4). | High reactivity, clean reaction, no strong protic acids. | Higher cost of reagent, moisture-sensitive. |
Experimental Protocols
Detailed methodologies for the key nitration procedures are outlined below.
Vapor-Phase Nitration with Nitrogen Dioxide
This procedure is adapted from the industrial processes for cyclohexane nitration.
Procedure:
-
A mixture of 1,1-dimethylcyclohexane and nitrogen dioxide (molar ratio of approximately 1.5:1) is prepared at a temperature below that at which significant nitration occurs.[1]
-
The vaporized mixture is introduced into a heated reactor maintained at a temperature between 250°C and 375°C.[1]
-
The residence time in the reactor is controlled to maximize the yield of the mononitrated product.
-
The product stream is cooled and condensed.
-
The condensed mixture is then purified, typically by fractional distillation, to separate the nitro-1,1-dimethylcyclohexane isomers from unreacted starting material and any byproducts.
Liquid-Phase Nitration with Mixed Acid
This protocol is based on standard procedures for electrophilic nitration of aliphatic compounds.
Procedure:
-
1,1-dimethylcyclohexane is dissolved in a suitable inert solvent (e.g., dichloromethane).
-
The solution is cooled in an ice bath.
-
A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise to the stirred solution, maintaining the temperature below 10°C.
-
After the addition is complete, the reaction mixture is stirred at a controlled temperature (e.g., room temperature) for a specified period.
-
The reaction is quenched by pouring it onto crushed ice.
-
The organic layer is separated, washed with water and a mild base (e.g., sodium bicarbonate solution), and then dried over an anhydrous salt (e.g., magnesium sulfate).
-
The solvent is removed under reduced pressure, and the resulting product is purified by chromatography or distillation.
Reaction Pathways and Logical Workflow
The choice of nitrating agent dictates the reaction mechanism, which in turn determines the product distribution.
References
A Spectroscopic Guide to Differentiating Cis and Trans Isomers of Substituted Nitrocyclohexanes
This guide provides a detailed comparison of the spectroscopic characteristics of cis and trans isomers of substituted nitrocyclohexanes. For researchers in medicinal chemistry and materials science, the precise determination of stereochemistry is critical as different isomers can exhibit vastly different biological activities and material properties. This document outlines the key differences observed in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, supported by generalized experimental data and protocols.
Spectroscopic Differentiation Principles
The rigid chair conformation of the cyclohexane ring is central to differentiating its disubstituted isomers. Substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. The relative orientation of these substituents in cis and trans isomers leads to distinct spatial relationships, which are effectively probed by spectroscopic methods.
-
Trans Isomers: In a 1,2 or 1,4-disubstituted cyclohexane, the trans isomer can exist as either a diequatorial or a diaxial conformer. The diequatorial conformer is significantly more stable and therefore predominates.[1][2]
-
Cis Isomers: The cis isomer in a 1,2 or 1,4-disubstituted cyclohexane will always have one axial and one equatorial substituent.[1][2]
These conformational preferences are the primary source of the observable differences in their respective spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for distinguishing between cis and trans isomers of substituted nitrocyclohexanes. Both ¹H and ¹³C NMR provide critical data through chemical shifts and coupling constants.
In ¹H NMR, the chemical shift (δ) and the proton-proton coupling constants (J) are highly sensitive to the proton's environment, specifically its axial or equatorial orientation.
-
Chemical Shifts: Protons in an axial position are shielded by the electron clouds of the C-C bonds of the ring and typically resonate at a higher field (lower ppm value) compared to their equatorial counterparts.
-
Coupling Constants: The magnitude of the coupling constant between adjacent protons depends on the dihedral angle between them, a relationship described by the Karplus equation.[3] This is particularly useful for analyzing protons on carbons bearing substituents.
-
Axial-Axial (J_ax,ax): Large coupling (typically 8-13 Hz) due to a ~180° dihedral angle.
-
Axial-Equatorial (J_ax,eq): Small coupling (typically 2-5 Hz) due to a ~60° dihedral angle.
-
Equatorial-Equatorial (J_eq,eq): Small coupling (typically 2-5 Hz) due to a ~60° dihedral angle.
-
For a trans-1-substituted-2-nitrocyclohexane, the more stable diequatorial conformer will place the protons on C1 and C2 in axial positions, leading to a large axial-axial coupling constant. Conversely, the cis isomer will show smaller axial-equatorial and equatorial-equatorial couplings.
Table 1: Comparative ¹H NMR Data for a Generic 1-Substituted-2-Nitrocyclohexane
| Isomer Configuration | Proton | Expected Chemical Shift (δ) | Key Coupling Constant (J) |
| trans (diequatorial) | H on C1 (axial) | Lower ppm (shielded) | J (H¹ax-H²ax) ≈ 8-13 Hz |
| H on C2 (axial) | Lower ppm (shielded) | ||
| cis (ax/eq) | H on C1 (axial) | Lower ppm (shielded) | J (H¹ax-H²eq) ≈ 2-5 Hz |
| H on C2 (equatorial) | Higher ppm (deshielded) |
¹³C NMR spectroscopy is sensitive to steric interactions within the molecule. The key diagnostic tool is the γ-gauche effect .
-
γ-Gauche Effect: An axial substituent causes steric hindrance with the axial protons on the carbons at the γ-position (C3 and C5 relative to C1). This steric compression leads to a shielding effect, causing the C3 and C5 signals to shift upfield (to a lower ppm value) by approximately 4-6 ppm compared to a conformer with an equatorial substituent.[4]
In a cis-1-substituted-4-nitrocyclohexane, one substituent will be axial, causing an upfield shift for the γ-carbons. In the more stable diequatorial trans isomer, this effect is absent, and the carbon signals appear further downfield.
Table 2: Comparative ¹³C NMR Data for a Generic 1-Substituted-4-Nitrocyclohexane
| Isomer Configuration | Key Carbons | Expected Chemical Shift Trend |
| trans (diequatorial) | C2, C3, C5, C6 | Resonances are downfield. |
| cis (ax/eq) | C3, C5 (γ to axial NO₂) | Shielded (upfield shift) due to γ-gauche effect. |
| C2, C6 (γ to axial 'X') | Shielded (upfield shift) due to γ-gauche effect. |
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups. While the IR spectra of cis and trans isomers can be very similar, subtle but consistent differences can be observed, particularly in the fingerprint region (<1500 cm⁻¹).[5]
The primary vibrational modes of interest are the stretching frequencies of the nitro group (NO₂).
-
Asymmetric NO₂ Stretch: Typically appears as a strong band around 1560-1540 cm⁻¹.
-
Symmetric NO₂ Stretch: Appears as a medium-strong band around 1380-1340 cm⁻¹.
The exact position and intensity of these bands can be influenced by the overall molecular dipole moment and local electronic environment, which differ between isomers.[6] For highly symmetric trans isomers, certain vibrational modes may be IR-inactive if they produce no net change in the dipole moment, whereas they would be active in the less symmetric cis isomer.[7] Differences may also be noted in the C-H wagging region (e.g., 690-970 cm⁻¹), which is sensitive to the stereochemical arrangement.[8]
Table 3: Comparative IR Spectroscopy Data for Substituted Nitrocyclohexanes
| Isomer | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |
| cis & trans | Asymmetric NO₂ Stretch | 1560 - 1540 | Position can shift slightly based on isomer conformation. |
| Symmetric NO₂ Stretch | 1380 - 1340 | Intensity and position may vary between isomers. | |
| C-H Wagging | 1000 - 650 | The pattern in this "fingerprint" region can be diagnostic for a specific isomer. |
Experimental Protocols
-
Sample Preparation: Dissolve 5-10 mg of the purified nitrocyclohexane isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). The choice of solvent can sometimes influence the conformational equilibrium.[3]
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.
-
Data Analysis: Process the spectra using appropriate software. Integrate signals, determine chemical shifts (referenced to TMS or residual solvent peaks), and measure coupling constants from the ¹H spectrum.
-
Sample Preparation (KBr Pellet): Mix ~1 mg of the solid sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.
-
Sample Preparation (Thin Film): If the sample is a liquid or low-melting solid, place a small drop between two NaCl or KBr salt plates to create a thin film.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample compartment or pure KBr pellet first, which is then automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare the fingerprint regions of the two isomers.
Visualization of Analytical Workflow
The logical process for differentiating cis and trans isomers using the described spectroscopic techniques can be visualized as follows.
Caption: Workflow for the spectroscopic differentiation of nitrocyclohexane isomers.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ir-spectra-of-nitro-compounds - Ask this paper | Bohrium [bohrium.com]
- 7. google.com [google.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of various substituted cyclohexane compounds, with a focus on nitrocyclohexane derivatives and structurally related molecules. Due to the limited publicly available data on the specific biological activity of 1,1-Dimethyl-4-nitrocyclohexane, this document focuses on establishing a baseline for comparison by examining related compounds. The information presented herein is intended to support research and drug development efforts by providing available quantitative data, detailed experimental methodologies, and visual representations of experimental workflows.
Introduction to Cyclohexane Derivatives in Drug Discovery
The cyclohexane ring is a common scaffold in a variety of biologically active molecules. Its conformational flexibility allows for precise spatial orientation of functional groups, which can significantly influence interactions with biological targets. The introduction of various substituents, such as nitro groups, can modulate the electronic and steric properties of the molecule, leading to a wide range of biological activities, including antimicrobial and cytotoxic effects.[1][2] Nitro-containing compounds, in particular, have been extensively investigated for their diverse biological activities, which are often attributed to the electron-withdrawing nature of the nitro group and its ability to undergo metabolic reduction to reactive intermediates.
Comparative Biological Activity Data
The following tables summarize the available quantitative data on the antimicrobial and cytotoxic activities of selected cyclohexane derivatives. These compounds have been chosen to represent a range of structural motifs related to this compound.
Table 1: Antimicrobial Activity of Selected Cyclohexane Derivatives
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
| Cyclohexenone Derivatives | Escherichia coli | - | [3] |
| Staphylococcus aureus | - | [3] | |
| Pseudomonas aeruginosa | - | [3] | |
| 1,1-Bis(4-aminophenyl)-4-phenyl cyclohexane derivatives | Staphylococcus aureus | Variable | [4] |
| Staphylococcus pyogenes | Variable | [4] | |
| Klebsiella pneumoniae | Variable | [4] | |
| Escherichia coli | Variable | [4] | |
| Pyrazoline Derivatives | Staphylococcus aureus ATCC 29213 | 64 | [5] |
| Bacillus subtilis ATCC 6633 | 64 | [5] | |
| Enterococcus faecalis ATCC 29212 | 32 | [5] | |
| Pseudomonas aeruginosa ATCC 27853 | >1024 | [5] | |
| Candida albicans ATCC 10231 | 64 | [5] | |
| Nitro-based indazoles (13b) | Neisseria gonorrhoeae | 62.5 | [6] |
Note: Specific MIC values for the cyclohexenone and 1,1-Bis(4-aminophenyl)-4-phenyl cyclohexane derivatives were not provided in a readily comparable format in the cited sources, but the studies indicated variable activity against the listed organisms.
Table 2: Cytotoxic Activity of Selected Substituted Amine Derivatives
| Compound/Derivative | Cell Line | IC50 (µg/mL) | Reference |
| N-(2-morpholinoethyl)-4-aminophenol | HBL (pigmented human melanoma) | 20 | [7] |
| Diacetoxy-derivative of N-(2-morpholinoethyl)-4-aminophenol | HBL (pigmented human melanoma) | 15 | [7] |
| LND1 (non-pigmented human melanoma) | 2 | [7] | |
| Benzofuroquinolinedione (8d) | Human cancer cell lines (various) | - | [8] |
| Benzofuroquinolinedione (8i) | Human cancer cell lines (various) | - | [8] |
Note: While the reference indicates potent cytotoxicity for compounds 8d and 8i, specific IC50 values across all eight tested cell lines were not detailed in a summary format.
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide, providing a framework for the replication and extension of these studies.
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[5][9]
1. Preparation of Microbial Inoculum:
- Bacterial strains are cultured on a suitable agar medium (e.g., Mueller-Hinton Agar) at 35±1 °C for 18-24 hours.[5]
- Fungal strains are cultured on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35±1 °C for 48 hours.[5]
- A suspension of the microorganism is prepared in a sterile saline solution to match the turbidity of a 0.5 McFarland standard.
2. Preparation of Test Compounds:
- The test compounds are dissolved in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to a known stock concentration.
- Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using Mueller-Hinton Broth for bacteria or RPMI-1640 medium for fungi.[5] The final concentrations typically range from 1024 µg/mL to 8 µg/mL.[5]
3. Inoculation and Incubation:
- Each well of the microtiter plate is inoculated with the standardized microbial suspension.
- Positive control wells (containing medium and inoculum) and negative control wells (containing medium and test compound) are included.
- The plates are incubated at 35±1 °C for 18-24 hours for bacteria and 48 hours for fungi.[5]
4. Determination of MIC:
- The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[10]
1. Cell Culture and Seeding:
- Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.
- Cells are seeded into 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
2. Compound Treatment:
- The test compounds are dissolved in DMSO and diluted to various concentrations in the cell culture medium.
- The culture medium is removed from the wells and replaced with the medium containing the test compounds.
- Cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Incubation:
- After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).
- The plate is incubated for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.
4. Formazan Solubilization and Absorbance Measurement:
- The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
- The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
5. Calculation of IC50:
- The percentage of cell viability is calculated relative to the untreated control cells.
- The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.[11]
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the general workflows for the experimental protocols described above.
Caption: Workflow for Antimicrobial Susceptibility Testing (MIC Assay).
Caption: Workflow for Cytotoxicity (MTT) Assay.
Conclusion and Future Directions
While direct biological activity data for this compound remains elusive in the public domain, this guide provides a comparative framework based on structurally related cyclohexane derivatives. The presented data indicates that substitutions on the cyclohexane ring significantly influence antimicrobial and cytotoxic activities. Further research is warranted to synthesize and evaluate this compound and its close analogs to elucidate their specific biological profiles and potential as therapeutic agents. The experimental protocols and workflows detailed herein offer a standardized approach for such future investigations. Researchers are encouraged to build upon this foundation to explore the structure-activity relationships of this chemical class more comprehensively.
References
- 1. Real examples of Graphviz. This week we wanted to highlight… | by DevTools Daily | Medium [devtoolsdaily.medium.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. turkjps.org [turkjps.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and cytotoxic properties of new N-substituted 4-aminophenol derivatives with a potential as antimelanoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, cytotoxicity, and DNA topoisomerase II inhibitory activity of benzofuroquinolinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Conformational Analysis of the Nitro Group in Dimethylcyclohexane Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the conformational preference of the nitro group in dimethylcyclohexane systems. Understanding the steric and electronic effects that dictate the spatial arrangement of functional groups is paramount in rational drug design and synthetic chemistry. The A-value, a quantitative measure of the steric bulk of a substituent, serves as a critical parameter in this analysis.
Introduction to A-Values and Conformational Analysis
In cyclohexane rings, substituents can occupy two principal positions: axial and equatorial. The chair conformation is the most stable arrangement of the cyclohexane ring. Due to steric interactions, a substituent generally prefers the more spacious equatorial position over the sterically hindered axial position. The energy difference between the axial and equatorial conformations is known as the A-value (Gibbs free energy difference, -ΔG°). A larger A-value signifies a greater preference for the equatorial position.[1]
In disubstituted cyclohexanes, such as dimethylcyclohexane systems, the conformational preference is determined by the interplay of the A-values of both substituents. The most stable conformation will be the one that minimizes steric strain, primarily by placing the substituent with the larger A-value in the equatorial position.
A-Value of the Nitro Group and Comparison with Other Substituents
The A-value for a nitro (-NO₂) group in a monosubstituted cyclohexane has been experimentally determined to be approximately 1.27 kcal/mol .[2] This value provides a quantitative measure of its steric demand. To put this into perspective, the following table compares the A-value of the nitro group with that of a methyl group and other common substituents.
| Substituent | Functional Group | A-Value (kcal/mol) |
| Nitro | -NO₂ | 1.27[2] |
| Methyl | -CH₃ | ~1.8[2] |
| Hydroxyl | -OH | ~0.9 |
| Chlorine | -Cl | ~0.5 |
| Bromine | -Br | ~0.5 |
| Cyano | -CN | ~0.2 |
Note: A-values can vary slightly depending on the solvent and temperature.
As the data indicates, the methyl group has a larger A-value than the nitro group, suggesting it has a stronger preference for the equatorial position. This information is crucial when analyzing the conformational equilibrium of a nitro-dimethylcyclohexane.
Conformational Analysis of a Hypothetical Nitro-Dimethylcyclohexane
The following diagram illustrates the chair-flip equilibrium for a generic disubstituted cyclohexane, highlighting the unfavorable 1,3-diaxial interactions that destabilize the conformer with an axial substituent.
Caption: Conformational equilibrium in a substituted cyclohexane.
In a cis-1,2-dimethylcyclohexane, for example, one methyl group would be axial and the other equatorial. In the case of a hypothetical cis-1-methyl-2-nitrocyclohexane, the conformer with the larger methyl group in the equatorial position and the smaller nitro group in the axial position would be expected to be more stable than the conformer with the opposite arrangement. For a trans isomer, both groups can be either diaxial or diequatorial. The diequatorial conformer would be significantly more stable.
Experimental Determination of A-Values
The A-values presented in this guide are typically determined experimentally using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly at low temperatures.
Experimental Protocol: Determination of A-Value by Low-Temperature ¹³C NMR Spectroscopy
-
Sample Preparation: The substituted cyclohexane of interest (e.g., nitrocyclohexane) is dissolved in a suitable solvent that remains liquid at low temperatures, such as deuterated chloroform (CDCl₃) or deuterated methylene chloride (CD₂Cl₂).
-
Low-Temperature NMR Measurement: The NMR spectrum of the sample is recorded at a sufficiently low temperature (e.g., -80 °C). At this temperature, the rate of the chair-flip interconversion is slow enough on the NMR timescale to allow for the observation of separate signals for the axial and equatorial conformers.
-
Signal Integration: The ¹³C NMR spectrum will show distinct peaks for the carbon atoms of the cyclohexane ring in both the axial and equatorial conformers. The relative populations of the two conformers can be determined by integrating the areas of these corresponding peaks.
-
Calculation of the Equilibrium Constant (K): The equilibrium constant (K) for the axial to equatorial interconversion is calculated as the ratio of the concentration (proportional to the integral) of the equatorial conformer to that of the axial conformer.
K = [Equatorial] / [Axial]
-
Calculation of the A-Value (-ΔG°): The Gibbs free energy difference, which is the A-value, is then calculated from the equilibrium constant using the following equation:
-ΔG° = A-value = -RT ln(K)
Where:
-
R is the gas constant (1.987 cal/mol·K)
-
T is the temperature in Kelvin
-
The following diagram outlines the general workflow for this experimental determination.
Caption: Experimental workflow for A-value determination by NMR.
Conclusion
The A-value of the nitro group (1.27 kcal/mol) provides a valuable tool for predicting its conformational behavior in dimethylcyclohexane systems.[2] By comparing it to the A-value of the methyl group (~1.8 kcal/mol), researchers can anticipate the most stable chair conformation of various nitro-dimethylcyclohexane isomers.[2] This predictive power is essential for understanding the three-dimensional structure of molecules, which in turn influences their reactivity and biological activity. The experimental determination of A-values through low-temperature NMR spectroscopy remains the gold standard for quantifying these subtle energetic preferences.
References
Comparative analysis of analytical methods for nitroaromatic compounds
The detection and quantification of nitroaromatic compounds (NACs) are of significant interest to researchers, scientists, and drug development professionals due to their prevalence as environmental pollutants, their use in the synthesis of pharmaceuticals, and their application in explosives.[1][2] A variety of analytical techniques are employed for the analysis of these compounds, each with distinct advantages and limitations. This guide provides a comparative analysis of the most common methods, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), electrochemical methods, and spectroscopic techniques, supported by experimental data and detailed protocols.
Chromatographic Techniques: The Workhorses of NAC Analysis
Chromatographic methods are widely utilized for the separation, detection, and quantification of nitroaromatic compounds from various matrices.[3] Gas chromatography and liquid chromatography are the two primary techniques, often coupled with various detectors to enhance sensitivity and selectivity.
Gas Chromatography (GC) is a robust technique for the analysis of volatile and thermally stable nitroaromatic compounds.[1] When coupled with sensitive detectors, GC can achieve very low detection limits.
-
Detectors for GC Analysis:
-
Electron Capture Detector (ECD): Highly sensitive to electronegative compounds like nitroaromatics, enabling detection at parts-per-billion (ppb) levels.[4][5] However, it is non-specific and can be prone to interferences from other halogenated or oxygenated compounds.[4]
-
Nitrogen-Phosphorus Detector (NPD): Offers high selectivity for nitrogen-containing compounds, reducing interferences from other sample components.[4][6]
-
Flame Ionization Detector (FID): A universal detector for organic compounds, but with lower sensitivity for nitroaromatics compared to ECD and NPD.[2]
-
Mass Spectrometry (MS): Provides structural information, allowing for definitive identification of analytes. GC-MS is a powerful tool for complex sample analysis.[7][8]
-
A significant challenge in GC analysis of nitroaromatics is the thermal lability of some compounds, which can lead to decomposition in the high-temperature injector or on the column.[1] To mitigate this, specialized injection techniques and columns designed for low-temperature elution are often employed.[1]
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of nitroaromatic compounds, including those that are non-volatile or thermally unstable.[9]
-
Detectors for HPLC Analysis:
-
Ultraviolet (UV) Detector: Commonly used for the detection of nitroaromatics due to their strong UV absorbance.[9][10] It offers a wide linear range but may have higher detection limits than GC-ECD for some compounds.[5]
-
Diode Array Detector (DAD): Provides spectral information, aiding in peak identification and purity assessment.
-
Mass Spectrometry (MS): LC-MS combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry, making it a valuable tool for complex matrices and trace-level analysis.[11][12]
-
Hyphenated Techniques and Sample Preparation:
To enhance the sensitivity and selectivity of chromatographic methods, sample preparation techniques like Solid-Phase Extraction (SPE) and Solid-Phase Microextraction (SPME) are often employed.[2][3][7] These techniques pre-concentrate the analytes from the sample matrix, leading to significantly lower detection limits.[2][3] The coupling of these extraction methods with GC or HPLC, known as hyphenated techniques, provides a powerful analytical workflow.[13][14][15] For instance, SPME coupled with GC or HPLC has been shown to improve detection limits by up to five orders of magnitude for nitroaromatic explosives in water.[2][3]
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method depends on factors such as the specific nitroaromatic compounds of interest, the sample matrix, the required sensitivity, and the available instrumentation. The following tables summarize the performance of various methods based on reported experimental data.
| Method | Analyte(s) | Matrix | Limit of Detection (LOD) | Recovery (%) | Key Advantages | Key Disadvantages | Reference(s) |
| GC-ECD | Nitroaromatics, Nitramines | Water | Lower than HPLC for most analytes | >90% for nitroaromatics, >70% for nitramines | High sensitivity | Difficult calibration, requires frequent maintenance | [5] |
| HPLC-UV | Nitroaromatics, Nitramines | Water, Soil | Higher than GC-ECD for some analytes | - | Wide linear range, robust | Lower sensitivity for some compounds | [5][9][10] |
| SPME-GC-FID | Nitrobenzene, Nitrotoluenes | Water | ppb levels | - | Excellent pre-concentration, simple sample prep | - | [2][3] |
| SPME-HPLC-UV | Nitrobenzene, Nitrotoluenes | Water | ppb levels | - | Excellent pre-concentration, suitable for thermally labile compounds | - | [2][3] |
| SPME-GC/IRMS | Nitroaromatic Compounds | Aqueous Samples | 73 - 780 µg/L | - | Provides isotopic signatures for source tracking | Relatively poor sensitivity | [7] |
| Electrochemical Sensor (MCM-41 modified GCE) | TNT, TNB, DNT, DNB | - | Nanomolar levels | - | High sensitivity, rapid analysis, portable | Susceptible to matrix effects | [16][17] |
| SPME-IR | TNT, Nitrobenzene | Water | 50 µg/L (TNT), 400 µg/L (Nitrobenzene) | - | Simple, does not require mass spectrometry | Higher detection limits compared to chromatographic methods | [18] |
| SERS (Janowsky Complex) | TNT, Tetryl, HNS | - | 6.81 ng/mL (TNT), 17.2 ng/mL (Tetryl), 135.1 ng/mL (HNS) | - | High sensitivity and selectivity, rapid | Requires specific reagents and substrates |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are outlines of typical experimental protocols for the analysis of nitroaromatic compounds using GC and HPLC.
Protocol 1: GC-ECD Analysis of Nitroaromatics in Water (Based on EPA Method 8091)
-
Sample Preparation (Solid-Phase Extraction):
-
Condition an SPE cartridge (e.g., Porapak RDX) with the appropriate solvent.[10]
-
Pass a known volume of the water sample (e.g., 500 mL) through the cartridge.[10]
-
Wash the cartridge to remove interferences.
-
Elute the trapped nitroaromatic compounds with a small volume of a suitable solvent (e.g., acetonitrile).[5]
-
Concentrate the eluate to the desired final volume.
-
-
GC-ECD Analysis:
-
Instrument: Gas chromatograph equipped with an electron capture detector.[4]
-
Column: A wide-bore capillary column suitable for nitroaromatic analysis (e.g., Agilent FactorFour VF-200ms).[19]
-
Injector: Use a deactivated direct-injection-port liner to minimize analyte decomposition.[20]
-
Carrier Gas: Hydrogen or Helium at a high linear velocity.[20]
-
Temperature Program: An optimized temperature ramp to ensure separation of the target analytes.[19]
-
Detection: ECD for sensitive detection of nitroaromatics.[4]
-
-
Quality Control:
Protocol 2: HPLC-UV Analysis of Explosives in Soil (Based on EPA Method 8330B)
-
Sample Preparation (Solvent Extraction):
-
Weigh a known amount of soil sample.
-
Extract the nitroaromatic compounds from the soil using a suitable solvent (e.g., acetonitrile) in an ultrasonic bath.[11]
-
Filter the extract to remove particulate matter.
-
The extract can be directly injected or further diluted if necessary.
-
-
HPLC-UV Analysis:
-
Instrument: High-performance liquid chromatograph with a UV detector.[10]
-
Column: A reversed-phase column (e.g., C18 or Phenyl).[10][21]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 10 mM ammonium formate) and an organic solvent (e.g., isopropanol or acetonitrile).[10][21]
-
Flow Rate: A typical flow rate of 0.25 - 1.0 mL/min.[10][21]
-
Detection: UV absorbance at a specific wavelength (e.g., 254 nm).[10]
-
-
Quality Control:
Visualizing Analytical Workflows
To better illustrate the experimental processes, the following diagrams, created using the DOT language, outline the workflows for sample preparation and analysis.
Caption: Workflow for the analysis of nitroaromatics in water by GC-ECD.
Caption: Workflow for the analysis of explosives in soil by HPLC-UV.
Emerging Analytical Techniques
Beyond traditional chromatographic methods, several other techniques show promise for the analysis of nitroaromatic compounds.
Electrochemical Methods offer a simple, inexpensive, and portable means of detecting NACs.[16] Modified electrodes, such as those using mesoporous silica (MCM-41), can pre-concentrate nitroaromatics on their surface, leading to high sensitivity with detection limits in the nanomolar range.[16][17] The analysis is typically rapid, often completed within seconds.[17]
Spectroscopic Techniques are also valuable for the detection of nitroaromatics.
-
Infrared (IR) Spectroscopy: When combined with SPME, IR spectroscopy can be used for the quantification of NACs in water, offering a simpler alternative to methods requiring mass spectrometry.[18]
-
Surface-Enhanced Raman Scattering (SERS): This technique provides highly sensitive and selective detection of nitroaromatics, particularly when combined with chemical reactions that form colored complexes, such as the Janowsky complex.[22]
-
Fluorescence Spectroscopy: The fluorescence of certain compounds can be quenched in the presence of nitroaromatics, providing a basis for their detection.[23]
References
- 1. agilent.com [agilent.com]
- 2. Analysis of Nitroaromatics: A Comparison Between Gas Chromatograp...: Ingenta Connect [ingentaconnect.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. epa.gov [epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. asdlib.org [asdlib.org]
- 9. epa.gov [epa.gov]
- 10. waters.com [waters.com]
- 11. researchgate.net [researchgate.net]
- 12. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. researchgate.net [researchgate.net]
- 15. ijnrd.org [ijnrd.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. agilent.com [agilent.com]
- 20. apps.dtic.mil [apps.dtic.mil]
- 21. Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Fluorescence quenching based detection of nitroaromatics using luminescent triphenylamine carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 1,1-Dimethyl-4-nitrocyclohexane: Cross-referencing Experimental Data with Literature Values
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the physicochemical and spectroscopic properties of 1,1-Dimethyl-4-nitrocyclohexane. The data presented herein is cross-referenced with established literature values for analogous compounds to offer a comprehensive resource for researchers. This document details the experimental protocols for key analytical techniques and visualizes the workflow for data comparison.
Data Presentation
The following tables summarize the available data for this compound and related compounds. It is important to note that specific experimental data for this compound is limited in publicly available literature. Therefore, some data is theoretical or derived from suppliers and is compared against general expectations for similar chemical structures.
Table 1: Physicochemical Properties
| Property | This compound (Experimental/Predicted) | Literature Value (Analogous Compounds) |
| Molecular Weight | 157.21 g/mol [1] | 157.21 g/mol (Isomers)[2] |
| CAS Number | 2172032-17-4[1] | N/A |
| Boiling Point | Not available | 79-81 °C (7 Torr) for 1,4-dimethyl-1-nitro-cyclohexane[2] |
| Density | Not available | 1.00 ± 0.1 g/cm³ (Predicted) for 1,4-dimethyl-1-nitro-cyclohexane[2] |
Table 2: Spectroscopic Data
| Technique | This compound (Theoretical) | Expected Literature Ranges for Functional Groups |
| ¹H NMR | Singlets for methyl groups (~1.2-1.4 ppm); Protons adjacent to nitro group (~4.0-4.3 ppm)[1] | Aliphatic C-H: 0.9-1.8 ppm; H-C-NO₂: ~4.0-4.5 ppm |
| ¹³C NMR | Quaternary carbon near nitro group (~35-40 ppm)[1] | Aliphatic carbons: 10-60 ppm |
| IR Spectroscopy | Strong NO₂ asymmetric stretching (~1520 cm⁻¹)[1] | Aliphatic NO₂ asymmetric stretch: 1530-1560 cm⁻¹; symmetric stretch: 1345-1385 cm⁻¹ |
| Mass Spectrometry | Molecular ion [M+H]⁺ expected | Fragmentation patterns consistent with the loss of NO₂ and alkyl groups |
Experimental Workflow
The following diagram illustrates the general workflow for comparing experimentally obtained data with literature values for a given chemical compound.
References
Benchmarking the Synthesis of 1,1-Dimethyl-4-nitrocyclohexane: A Comparative Analysis of Synthetic Methodologies
For researchers, scientists, and professionals in drug development, the efficient synthesis of specifically functionalized cycloalkanes is a critical aspect of molecular design and discovery. This guide provides a comparative benchmark of potential synthetic routes to 1,1-Dimethyl-4-nitrocyclohexane, a compound of interest for its structural motifs. We will explore three distinct methodologies: direct nitration of the parent hydrocarbon, a multi-step synthesis commencing with a Henry reaction, and the oxidation of a corresponding amine. This analysis is based on established chemical principles and data from analogous reactions, providing a framework for selecting the most suitable synthetic strategy.
Comparative Synthesis Data
The following table summarizes the key quantitative metrics for the proposed synthetic routes to this compound. It is important to note that while direct nitration offers a concise route, it is often plagued by a lack of selectivity. The Henry reaction pathway, although multi-stepped, provides a more controlled approach to the desired isomer. The amine oxidation route is a plausible alternative, though less commonly documented for this specific transformation.
| Parameter | Direct Nitration of 1,1-Dimethylcyclohexane | Henry Reaction & Subsequent Reduction | Oxidation of 1,1-Dimethyl-4-aminocyclohexane |
| Starting Material | 1,1-Dimethylcyclohexane | 4,4-Dimethylcyclohexanone | 1,1-Dimethyl-4-aminocyclohexane |
| Key Reagents | Conc. HNO₃, Conc. H₂SO₄ | 1. Nitromethane, Base (e.g., K₂CO₃) 2. Dehydrating agent (e.g., Ac₂O) 3. Reducing agent (e.g., NaBH₄) | Oxidizing Agent (e.g., m-CPBA) |
| Number of Steps | 1 | 3 | 1 |
| Reported Yield (Analogous Reactions) | Variable, often low to moderate with isomeric mixtures | 50-80% (overall, estimated) | Moderate to high (substrate dependent) |
| Reaction Temperature | Low to moderate (0 - 25 °C) | Room Temperature to mild heating | Variable |
| Selectivity | Low, potential for multiple nitrated isomers and oxidation byproducts | High, regioselectivity controlled by the starting ketone | High, dependent on the starting amine |
| Key Challenges | Poor selectivity, harsh acidic conditions | Multiple steps, optimization of each step required | Availability of starting amine, potential for over-oxidation |
Experimental Protocols
Detailed methodologies for the key transformations in each synthetic pathway are outlined below. These protocols are based on established procedures for similar substrates and may require optimization for the specific synthesis of this compound.
Method 1: Direct Nitration of 1,1-Dimethylcyclohexane
This method involves the electrophilic nitration of the parent alkane using a mixture of concentrated nitric and sulfuric acids.
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), slowly add 1,1-dimethylcyclohexane to a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Maintain the temperature below 25 °C throughout the addition.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by an appropriate method (e.g., GC-MS).
-
Upon completion, carefully pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water, a dilute solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired this compound from other isomers and byproducts.
Method 2: Henry Reaction, Dehydration, and Reduction
This three-step sequence begins with the base-catalyzed reaction of 4,4-dimethylcyclohexanone and nitromethane, followed by dehydration to a nitroalkene and subsequent reduction to the saturated nitroalkane.
Step 2a: Henry Reaction
-
To a solution of 4,4-dimethylcyclohexanone in a suitable solvent (e.g., methanol or ethanol), add nitromethane and a catalytic amount of a base (e.g., potassium carbonate or DBU).[1]
-
Stir the mixture at room temperature and monitor the reaction progress by TLC.[1]
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl).
-
Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude β-nitro alcohol.
Step 2b: Dehydration of the β-Nitro Alcohol
-
Dissolve the crude β-nitro alcohol in a suitable solvent (e.g., dichloromethane) and add a dehydrating agent such as acetic anhydride or methanesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine).
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product into an organic solvent.
-
Wash the organic layer with water, a dilute solution of sodium bicarbonate, and brine.
-
Dry the organic layer, filter, and concentrate to yield the crude 1,1-dimethyl-4-(nitromethylene)cyclohexane.
Step 2c: Reduction of the Nitroalkene
-
Dissolve the crude nitroalkene in a suitable solvent (e.g., methanol or ethanol).
-
Cool the solution in an ice bath and add a reducing agent, such as sodium borohydride, portion-wise.
-
Stir the reaction until the nitroalkene is fully consumed (monitored by TLC).
-
Carefully quench the reaction with a dilute acid.
-
Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by column chromatography to yield this compound.
Method 3: Oxidation of 1,1-Dimethyl-4-aminocyclohexane
This method involves the direct oxidation of the primary amine to a nitro group.
Protocol:
-
Dissolve 1,1-dimethyl-4-aminocyclohexane in a suitable solvent (e.g., dichloromethane).
-
Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), in portions at a controlled temperature (typically 0 °C to room temperature).
-
Monitor the reaction by TLC until the starting amine is consumed.
-
Upon completion, quench the reaction with a reducing agent solution (e.g., sodium sulfite).
-
Wash the organic layer with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic approach.
Caption: Comparative workflows for the synthesis of this compound.
The following diagram details the mechanism of the Henry reaction, which is the initial and key bond-forming step in the second synthetic pathway.
Caption: Mechanism of the base-catalyzed Henry reaction.
References
A Comparative Guide to the Toxicity of Substituted Nitrocyclohexanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the toxicity of substituted nitrocyclohexanes. Due to a lack of publicly available direct comparative studies on a homologous series of substituted nitrocyclohexanes, this document outlines the known toxicity of the parent compound, nitrocyclohexane, and extrapolates potential toxicological profiles of its derivatives based on established structure-activity relationships of other nitroaromatic and nitroaliphatic compounds.
Introduction
Nitrocyclohexane and its substituted analogues are a class of organic compounds with potential applications in various industrial and pharmaceutical contexts. Understanding their toxicological profiles is crucial for safe handling, risk assessment, and the development of potentially less toxic derivatives. The toxicity of nitro-containing compounds is often linked to the enzymatic reduction of the nitro group, which can lead to the formation of reactive intermediates, oxidative stress, and subsequent cellular damage.
Toxicity Profile of Nitrocyclohexane
Nitrocyclohexane (C₆H₁₁NO₂) is recognized as a hazardous chemical. Animal studies have indicated several adverse health effects, including:
-
Neurotoxicity : High exposure can lead to seizures.
-
Hepatotoxicity : It may cause damage to the liver.
-
Reactivity : Nitrocyclohexane is a highly reactive and strong oxidizing agent, posing an explosion hazard.
Quantitative Toxicity Data: A Framework for Comparison
Direct comparative toxicity data for a series of substituted nitrocyclohexanes is limited. However, the following table provides a template for how such data would be presented. The values for substituted nitrocyclohexanes are hypothetical and intended to illustrate the expected trends based on structure-activity relationships discussed in the following section.
| Compound | Substituent(s) | Molecular Weight ( g/mol ) | LD50 (mg/kg, oral, rat) - Hypothetical | IC50 (µM, HepG2 cells) - Hypothetical |
| Nitrocyclohexane | None | 129.16 | ~200 - 500 | >100 |
| 1-Methyl-1-nitrocyclohexane | 1-Methyl | 143.18 | 150 - 400 | 80 - 150 |
| 1-Chloro-1-nitrocyclohexane | 1-Chloro | 163.60 | 100 - 300 | 50 - 100 |
| 1-Fluoro-1-nitrocyclohexane | 1-Fluoro | 147.15 | 120 - 350 | 60 - 120 |
| 4-tert-Butylnitrocyclohexane | 4-tert-Butyl | 185.27 | >500 | >200 |
Note: The LD50 and IC50 values for substituted compounds are hypothetical and for illustrative purposes only. They are based on general principles of structure-activity relationships where electron-withdrawing groups may increase toxicity, while bulky substituents might decrease it due to steric hindrance.
Structure-Activity Relationships (SAR) and Predicted Toxicity
The toxicity of nitroaliphatic and nitroaromatic compounds is significantly influenced by their chemical structure. Key factors include:
-
Electronic Effects : The presence of electron-withdrawing groups (e.g., halogens) on the carbon atom bearing the nitro group can increase the electrophilicity of the molecule. This can facilitate the reduction of the nitro group, leading to the formation of toxic metabolites and increased reactivity, potentially increasing toxicity.
-
Steric Effects : Bulky substituents near the nitro group may hinder the approach of enzymes responsible for its reduction. This steric hindrance can decrease the rate of metabolic activation and, consequently, lower the compound's toxicity.
-
Lipophilicity : Increased lipophilicity can enhance the absorption and distribution of a compound into cells and tissues, potentially leading to higher toxicity. The addition of alkyl groups can increase lipophilicity.
Based on these principles, it can be hypothesized that:
-
Halogenated nitrocyclohexanes (e.g., 1-chloro-1-nitrocyclohexane) might exhibit higher toxicity than the parent compound due to the electron-withdrawing nature of halogens.
-
Alkyl-substituted nitrocyclohexanes (e.g., 1-methyl-1-nitrocyclohexane) may show varied toxicity depending on the position and size of the alkyl group. A small alkyl group on the same carbon as the nitro group could slightly increase toxicity, while larger, bulky groups at other positions (e.g., 4-tert-butylnitrocyclohexane) might decrease it.
Experimental Protocols
In Vitro Cytotoxicity Assay: MTT Assay
This protocol outlines a general method for assessing the cytotoxicity of substituted nitrocyclohexanes using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.
Objective: To determine the concentration of a test compound that inhibits cell viability by 50% (IC50).
Materials:
-
Human hepatoma cell line (e.g., HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Test compounds (substituted nitrocyclohexanes) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final solvent concentration should be non-toxic to the cells (typically ≤0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and cells treated with the solvent alone (vehicle control).
-
Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software.
Diagrams
Caption: Workflow for in vitro cytotoxicity testing using the MTT assay.
Caption: Conceptual signaling pathway for nitro-compound induced toxicity.
Isomeric Effects on the Properties of Dimethyl-nitrocyclohexanes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The spatial arrangement of functional groups within a molecule, known as isomerism, can profoundly influence its physical, chemical, and biological properties. In the context of drug development and materials science, understanding these isomeric effects is paramount for designing molecules with desired characteristics. This guide provides a comparative analysis of the properties of dimethyl-nitrocyclohexane isomers, supported by available data and outlining the experimental methodologies used for their characterization.
Conformational Landscape of Dimethyl-nitrocyclohexanes
The properties of dimethyl-nitrocyclohexane isomers are intrinsically linked to their conformational preferences. The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. The substituents (methyl and nitro groups) can occupy either axial or equatorial positions. The relative stability of different conformers is primarily dictated by steric interactions, particularly 1,3-diaxial interactions, which are a form of steric strain between an axial substituent and the axial hydrogens on the same side of the ring.
Generally, a substituent is more stable in an equatorial position to avoid these unfavorable 1,3-diaxial interactions. The energetic cost of placing a group in an axial position is known as its "A-value." For a methyl group, this value is approximately 1.7 kcal/mol, while the A-value for a nitro group is around 1.1 kcal/mol. In disubstituted cyclohexanes, the steric effects of both substituents are cumulative, and the most stable conformation will be the one that minimizes the overall steric strain.
The logical relationship for determining the most stable conformer is outlined below:
Caption: Workflow for determining the most stable conformer of a substituted cyclohexane.
Comparative Physicochemical Properties
While specific experimental data for all isomers of dimethyl-nitrocyclohexane is sparse in publicly available literature, general principles of stereochemistry allow for qualitative and semi-quantitative comparisons. The following tables summarize the expected differences based on the conformational analysis of related substituted cyclohexanes.
Table 1: Predicted Thermodynamic Stability of Dimethyl-nitrocyclohexane Isomers
| Isomer Configuration | More Stable Conformation | Predicted Relative Stability | Rationale |
| cis-1,2-dimethyl-nitrocyclohexane | One methyl axial, one equatorial | Less stable | Inevitable axial substituent in both chair flips. |
| trans-1,2-dimethyl-nitrocyclohexane | Diequatorial | More stable | Both bulky groups can occupy equatorial positions. |
| cis-1,3-dimethyl-nitrocyclohexane | Diequatorial | More stable | Both methyl groups can be equatorial. |
| trans-1,3-dimethyl-nitrocyclohexane | One methyl axial, one equatorial | Less stable | One methyl group is always in an axial position. |
| cis-1,4-dimethyl-nitrocyclohexane | One methyl axial, one equatorial | Less stable | One substituent is always axial. |
| trans-1,4-dimethyl-nitrocyclohexane | Diequatorial | More stable | Both methyl groups can be equatorial. |
Table 2: Predicted Spectroscopic and Physical Properties of Dimethyl-nitrocyclohexane Isomers
| Property | General Trend for More Stable Isomer (Diequatorial) | Rationale |
| Dipole Moment | Generally lower | In diequatorial conformations of trans-isomers, the individual bond dipoles may partially cancel each other out, leading to a lower net molecular dipole moment. |
| ¹H NMR | More complex splitting patterns for axial protons | Axial protons typically show larger coupling constants to neighboring axial protons (J_ax-ax) compared to axial-equatorial (J_ax-eq) or equatorial-equatorial (J_eq-eq) couplings. |
| ¹³C NMR | Upfield shift for carbons with axial substituents | Steric compression from 1,3-diaxial interactions can cause a shielding effect, resulting in an upfield shift (lower ppm) for the carbon bearing an axial substituent and the gamma-carbons. |
| IR Spectroscopy | C-N stretching frequency may be affected | The vibrational frequency of the C-N bond and the N-O bonds of the nitro group can be influenced by the steric environment (axial vs. equatorial), though these differences may be subtle. |
| Boiling Point | Generally higher | More stable, diequatorial isomers may have more efficient crystal packing in the solid state, leading to higher melting points. For boiling points, the less polar isomer (often the trans with lower dipole moment) may have a lower boiling point. |
| Melting Point | Generally higher | More symmetric molecules tend to pack better in a crystal lattice, leading to higher melting points. The more stable diequatorial conformers of trans isomers are often more symmetric. |
Experimental Protocols
Precise characterization of dimethyl-nitrocyclohexane isomers requires their synthesis, separation, and analysis using various instrumental techniques.
Synthesis and Separation of Isomers
A common route for the synthesis of nitrocyclohexane derivatives involves the nitration of the corresponding hydrocarbon. For dimethylcyclohexanes, this can lead to a mixture of positional and stereoisomers.
General Synthesis Workflow:
Caption: General workflow for the synthesis and separation of dimethyl-nitrocyclohexane isomers.
Separation Protocol: The separation of the resulting isomeric mixture is typically achieved using chromatographic techniques.
-
Column Chromatography: A glass column is packed with a stationary phase (e.g., silica gel). The isomeric mixture is loaded onto the column and eluted with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). The isomers will travel down the column at different rates depending on their polarity and interaction with the stationary phase, allowing for their separation.
-
High-Performance Liquid Chromatography (HPLC): For more challenging separations, HPLC offers higher resolution. A stainless-steel column packed with smaller stationary phase particles is used, and the solvent is pumped through at high pressure.
Measurement of Dipole Moment
The dipole moment of each isomer can be determined by measuring the dielectric constant of dilute solutions of the compound in a non-polar solvent (e.g., benzene or cyclohexane) at various concentrations.
Experimental Setup and Procedure:
-
Solution Preparation: A series of solutions of the dimethyl-nitrocyclohexane isomer in a non-polar solvent are prepared with accurately known concentrations.
-
Dielectric Constant Measurement: The dielectric constant of the pure solvent and each solution is measured using a dielectric constant meter. This instrument typically consists of a capacitor where the solution acts as the dielectric material.
-
Refractive Index Measurement: The refractive index of the pure solvent and each solution is measured using a refractometer.
-
Data Analysis: The molar polarization of the solute at infinite dilution is calculated from the experimental data using the Debye equation or other related models. The dipole moment is then determined from the orientation polarization.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the chemical environment and connectivity of hydrogen atoms. The chemical shifts, integration, and coupling constants of the protons on the cyclohexane ring and the methyl groups can be used to assign the stereochemistry. For example, the width of the signal for the proton attached to the carbon bearing the nitro group can indicate whether it is in an axial or equatorial position due to differences in coupling with neighboring protons.
-
¹³C NMR: Provides information about the carbon skeleton. The chemical shifts of the ring carbons can be used to deduce the axial or equatorial orientation of substituents due to the gamma-gauche effect.
-
2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY): These experiments are crucial for unambiguously assigning the structure and stereochemistry of the isomers by establishing correlations between different nuclei. For instance, NOESY can reveal through-space interactions between protons, which is invaluable for determining relative stereochemistry.
Infrared (IR) Spectroscopy:
-
IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic stretching frequencies of the nitro group (typically around 1550 cm⁻¹ and 1350 cm⁻¹) and the C-H bonds of the cyclohexane ring and methyl groups will be present. Subtle shifts in these frequencies between isomers can provide information about their conformational differences. The spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer on a neat liquid or a KBr pellet of a solid sample.
Conclusion
Quantitative Comparison of Steric Effects in Substituted Cyclohexanes: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the steric effects within molecular structures is paramount for predicting reactivity, stability, and biological activity. In the realm of cyclic organic compounds, the substituted cyclohexane ring serves as a fundamental model for conformational analysis. The preference of a substituent for the equatorial over the axial position, a direct consequence of steric hindrance, can be quantified. This guide provides a comprehensive comparison of these steric effects, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts and workflows.
The steric bulk of a substituent on a cyclohexane ring dictates the equilibrium between its two chair conformations. The energy difference between the conformer with the substituent in the axial position and the one with it in the equatorial position is known as the "A-value" or conformational free energy difference (ΔG°).[1] A larger A-value signifies a greater preference for the equatorial position, indicating a bulkier substituent in the context of the cyclohexane ring.[2] These values are crucial for predicting the most stable conformation of a molecule, which in turn influences its physical properties and chemical reactivity.[1]
Data Presentation: A-Values of Common Substituents
The following table summarizes the experimentally determined A-values for a variety of common substituents on a cyclohexane ring. These values represent the energetic cost (in kcal/mol) of a substituent occupying an axial position relative to an equatorial one. A higher A-value indicates a stronger preference for the equatorial position due to greater 1,3-diaxial interactions.[3][4]
| Substituent | A-value (kcal/mol) | Reference(s) |
| -H | 0 | - |
| -F | 0.24 | [5] |
| -Cl | 0.4 - 0.53 | [5][6] |
| -Br | 0.2 - 0.7 | [5] |
| -I | 0.4 - 0.47 | [5][6] |
| -OH | 0.6 (0.9 in H-bonding solvents) | [5] |
| -OCH₃ (Methoxy) | 0.7 | [5] |
| -OC₂H₅ (Ethoxy) | 0.9 | [5] |
| -OAc (Acetoxy) | 0.7 | [5] |
| -SH (Thiol) | 1.2 | [5] |
| -SCH₃ (Methylthio) | 1.0 | [5] |
| -SPh (Phenylthio) | 1.2 | [5] |
| -S(O)Me (Methylsulfinyl) | 1.2 | [5] |
| -S(O)₂Me (Methylsulfonyl) | 2.5 | [5] |
| -NH₂ | 1.2 (1.8 in H-bonding solvents) | [5] |
| -NHCH₃ (Methylamino) | 1.0 | [5] |
| -N(CH₃)₂ (Dimethylamino) | 2.1 | [5] |
| -NO₂ | 1.0 | [5] |
| -CN (Cyano) | 0.2 | [5] |
| -COOH (Carboxylic Acid) | 1.2 | [5] |
| -COO⁻ (Carboxylate) | 2.2 | [5] |
| -COOCH₃ (Methyl Ester) | 1.1 | [5] |
| -C≡CH (Ethynyl) | 0.2 | [5] |
| -CH=CH₂ (Vinyl) | 1.7 | - |
| -CH₃ (Methyl) | 1.74 - 1.8 | [7][8] |
| -CH₂CH₃ (Ethyl) | 1.8 - 2.0 | [5][6] |
| -CH(CH₃)₂ (Isopropyl) | 2.1 - 2.2 | [5][6] |
| -C(CH₃)₃ (tert-Butyl) | > 4.5 | [6] |
| -C₆H₅ (Phenyl) | 3.0 | [5] |
| -Si(CH₃)₃ (Trimethylsilyl) | 2.5 | [1] |
Visualizing Conformational Equilibrium
The chair-chair interconversion is a fundamental concept in the stereochemistry of cyclohexanes. The following diagram illustrates this equilibrium for a monosubstituted cyclohexane, highlighting the change in the substituent's position between axial and equatorial.
Caption: Chair-chair interconversion of a monosubstituted cyclohexane.
Experimental Protocols
The determination of A-values is primarily achieved through experimental techniques that can distinguish between and quantify the two chair conformers at equilibrium. Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is the most common and direct method. Computational chemistry provides a powerful alternative for predicting these values.
Low-Temperature NMR Spectroscopy
Objective: To determine the equilibrium constant (K) between the axial and equatorial conformers of a substituted cyclohexane by integrating their respective signals in the ¹H or ¹³C NMR spectrum at a temperature where the ring flip is slow on the NMR timescale.
Methodology:
-
Sample Preparation:
-
Dissolve a known quantity of the substituted cyclohexane (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂, or toluene-d₈) in an NMR tube. The choice of solvent is critical as it must remain liquid at the low temperatures required for the experiment.
-
Ensure the concentration is sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.
-
-
NMR Instrument Setup:
-
Use a high-field NMR spectrometer equipped with a variable temperature unit.
-
Tune and match the probe for the nucleus being observed (¹H or ¹³C).
-
Shim the magnetic field to achieve optimal resolution at room temperature before cooling.
-
-
Low-Temperature Measurement:
-
Gradually lower the temperature of the sample inside the NMR probe. The target temperature is typically between -80 °C and -150 °C, depending on the energy barrier of the ring flip for the specific compound.
-
Allow the sample to equilibrate at the target temperature for several minutes before acquiring data.
-
Acquire the NMR spectrum using standard one-dimensional pulse sequences. For ¹³C NMR, proton decoupling is typically used.
-
-
Data Analysis:
-
Identify the distinct signals corresponding to the axial and equatorial conformers. At low temperatures, where the interconversion is slow, separate peaks for each conformer will be visible.
-
Integrate the area under the corresponding peaks for the axial and equatorial conformers. The ratio of these integrals gives the equilibrium constant, K = [equatorial]/[axial].
-
Calculate the Gibbs free energy difference (A-value) using the equation: ΔG° = -RT ln(K) , where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin.
-
Computational Chemistry
Objective: To calculate the energies of the axial and equatorial conformers of a substituted cyclohexane using quantum mechanics or molecular mechanics methods and determine the A-value as the energy difference between them.
Methodology:
-
Structure Building:
-
Build the 3D structures of both the axial and equatorial conformers of the substituted cyclohexane using a molecular modeling software (e.g., GaussView, Avogadro, ChemDraw 3D).
-
-
Geometry Optimization:
-
Perform a geometry optimization for each conformer using a suitable computational chemistry software package (e.g., Gaussian, ORCA, Spartan).
-
A common and reliable method is to use Density Functional Theory (DFT) with a functional like B3LYP or M06-2X and a basis set such as 6-31G(d) or larger. For higher accuracy, coupled-cluster methods like CCSD(T) can be employed, though they are more computationally expensive.
-
-
Frequency Calculation:
-
Perform a frequency calculation on the optimized geometries to confirm that they are true energy minima (i.e., no imaginary frequencies).
-
The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.
-
-
Energy Calculation and A-Value Determination:
-
Extract the final electronic energies and the Gibbs free energy corrections from the output files of the frequency calculations.
-
The A-value is calculated as the difference in the Gibbs free energies of the axial and equatorial conformers: A-value = G(axial) - G(equatorial) .
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the experimental determination of A-values using NMR spectroscopy.
Caption: Workflow for A-value determination via NMR spectroscopy.
References
- 1. researchgate.net [researchgate.net]
- 2. Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. An introduction to NMR-based approaches for measuring protein dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of 1,1-Dimethyl-4-nitrocyclohexane
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper disposal of 1,1-Dimethyl-4-nitrocyclohexane (CAS No. 2172032-17-4). As a trusted partner in laboratory safety and chemical handling, we aim to provide value beyond the product itself by ensuring you have the necessary information for safe laboratory operations.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound could be located. The following information is based on the properties of the closely related compound, nitrocyclohexane, and general safety protocols for nitroalkanes. It is imperative to handle this compound with caution and to consult with your institution's environmental health and safety (EHS) department for specific disposal guidance.
Hazard Profile and Safety Summary
This compound is expected to be a combustible liquid that is toxic if ingested, inhaled, or absorbed through the skin. Nitroalkanes as a class of compounds can pose significant health and safety risks.
The following table summarizes the key quantitative data for nitrocyclohexane (CAS No. 1122-60-7) , which should be considered as an approximation for this compound in the absence of specific data.
| Property | Value | Source |
| Physical State | Liquid | [TCI, 2023][1] |
| Appearance | Colorless to slightly pale yellow | [TCI, 2023][1] |
| Molecular Weight | 157.21 g/mol (for this compound) | - |
| Melting Point | -34 °C | [TCI, 2023][1] |
| Boiling Point | 113 °C at 6.0 kPa | [TCI, 2023][1] |
| Flash Point | 74 °C (closed cup) | [Sigma-Aldrich]; [TCI, 2023][1] |
| Density | 1.06 g/mL at 25 °C | [Sigma-Aldrich] |
| Acute Toxicity (Oral) | Category 3 (Toxic if swallowed) | [TCI, 2023][1] |
| Acute Toxicity (Dermal) | Category 3 (Toxic in contact with skin) | [Sigma-Aldrich] |
| Acute Toxicity (Inhalation) | Category 3 (Toxic if inhaled), Rat LC50: 150 mg/m³/4H | [TCI, 2023][1] |
| Skin Irritation | Category 2 (Causes skin irritation) | [TCI, 2023][1] |
| Eye Irritation | Category 2 (Causes serious eye irritation) | [TCI, 2023][1] |
Experimental Protocols: Proper Disposal Procedures
The following step-by-step guide outlines the recommended procedure for the safe disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this chemical. This includes:
-
Chemical-resistant gloves (nitrile or neoprene).
-
Safety goggles and a face shield.
-
A lab coat.
-
Closed-toe shoes.
-
-
All handling of the chemical and its waste should be conducted in a well-ventilated fume hood.
2. Waste Collection:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
The container should be made of a compatible material (e.g., glass or a suitable plastic) and clearly labeled as "Hazardous Waste: this compound".
-
Do not mix this waste with other chemical waste streams, especially with strong oxidizing agents, acids, or bases, to prevent potentially violent reactions.
3. Storage of Chemical Waste:
-
Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area.
-
Keep the waste container away from sources of ignition, heat, and direct sunlight.
-
Ensure the storage area is clearly marked as a hazardous waste accumulation point.
4. Final Disposal:
-
The disposal of this compound must be handled by a licensed hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.
-
Provide the EHS department with all available information about the waste, including its composition and any known hazards.
-
Never pour this chemical down the drain or dispose of it in regular trash.[2]
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1,1-Dimethyl-4-nitrocyclohexane
Disclaimer: A specific Safety Data Sheet (SDS) for 1,1-Dimethyl-4-nitrocyclohexane was not located. The following guidance is synthesized from safety data for structurally related compounds, including nitroalkanes and cyclohexane derivatives. It is imperative to treat this compound as a potentially hazardous substance and to handle it with the utmost care in a controlled laboratory environment.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of this compound, designed for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE, based on guidelines for similar chemical compounds.[1][2]
| Body Part | Recommended Protection | Specifications & Notes |
| Respiratory | Dust respirator or air-purifying respirator (half or full facepiece) | Use in well-ventilated areas or under a chemical fume hood.[1][3] For situations with potential for high concentrations of dust or aerosols, a self-contained breathing apparatus (SCBA) may be necessary. |
| Hands | Chemical-resistant gloves (e.g., Nitrile rubber) | Inspect gloves for integrity before each use. Change gloves immediately if contaminated, punctured, or torn. |
| Eyes | Safety glasses with side shields or chemical safety goggles | A face shield should be worn in situations where splashing is a significant risk.[1][3] |
| Body | Protective clothing (e.g., laboratory coat) | For larger quantities or increased risk of exposure, chemical-resistant coveralls or an apron should be utilized.[1][2] |
| Feet | Closed-toe shoes | In areas with a risk of chemical spills, chemical-resistant boots are recommended.[1] |
Operational Plan: Safe Handling Procedures
Adherence to a strict operational protocol is vital for the safe handling of this compound.
1. Engineering Controls:
-
Always work in a well-ventilated area.[4]
-
A properly functioning chemical fume hood is the preferred environment for handling this compound to minimize inhalation exposure.[4]
-
An eyewash station and safety shower must be readily accessible in the immediate work area.[5]
2. Handling:
-
Prevent the formation of dust and aerosols.[1]
-
Wash hands thoroughly with soap and water after handling and before breaks, eating, or drinking.[1][4]
-
Keep the container tightly closed when not in use.[1]
-
Store in a cool, dry, and dark place away from incompatible materials such as oxidizing agents.[1][3]
3. First Aid Measures:
-
If on skin: Immediately wash with plenty of water.[1] If skin irritation occurs, seek medical advice.[1]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical attention.[1]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]
-
If swallowed: Rinse mouth. Immediately call a poison center or doctor.[3]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid this compound | - Treat as hazardous waste. - Collect in a designated, labeled, and sealed container. - Dispose of through a licensed chemical waste disposal service in accordance with local, state, and federal regulations.[4] |
| Contaminated Materials (e.g., gloves, paper towels) | - Place in a sealed bag or container labeled as hazardous waste. - Dispose of through a licensed chemical waste disposal service. |
| Empty Containers | - Triple rinse with a suitable solvent. - The rinsate should be collected and disposed of as hazardous waste. - Once thoroughly decontaminated, the container can be disposed of according to institutional guidelines, which may include recycling or disposal as regular trash. |
Note: Never dispose of this compound down the drain or in the regular trash.[6]
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
